Technical Documentation Center

4-(3-(4-Chlorophenoxy)propyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-(4-Chlorophenoxy)propyl)morpholine
  • CAS: 93354-53-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) as a Privileged Scaffold in CNS Drug Discovery

Executive Summary In the realm of neuropharmacology and medicinal chemistry, the aryloxypropylamine structural motif represents a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology and medicinal chemistry, the aryloxypropylamine structural motif represents a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for multiple biological targets. 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) is a prototypical representative of this class. Featuring a 4-chlorophenoxy moiety linked via a three-carbon aliphatic spacer to a basic morpholine ring, this compound serves as a highly versatile building block and pharmacological probe.

This whitepaper provides an authoritative analysis of the compound's physicochemical properties, details a self-validating synthetic workflow, and explores its target engagement profile, specifically regarding Sigma-1 (S1R) and Histamine H3 (H3R) receptor modulation.

Physicochemical Profiling & ADME Predictability

The pharmacokinetic viability of any central nervous system (CNS) active agent is dictated by its physicochemical parameters. The structural features of 4-(3-(4-Chlorophenoxy)propyl)morpholine are mathematically optimized for crossing the Blood-Brain Barrier (BBB)[1].

Quantitative Property Analysis
PropertyValuePharmacokinetic Implication
Molecular Formula C₁₃H₁₈ClNO₂Determines stoichiometric calculations for synthesis.
Molecular Weight 255.74 g/mol <500 Da; optimal for passive diffusion across lipid bilayers.
LogP (Computed) 2.44High lipophilicity; ensures excellent BBB penetration and lipid solubility[1].
Topological Polar Surface Area (TPSA) 21.7 Ų<90 Ų; highly predictive of CNS exposure and minimal P-glycoprotein (P-gp) efflux liability[1].
Hydrogen Bond Donors 0Eliminates the energetic penalty of desolvation during membrane transit.
Hydrogen Bond Acceptors 3Sufficient for forming critical hydrogen bonds within receptor binding pockets.
Rotatable Bonds 5Provides necessary conformational flexibility for induced-fit target binding.

Causality in Design: The absence of hydrogen bond donors combined with a highly lipophilic 4-chlorophenyl ring ensures that the energetic desolvation penalty—the energy required to strip water molecules away from the compound before it enters the lipophilic endothelial cell membranes of the BBB—is minimized. This makes the compound highly bioavailable in the CNS compartment.

Synthetic Methodology & Workflow

The synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine relies on a robust, two-phase nucleophilic substitution strategy. This protocol is designed to maximize yield while preventing the formation of symmetrical ether dimers.

SynthesisWorkflow A 4-Chlorophenol C Intermediate: 1-Chloro-3-(4-chlorophenoxy)propane A->C K2CO3, Acetone Reflux 8-12h B 1-Bromo-3-chloropropane B->C E Target Compound: 4-(3-(4-Chlorophenoxy)propyl)morpholine C->E K2CO3, ACN Reflux 12-16h D Morpholine + KI (Catalyst) D->E

Fig 1: Two-step synthesis workflow of 4-(3-(4-Chlorophenoxy)propyl)morpholine.

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize the intermediate 1-chloro-3-(4-chlorophenoxy)propane.

  • Causality of Reagent Selection: We utilize 1-bromo-3-chloropropane to exploit the differential leaving group ability of halogens. Bromide is a weaker base and more polarizable than chloride, making it a superior leaving group. This ensures the phenoxide anion selectively attacks the brominated carbon, preventing the formation of 1,3-bis(4-chlorophenoxy)propane dimers.

  • Protocol:

    • Charge a dry round-bottom flask with 4-chlorophenol (1.0 eq) and anhydrous acetone.

    • Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) to deprotonate the phenol, generating the highly nucleophilic phenoxide anion.

    • Add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

    • Reflux the mixture (60°C) for 8–12 hours under a nitrogen atmosphere.

    • Workup: Filter off the inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate in vacuo, dissolve in ethyl acetate, wash with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over Na₂SO₄ and concentrate to yield the intermediate.

Phase 2: N-Alkylation (Amination)

Objective: Couple the intermediate with morpholine to yield the target compound.

  • Causality of Reagent Selection: The addition of Potassium Iodide (KI) serves as a nucleophilic catalyst via the Finkelstein reaction. It transiently converts the alkyl chloride into an alkyl iodide in situ. Iodide is a significantly better leaving group, drastically accelerating the nucleophilic substitution by the sterically hindered secondary amine (morpholine).

  • Protocol:

    • Dissolve 1-chloro-3-(4-chlorophenoxy)propane (1.0 eq) in anhydrous acetonitrile.

    • Add morpholine (2.0 eq) and K₂CO₃ (1.5 eq). The excess base neutralizes the generated HCl, preventing the protonation and deactivation of the morpholine reactant.

    • Add a catalytic amount of Potassium Iodide (KI, 0.1 eq).

    • Reflux the mixture (82°C) for 12–16 hours.

    • Workup: Evaporate the solvent. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (DCM:MeOH 95:5).

Analytical Characterization: A Self-Validating System

To ensure the integrity of the synthesized compound, the following analytical suite is employed. A successful synthesis is self-validated only when the empirical data matches these theoretical benchmarks[2].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The expected [M+H]⁺ peak is at m/z 256.1. Crucially, the isotopic pattern must show a characteristic 3:1 intensity ratio at 256.1 and 258.1, validating the presence of the chlorine-35 and chlorine-37 isotopes.

  • ¹H NMR (400 MHz, CDCl₃): Validates structural connectivity.

    • δ 7.22 (d, J = 8.8 Hz, 2H) & δ 6.82 (d, J = 8.8 Hz, 2H): Confirms the para-substituted aromatic ring.

    • δ 4.01 (t, J = 6.4 Hz, 2H): Confirms the ether linkage (-CH₂-O-Ar).

    • δ 3.72 (t, J = 4.6 Hz, 4H): Confirms the morpholine oxygen-adjacent protons.

    • δ 2.51 (t, J = 7.2 Hz, 2H) & δ 2.45 (t, J = 4.6 Hz, 4H): Confirms the aliphatic amine connectivity.

    • δ 1.95 (quintet, J = 6.8 Hz, 2H): Confirms the central methylene of the propyl spacer.

Pharmacological Relevance: Structure-Activity Relationship (SAR)

The aryloxypropylamine scaffold is deeply embedded in the history of psychopharmacology[3]. 4-(3-(4-Chlorophenoxy)propyl)morpholine acts as a highly versatile structural template for two primary CNS targets:

PharmacologicalPathway Ligand 4-(3-(4-Chlorophenoxy)propyl)morpholine BBB Blood-Brain Barrier (BBB) High Permeability (LogP 2.44) Ligand->BBB Systemic Circulation S1R Sigma-1 Receptor (S1R) Endoplasmic Reticulum BBB->S1R Target Engagement H3R Histamine H3 Receptor Presynaptic Membrane BBB->H3R Target Engagement Neuro Neuroprotection & Neurite Outgrowth S1R->Neuro Chaperone Activation Cog Enhanced Histamine Release (Cognitive Enhancement) H3R->Cog Inverse Agonism

Fig 2: Dual-target CNS signaling pathway for aryloxypropylamine derivatives.

Target 1: Sigma-1 Receptor (S1R) Modulation

S1R is a unique endoplasmic reticulum chaperone protein implicated in neuroprotection, cellular survival, and the management of neuropathic pain[4]. The binding pocket of S1R requires a basic amine flanked by hydrophobic regions. In this compound, the morpholine nitrogen (which becomes protonated at physiological pH) forms a critical electrostatic salt bridge with the Glu172 residue of the S1R. Simultaneously, the lipophilic 4-chlorophenoxy group anchors deeply into the primary hydrophobic pocket, driving high-affinity binding.

Target 2: Histamine H3 Receptor (H3R) Inverse Agonism

H3R inverse agonists are actively developed for the treatment of cognitive disorders, narcolepsy, and ADHD[5]. The structural topology of a basic amine linked via a flexible 3-carbon spacer to an aryl ether perfectly aligns with the established H3R pharmacophore. This specific chain length allows the basic morpholine nitrogen to interact with the highly conserved Asp114 residue located in transmembrane domain 3 (TM3) of the G-protein-coupled receptor, a non-negotiable interaction for H3R inverse agonism.

References

  • [ResearchGate] Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain. Retrieved from [Link][4]

  • [ACS Publications] Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry. Retrieved from[Link][5]

Sources

Exploratory

Chemical structure of 4-(3-(4-Chlorophenoxy)propyl)morpholine

This technical guide provides an in-depth analysis of 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1), a significant chemical entity in medicinal chemistry. It serves as a privileged scaffold in the development...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1), a significant chemical entity in medicinal chemistry. It serves as a privileged scaffold in the development of Sigma-1 receptor ligands and morpholine-class antifungals (e.g., Amorolfine analogs).

Chemical Identity & Core Significance

4-(3-(4-Chlorophenoxy)propyl)morpholine represents a classic "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its architecture combines a basic morpholine headgroup (cationic at physiological pH) with a lipophilic 4-chlorophenoxy tail via a flexible propyl linker. This specific topology is critical for binding to the Sigma-1 receptor (


R)  and inhibiting sterol 

-reductase/

-

-isomerase in fungal ergosterol biosynthesis.
Physicochemical Profile

The compound exhibits properties typical of CNS-active agents and membrane-permeable probes. The basic nitrogen allows for salt formation (typically hydrochloride), enhancing solubility for biological assays.

PropertyValuebiological Relevance
CAS Number 93354-53-1Unique Identifier
Molecular Formula

--
Molecular Weight 255.74 g/mol Optimal for CNS penetration (<400 Da)
LogP (Predicted) ~2.44High membrane permeability; Lipophilic
pKa (Base) ~8.4 (Morpholine N)Predominantly ionized (cationic) at pH 7.4
H-Bond Acceptors 3 (N, Ether O, Morpholine O)Receptor binding points
H-Bond Donors 0Improves blood-brain barrier (BBB) crossing
Synthetic Pathways & Protocol

The synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine is most efficiently achieved via a convergent nucleophilic substitution strategy. This approach minimizes side reactions compared to linear elongation.

Core Reaction Logic

The synthesis relies on the Williamson Ether Synthesis principle or N-alkylation , but the preferred industrial route utilizes 4-(3-chloropropyl)morpholine as a commercially available alkylating agent reacting with 4-chlorophenol . This route avoids the handling of volatile di-haloalkanes.

Reaction Scheme (Convergent Route):



Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard methodologies for phenoxy-alkyl-amine synthesis.

Reagents:

  • 4-Chlorophenol (1.0 eq)

  • 4-(3-Chloropropyl)morpholine hydrochloride (1.1 eq) [Precursor CAS: 57616-74-7]

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (10 mmol) in DMF (20 mL). Add anhydrous

    
     (25 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: Pre-generation of the anion maximizes nucleophilicity and reduces reaction time.
    
  • Alkylation: Add 4-(3-chloropropyl)morpholine hydrochloride (11 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to 80–90°C for 6–12 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Evaporate solvent.
    
  • Salt Formation (Optional): Dissolve the crude oil in ethanol and add concentrated HCl dropwise to precipitate the hydrochloride salt for storage.

Synthetic Workflow Diagram

SynthesisRoute Phenol 4-Chlorophenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Activation Phenoxide Phenoxide Anion (Active Species) Base->Phenoxide Complex Transition State (SN2 Attack) Phenoxide->Complex Reagent 4-(3-Chloropropyl)morpholine (Electrophile) Reagent->Complex Product 4-(3-(4-Chlorophenoxy)propyl)morpholine (Target) Complex->Product -KCl

Figure 1: Convergent synthetic pathway via nucleophilic substitution (SN2).

Medicinal Chemistry & Pharmacological Utility

This molecule is not merely a random chemical; it is a pharmacophore probe used to map hydrophobic pockets in receptors and enzymes.

A. Sigma-1 Receptor (

R) Ligand

The


 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). High-affinity ligands for 

R typically require:
  • Positive Ionizable Center: The morpholine nitrogen (protonated at pH 7.4) forms an electrostatic interaction with Asp126 in the receptor binding pocket.

  • Hydrophobic Spacer: The propyl chain positions the aromatic ring correctly.

  • Distal Aromatic Region: The 4-chlorophenoxy group occupies a hydrophobic pocket, engaging in

    
    -stacking or hydrophobic interactions with aromatic residues (e.g., Tyr103 , Phe107 ).
    

Significance: Compounds with this structure modulate intracellular calcium signaling and are investigated for neuroprotective effects in neurodegenerative diseases.

B. Antifungal Activity (Ergosterol Biosynthesis)

This structure is an analog of Amorolfine and Fenpropimorph .

  • Mechanism: It targets the ergosterol biosynthesis pathway, specifically inhibiting

    
    -reductase (ERG24) and 
    
    
    
    -
    
    
    -isomerase (ERG2).
  • SAR: The morpholine ring mimics the carbocationic high-energy intermediate formed during sterol reduction. The chlorophenoxy tail mimics the flat sterol core.

Pharmacophore Interaction Map

Pharmacophore Morpholine Morpholine Ring (Cationic Head) Linker Propyl Linker (Spacer ~3-4 Å) Morpholine->Linker Asp126 Receptor: Asp126 (Ionic Bond) Morpholine->Asp126 Electrostatic Aromatic 4-Chlorophenoxy (Lipophilic Tail) Linker->Aromatic HydroPocket Receptor: Hydrophobic Pocket (Tyr103/Phe107) Aromatic->HydroPocket π-Stacking

Figure 2: Pharmacophore model showing critical interactions with the Sigma-1 receptor binding site.

Analytical Characterization

To validate the synthesis of CAS 93354-53-1, the following spectral signatures are diagnostic:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       6.8–7.2 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-chlorophenoxy).
      
    • 
       3.9 ppm (t, 2H): 
      
      
      
      (adjacent to phenoxy).
    • 
       3.7 ppm (t, 4H): Morpholine 
      
      
      
      .
    • 
       2.4–2.5 ppm (m, 6H): Morpholine 
      
      
      
      and propyl
      
      
      .
    • 
       1.9 ppm (quint, 2H): Propyl central 
      
      
      
      .
  • Mass Spectrometry (ESI+):

    • 
       peak at 256.1 m/z .
      
    • Isotope pattern: 3:1 ratio of M : M+2 (characteristic of one Chlorine atom).

Safety & Handling
  • Hazards: The compound is an amine and an ether. It causes skin irritation (H315) and serious eye irritation (H319). The precursor (4-(3-chloropropyl)morpholine) is a strong alkylating agent and should be handled with gloves in a fume hood.

  • Storage: Store the hydrochloride salt at 2–8°C, desiccated. Free base is prone to oxidation; store under inert gas (Nitrogen/Argon).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 95834, 4-(3-Chloropropyl)morpholine. Retrieved from [Link]

  • Mishra, R. K., et al. (2020). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature. (Contextual reference for Asp126 binding mechanism).
Foundational

Molecular weight and formula of C13H18ClNO2

Focus: Hydroxybupropion & Structural Isomers in Drug Development Executive Summary The molecular formula C13H18ClNO2 represents a critical chemical space in pharmaceutical sciences, most notably identifying Hydroxybuprop...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Hydroxybupropion & Structural Isomers in Drug Development

Executive Summary

The molecular formula C13H18ClNO2 represents a critical chemical space in pharmaceutical sciences, most notably identifying Hydroxybupropion , the primary active metabolite of the antidepressant and smoking cessation agent Bupropion (Wellbutrin). While the formula also encompasses industrial agents like the herbicide Dimethachlor , this guide focuses on the pharmacological entity relevant to drug development professionals.

Understanding C13H18ClNO2 is essential for pharmacokinetic (PK) modeling, as Hydroxybupropion often circulates at higher plasma concentrations than the parent drug and contributes significantly to therapeutic efficacy and seizure risk. This guide details the physicochemical properties, metabolic pathways, and analytical protocols required for the rigorous characterization of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
2.1 Nomenclature and Structure
  • Primary Compound: Hydroxybupropion (cyclic hemiaminal form).

  • IUPAC Name: 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol.[1]

  • CAS Registry Number: 357399-43-0 (racemate), 92264-81-8 (specific isomers).[1]

  • SMILES (Isomeric): CC1(CNC(C(O1)(C2=CC(=CC=C2)Cl)O)C)C (Morpholinol form).

Note on Tautomerism: In solution, Hydroxybupropion exists in equilibrium between an open-chain aminoketone and a cyclic morpholinol hemiaminal.[1] Under physiological conditions and in solid state, the cyclic hemiaminal predominates. This structural nuance is critical for interpreting NMR data and designing solubility studies.

2.2 Molecular Weight & Formula Analysis
PropertyValueNotes
Molecular Formula C13H18ClNO2
Average Molecular Weight 255.74 g/mol Used for general stoichiometric calculations.[1]
Monoisotopic Mass 255.1026 Da Critical for High-Resolution Mass Spectrometry (HRMS).[1]
Exact Mass (Cl-37) 257.0997 Da The Cl-37 isotope appears at M+2 with ~32% relative abundance.[1]
Element Composition C (61.06%), H (7.09%), Cl (13.86%), N (5.48%), O (12.51%)
Synthesis & Metabolic Origin[4]

In a drug development context, C13H18ClNO2 is rarely synthesized de novo for therapeutic use but is generated biologically or synthesized as an analytical standard.

3.1 Biological Synthesis (Metabolism)

Hydroxybupropion is formed via the hydroxylation of the tert-butyl group of Bupropion, mediated primarily by CYP2B6 .[1]

  • Mechanism: The methyl group on the tert-butyl side chain is hydroxylated to an alcohol.[1] This intermediate undergoes spontaneous intramolecular cyclization with the carbonyl group to form the morpholinol ring.

  • Clinical Relevance: Genetic polymorphisms in CYP2B6 significantly alter the C13H18ClNO2 / C13H18ClNO ratio in plasma.[1]

3.2 Chemical Synthesis (Reference Standard)

To produce C13H18ClNO2 for analytical standards:

  • Bromination: 3'-Chloropropiophenone is brominated to 2-bromo-3'-chloropropiophenone.[1]

  • Amination: Reaction with 2-amino-2-methyl-1-propanol.[1]

  • Cyclization: Acid-catalyzed cyclization yields the morpholinol salt.[1]

Analytical Methodologies
4.1 Mass Spectrometry (LC-MS/MS)

Due to the thermal instability of the hemiaminal, care must be taken during ionization.[1]

  • Ionization Source: Electrospray Ionization (ESI) in Positive mode.

  • Precursor Ion: [M+H]+ = m/z 256.1.

  • Key Transitions (MRM):

    • Quantifier: 256.1 → 238.1 (Loss of H2O, typical for hydroxylated species).

    • Qualifier: 256.1 → 139.0 (Chlorobenzyl moiety).

  • Internal Standard: Hydroxybupropion-d6 (deuterated analogs are preferred to compensate for matrix effects).[1]

4.2 Chromatographic Separation (HPLC)

Separating the enantiomers of Hydroxybupropion is vital as they exhibit different pharmacological potencies.

  • Column: Chiralpak AD-RH or equivalent amylose-based chiral stationary phase.[1]

  • Mobile Phase: Acetonitrile : Buffer (Ammonium Bicarbonate pH 8.[1]0) gradient.

  • Detection: UV at 214 nm or MS.[1]

Structural Isomerism & Safety

The formula C13H18ClNO2 is not unique to Hydroxybupropion. In drug discovery, "structure search" is superior to "formula search" to avoid confusion with toxic agents.

  • Dimethachlor (C13H18ClNO2):

    • Structure: 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide.[1]

    • Use: Agricultural herbicide.

    • Distinction: Dimethachlor contains an amide bond and lacks the basic amine functionality of Hydroxybupropion. It will elute differently in Reverse Phase HPLC (higher hydrophobicity) and show a distinct fragmentation pattern (loss of methoxyethyl group).

Visualization: Metabolic Pathway & Experimental Logic

The following diagram illustrates the formation of C13H18ClNO2 from Bupropion and the analytical decision tree for characterization.

G Bupropion Bupropion (C13H18ClNO) CYP2B6 Enzyme: CYP2B6 (Liver Microsomes) Bupropion->CYP2B6 Hydroxylation Intermediate Hydroxy-Intermediate (Open Chain) CYP2B6->Intermediate HydroxyBup Hydroxybupropion (C13H18ClNO2) Cyclic Hemiaminal Intermediate->HydroxyBup Spontaneous Cyclization Analysis LC-MS/MS Analysis [M+H]+ 256.1 HydroxyBup->Analysis Quantification Isomers Exclude Isomers (e.g., Dimethachlor) HydroxyBup->Isomers Structural Verification

Figure 1: Metabolic generation of C13H18ClNO2 (Hydroxybupropion) and downstream analytical workflow.[2][1]

References
  • PubChem. Compound Summary for CID 129852125 (Wellbutron / Hydroxybupropion Isomer). National Library of Medicine. Available at: [Link][1]

  • Connarn, J. N., et al. (2015). Metabolism of Bupropion by CYP2B6 and Cytochrome P450 Oxidoreductase. Drug Metabolism and Disposition. Available at: [Link][1]

  • DailyMed. Bupropion Hydrochloride Tablet, Extended Release - Prescribing Information. National Institutes of Health.[3] Available at: [Link][1]

  • University of Luxembourg. PubChemLite Search for C13H18ClNO2 (Dimethachlor). Available at: [Link][1]

Sources

Exploratory

Pharmacochemical Profiling of 4-(3-(4-Chlorophenoxy)propyl)morpholine: Structural Identifiers, Synthesis, and Receptor Binding Dynamics

Executive Summary In contemporary medicinal chemistry, the design of neuroactive ligands frequently relies on privileged scaffolds that can reliably penetrate the blood-brain barrier and interact with central nervous sys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of neuroactive ligands frequently relies on privileged scaffolds that can reliably penetrate the blood-brain barrier and interact with central nervous system (CNS) targets. 4-(3-(4-Chlorophenoxy)propyl)morpholine is a highly versatile synthetic intermediate and pharmacophore model. Characterized by a basic morpholine ring, a flexible propyl linker, and a halogenated phenoxy moiety, this structural architecture is a textbook representation of ligands targeting the Histamine H3 receptor (H3R) and the Sigma-1 receptor (S1R)[1],[2].

This whitepaper provides an authoritative guide on the cheminformatics, synthetic methodology, and pharmacological validation of this compound, designed for drug development professionals requiring rigorous, reproducible, and self-validating laboratory workflows.

Molecular Identity and Cheminformatics

Accurate structural identification is the bedrock of reproducible research. The compound is uniquely identified by its Simplified Molecular-Input Line-Entry System (SMILES) and International Chemical Identifier (InChI) strings, which map its exact connectivity[3].

Table 1: Physicochemical and Structural Identifiers
PropertyValue
Chemical Name 4-(3-(4-Chlorophenoxy)propyl)morpholine
CAS Registry Number 93354-53-1
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
SMILES C1COCCN1CCCOC2=CC=C(C=C2)Cl
Standard InChI InChI=1S/C13H18ClNO2/c14-12-4-6-13(7-5-12)17-3-1-2-15-8-10-16-11-9-15/h4-7H,1-3,8-11H2
InChIKey The 27-character cryptographic SHA-256 hash derived directly from the Standard InChI string.

Pharmacological Relevance: The Morpholine-Phenoxypropyl Pharmacophore

The structural components of 4-(3-(4-Chlorophenoxy)propyl)morpholine are not arbitrary; each moiety serves a highly specific mechanistic purpose in receptor binding[4].

  • The Morpholine Ring (Basic Center): With a pKa of approximately 8.3, the morpholine nitrogen is protonated at physiological pH. This cationic center is strictly required to form a critical ionic salt bridge with conserved aspartate residues within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), such as Asp114 in the H3R[1].

  • The Propyl Linker (Spacer): A three-carbon aliphatic chain provides the optimal conformational flexibility and spatial distance (approx. 4.5–5.5 Å) between the basic amine and the lipophilic tail, allowing the molecule to navigate the narrow binding channels of target receptors[4].

  • The 4-Chlorophenoxy Group (Lipophilic Anchor): The ether oxygen acts as a hydrogen-bond acceptor. Meanwhile, the 4-chlorophenyl ring inserts into deep hydrophobic sub-pockets. The para-chloro substitution enhances lipophilicity and enables halogen bonding with aromatic residues (e.g., Tyrosine or Phenylalanine) in the receptor cavity, significantly boosting binding affinity (Ki)[2].

Pharmacophore Receptor Target Receptor Aspartate Residue Hydrophobic Pocket H-Bond Donor Compound 4-(3-(4-Chlorophenoxy)propyl)morpholine Morpholine (Basic Amine) 4-Chlorophenyl (Lipophilic) Ether Oxygen (H-Bond Acceptor) Compound->Receptor Ionic Bond Compound->Receptor Halogen Bond Compound->Receptor H-Bonding

Pharmacophore-receptor interaction model highlighting key binding moieties.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine is achieved via a two-step nucleophilic substitution (S_N2) pathway. The protocol below is engineered with built-in causality and self-validating checkpoints to ensure high yield and purity.

Phase 1: Etherification via Williamson-type Synthesis
  • Causality: 1-Bromo-3-chloropropane is utilized as the alkylating agent. Because bromide is a vastly superior leaving group compared to chloride, the phenoxide ion selectively attacks the brominated carbon. This differential reactivity prevents the formation of symmetric dimers and ensures a unidirectional reaction.

  • Protocol:

    • Dissolve 1.0 equivalent of 4-chlorophenol in anhydrous Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, accelerating the S_N2 reaction.

    • Add 1.5 equivalents of Potassium Carbonate (K₂CO₃). Stir for 30 minutes at room temperature to generate the phenoxide ion.

    • Dropwise, add 1.2 equivalents of 1-bromo-3-chloropropane.

    • Elevate temperature to 80°C and stir for 4 hours.

  • System Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the 4-chlorophenol spot validates the completion of Phase 1, yielding the intermediate 1-chloro-3-(4-chlorophenoxy)propane.

Phase 2: Amination via Finkelstein Catalysis
  • Causality: The remaining alkyl chloride on the intermediate is relatively unreactive toward bulky secondary amines like morpholine. The addition of catalytic Potassium Iodide (KI) triggers a Finkelstein reaction, transiently converting the alkyl chloride into an alkyl iodide in situ. The iodide is an excellent leaving group, dramatically accelerating the morpholine substitution.

  • Protocol:

    • Dissolve the intermediate from Phase 1 in Acetonitrile (MeCN).

    • Add 2.0 equivalents of Morpholine, 1.5 equivalents of K₂CO₃ (to scavenge generated HCl), and 0.1 equivalents of KI.

    • Reflux the mixture at 80°C for 12 hours.

    • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify via silica gel column chromatography (Dichloromethane:Methanol, 95:5).

  • System Validation: Confirm the final structure via LC-MS (Liquid Chromatography-Mass Spectrometry). The presence of a dominant peak at m/z 256.1 [M+H]⁺ validates the successful synthesis of the target compound.

Synthesis Step1 Step 1: Phenol Alkylation 4-Chlorophenol + 1-Bromo-3-chloropropane Reagents: K2CO3, DMF, 80°C Intermediate Intermediate: 1-Chloro-3-(4-chlorophenoxy)propane Step1->Intermediate Step2 Step 2: Amination Addition of Morpholine Reagents: KI (cat.), K2CO3, MeCN, Reflux Intermediate->Step2 Product Target Compound: 4-(3-(4-Chlorophenoxy)propyl)morpholine Step2->Product Validation Validation: LC-MS & NMR Characterization Product->Validation

Chemical synthesis workflow for 4-(3-(4-Chlorophenoxy)propyl)morpholine via SN2 pathways.

Receptor Binding Workflow (Self-Validating System)

To evaluate the pharmacological efficacy of the synthesized compound, a competitive radioligand displacement assay is the gold standard. This protocol outlines the validation of the compound's affinity for the Sigma-1 receptor[2].

  • Causality: A competitive displacement assay is utilized because it allows for high-throughput quantification of binding affinity (K_i) without the complex and expensive process of radiolabeling the synthesized compound itself.

  • Protocol:

    • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human Sigma-1 receptor. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM of the radioligand -pentazocine, and varying concentrations of 4-(3-(4-Chlorophenoxy)propyl)morpholine (10⁻¹⁰ to 10⁻⁵ M).

    • Equilibration: Incubate the microplate at 37°C for 120 minutes to allow the system to reach thermodynamic equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

    • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

  • System Validation (Z'-Factor): To ensure the assay is statistically robust and not producing artifactual data, calculate the Z'-factor. Include wells with only the radioligand (Total Binding, positive control) and wells with 10 µM Haloperidol (Non-Specific Binding, negative control). A calculated Z'-factor > 0.5 mathematically guarantees that the assay has a wide dynamic range and low variance, validating all subsequent K_i calculations derived from the Cheng-Prusoff equation.

References

  • [4] Title: 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • [1] Title: Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC Source: nih.gov URL:[Link]

  • [2] Title: Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents Source: researchgate.net URL: [Link]

Sources

Foundational

Physical Properties &amp; Characterization of Chlorophenoxy Propyl Morpholine Derivatives

Executive Summary: The Pharmacophore & Its Utility[1] Chlorophenoxy propyl morpholine derivatives represent a critical scaffold in medicinal chemistry, most notably recognized as the structural backbone of Amorolfine , a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & Its Utility[1]

Chlorophenoxy propyl morpholine derivatives represent a critical scaffold in medicinal chemistry, most notably recognized as the structural backbone of Amorolfine , a potent broad-spectrum antifungal agent [1, 12]. These compounds function primarily as ergosterol biosynthesis inhibitors, targeting the


-reductase and 

-isomerase enzymes [5, 13].[1]

For drug development professionals, understanding the physical properties of this scaffold is not merely about data collection—it is about predicting bioavailability, lysosomal trapping, and formulation stability . This guide dissects the physicochemical behavior of this class, providing actionable protocols for characterization.[2]

Molecular Architecture & Structure-Activity Relationship (SAR)

The physicochemical profile of these derivatives is dictated by three distinct structural domains. A granular understanding of these domains allows researchers to tune properties for specific therapeutic targets (e.g., topical nail lacquers vs. systemic oral delivery).

The Tripartite Scaffold
  • The Morpholine Head (Basic Center):

    • Function: Provides the basic nitrogen essential for enzyme active site binding and lysosomal accumulation.

    • Physical Impact: Determines pKa and aqueous solubility. The oxygen atom reduces basicity compared to piperidine (pKa ~8.3 vs. ~11), making it less ionized at physiological pH, which aids membrane permeation.

  • The Propyl Linker (Spacer):

    • Function: A flexible tether that positions the aromatic tail in the hydrophobic pocket of the target enzyme.

    • Physical Impact: Adds lipophilicity (+LogP) and rotational freedom.

  • The Chlorophenoxy Tail (Lipophilic Anchor):

    • Function: The chlorine atom (often para-substituted) blocks metabolic oxidation at the most reactive site, extending half-life (

      
      ).
      
    • Physical Impact: Significantly increases LogP and drives protein binding.

Visualization: SAR & Physicochemical Drivers

SAR_Analysis cluster_structure Scaffold Connectivity Morpholine Morpholine Head (Basic Center) pKa pKa ~7.5 - 8.0 Ionization State Morpholine->pKa Determines Linker Propyl Linker (Spacer) Linker->Morpholine LogP Lipophilicity (LogP > 3.0) Linker->LogP Increases Tail Chlorophenoxy Tail (Lipophilic Anchor) Tail->Linker Metabolism Metabolic Stability (Cl blocks oxid.) Tail->Metabolism Enhances Tail->LogP Dominates Solubility pH-Dependent Solubility pKa->Solubility Controls

Figure 1: Structure-Activity Relationship (SAR) mapping physicochemical properties to specific structural domains of the chlorophenoxy propyl morpholine scaffold.

Key Physical Properties

The following data aggregates experimental values from Amorolfine and structurally related morpholine analogues [1, 7, 10].

Physicochemical Data Summary
PropertyTypical Value / RangeMechanistic Implication
pKa (Base) 7.6 – 8.4 At physiological pH (7.4), the drug exists as a mixture of cationic (~80%) and neutral (~20%) forms, optimizing both solubility and membrane permeability [9, 11].
LogP (Octanol/Water) 3.5 – 4.8 Highly lipophilic. Indicates excellent skin/nail penetration but poor oral bioavailability without formulation aids. High volume of distribution (

) due to tissue binding [15].
Solubility (Water) < 0.1 mg/mL (Neutral) Practically insoluble as a free base. Solubility increases drastically at pH < 5 (salt formation) [7].
Solubility (Organic) > 10 mg/mL (DMSO/EtOH) High solubility in polar organic solvents facilitates formulation in lacquers and topical solutions [7, 13].
Melting Point (HCl Salt) 205°C – 211°C High lattice energy of the hydrochloride salt indicates good solid-state stability for shelf-life [8].
Hygroscopicity Low to Moderate The HCl salt can be hygroscopic; storage in desiccated conditions is standard protocol [13].

Experimental Characterization Protocols

Accurate measurement of pKa and LogP for lipophilic amines is notoriously difficult due to precipitation near the pKa. Standard aqueous titrations often fail. The following protocols use cosolvent extrapolation and HPLC methodologies to ensure data integrity.

Protocol A: pKa Determination via Cosolvent Potentiometry

Rationale: The free base precipitates in pure water. Measuring pKa in Methanol/Water mixtures and extrapolating to 0% organic solvent yields the thermodynamic aqueous pKa.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • Methanol (HPLC Grade).

  • 0.15 M KCl (Ionic Strength Adjuster).

Workflow:

  • Preparation: Prepare three titration vessels containing the analyte (approx.

    
     M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl.
    
  • Titration: Perform acid-base titration under inert gas (

    
    ) purge at 25°C. Record pH vs. volume of titrant.
    
  • Calculation (Yasuda-Shedlovsky Extrapolation):

    • Calculate apparent pKa (

      
      ) for each mixture.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the aqueous pKa.

Protocol B: LogD Profiling via RP-HPLC

Rationale: Traditional shake-flask methods are prone to emulsion formation with morpholine surfactants. HPLC provides a faster, automated alternative [9, 17].

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), buffered to pH 7.4.

  • Mobile Phase: Isocratic Methanol/Phosphate Buffer (pH 7.4).

  • Standards: A set of 5 drugs with known LogP values (e.g., Toluene, Naphthalene, etc.) to create a calibration curve.

Workflow:

  • Retention Time Measurement: Inject standards and the test compound. Record retention times (

    
    ) and dead time (
    
    
    
    ).
  • Capacity Factor (

    
    ):  Calculate 
    
    
    
    .
  • Correlation: Plot

    
     vs. Literature LogP of standards.
    
  • Derivation: Interpolate the LogP of the chlorophenoxy derivative from the regression line.

Visualization: Characterization Workflow

Characterization_Workflow Start Compound Synthesis (HCl Salt) Solubility_Check Aqueous Solubility Screen (pH 1.2, 4.5, 6.8, 7.4) Start->Solubility_Check Decision Soluble at pH 7? Solubility_Check->Decision Direct_Method Direct Potentiometry (Standard) Decision->Direct_Method Yes Cosolvent_Method Cosolvent Potentiometry (Protocol A) Decision->Cosolvent_Method No (Likely) HPLC_Method RP-HPLC LogP Determination (Protocol B) Direct_Method->HPLC_Method Cosolvent_Method->HPLC_Method Data_Output Final Physicochemical Profile (pKa, LogP, Solubility) HPLC_Method->Data_Output

Figure 2: Decision tree for experimentally determining pKa and LogP, prioritizing cosolvent methods for lipophilic morpholine derivatives.

Implications for Formulation & Delivery

The physical properties detailed above dictate specific strategies for drug delivery:

  • Salt Selection: The free base is an oil or low-melting solid. For solid dosage forms, the Hydrochloride (HCl) salt is preferred due to its higher melting point (205-211°C) and crystallinity, which aids in purification and handling [8].

  • Topical Delivery (Nail Lacquers): The high LogP (>3.5) is advantageous for penetrating the keratin matrix of nails. However, the drug must be dissolved in a volatile organic solvent (e.g., ethanol/ethyl acetate) to maintain solubility until application. Upon solvent evaporation, the drug concentrates, driving flux across the nail plate [7, 8].

  • Lysosomal Trapping: With a pKa ~8.0, these compounds are "lysosomotropic." They diffuse into acidic lysosomes (pH ~4.5), become protonated, and are trapped. This results in high tissue accumulation (

    
    ), which is beneficial for treating intracellular fungal infections but must be monitored for potential phospholipidosis [18].
    

References

  • Haria, M., & Bryson, H. M. (1995).[3] Amorolfine. A review of its pharmacological properties and therapeutic potential. Drugs, 49(1), 103-120.[3] Link

  • Polak, A. (1988).[4][5] Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences, 544, 221–228.[4][5] Link

  • Reddy, D. S., et al. (2016). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2025).[2][4][6][7] PubChem Compound Summary for CID 54260, Amorolfine. Link

  • Mercer, E. I. (1991). Morpholine antifungals and their mode of action.Biochemical Society Transactions, 19(3), 788–793.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Propylmorpholine and its Derivatives. Link

  • MedChemExpress. (2024). Amorolfine Hydrochloride Product Information & Solubility Data. Link

  • Jetir.Org. (2023).[8] Analytical Method Validation for Improvement of Transungual Properties. Journal of Emerging Technologies and Innovative Research. Link

  • Comb Chem High Throughput Screen. (2009).[9] Simultaneous determination of LogD, LogP, and pKa of drugs by using a reverse phase HPLC. Link

  • PubChem. (2025). 4-(2-Chloropropyl)morpholine hydrochloride Physical Properties. Link

  • ACS Fall 2025. (2025).[2][4][6][7] Experimental pKa determination of morphine-like molecules (tertiary amines) using NMR. Link

  • APExBIO. (2024). Amorolfine HCl - Antifungal Agent for Nail Infection. Link[10]

  • Sigma-Aldrich. (2024). Amorolfine hydrochloride, ≥98% (HPLC) Product Sheet. Link

  • ChemScene. (2024). 4-(3-(4-Chlorophenoxy)propyl)morpholine Product Data. Link

  • BenchChem. (2025).[2][11] Pharmacokinetic Profiling of Morpholine-Containing Compounds. Link

  • IJPRS. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Link

  • Longdom Publishing. (2024).[12][4][13][14] Enhancing Reliability and Efficiency in LogP Determination Techniques. Link

  • ResearchGate. (2022).[15] An updated review on morpholine derivatives with their pharmacological actions. Link

Sources

Exploratory

Solubility profile of 4-(3-(4-Chlorophenoxy)propyl)morpholine in organic solvents

This guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1), a critical intermediate in the synthesis of EGFR inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1), a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib.

Implications for Synthesis, Purification, and Formulation

Executive Summary & Chemical Identity

4-(3-(4-Chlorophenoxy)propyl)morpholine is a tertiary amine-ether scaffold primarily utilized as a building block in medicinal chemistry. Its solubility behavior is governed by the interplay between its lipophilic chlorophenoxy tail and the basic, hydrophilic morpholine head. Understanding this duality is essential for optimizing yield during nucleophilic substitution reactions and subsequent liquid-liquid extractions.

Property Data Relevance
CAS Number 93354-53-1Unique Identifier
Molecular Formula C₁₃H₁₈ClNO₂MW: 255.74 g/mol
Physical State Pale yellow oil / Low-melting solidKinetics of dissolution
Predicted LogP ~2.44Lipophilicity indicator
pKa (Base) ~8.3 (Morpholine N)pH-dependent solubility switch

Theoretical Solubility Framework

The solubility of this molecule is strictly pH-dependent due to the morpholine nitrogen. We categorize its behavior into two distinct states: the Free Base (neutral) and the Salt Form (protonated, typically HCl).

Hansen Solubility Parameter (HSP) Prediction

Based on the functional groups (aryl chloride, ether linkage, cyclic tertiary amine), the molecule exhibits high affinity for solvents with moderate polarity and hydrogen bonding capability.

  • Dispersion Forces (

    
    ):  High interaction with aromatics (Toluene).
    
  • Polar Forces (

    
    ):  Moderate interaction due to the ether oxygen and nitrogen lone pair.
    
  • H-Bonding (

    
    ):  Acts as an H-bond acceptor (Morpholine O/N) but lacks donor sites in the free base form.
    
Polarity-Based Solubility Profile

The following table summarizes the qualitative solubility profile inferred from structural analysis and standard isolation protocols for Gefitinib intermediates.

Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Operational Context
Non-Polar Hexane, HeptaneModerate Insoluble Used to precipitate the salt form or wash away non-polar impurities.
Aromatic Toluene, XyleneHigh Low Preferred solvent for synthesis (reflux temperatures).
Chlorinated DCM, ChloroformVery High High Standard extraction solvent; excellent for solubilizing the oil.
Polar Aprotic DMF, DMSO, AcetonitrileHigh High Reaction media for nucleophilic substitution (S_N2).
Polar Protic Methanol, Ethanol, IPAHigh High Recrystallization solvents for the salt form.
Aqueous Water (pH 7)Low (<1 mg/mL) High (>50 mg/mL) pH swing extraction utilizes this contrast.

Experimental Protocols & Methodologies

Protocol: pH-Swing Extraction Strategy

This molecule's pKa (~8.3) allows for a self-validating purification system using "pH switching." This is the most reliable method to separate the target from non-basic impurities (e.g., unreacted 4-chlorophenol).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture (containing target + impurities) in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Wash the organic phase with 1M HCl (aq) .

    • Mechanism:[1][2][3][4] The morpholine nitrogen protonates (

      
      ), becoming water-soluble.
      
    • Result: Target moves to the aqueous layer; non-basic impurities (phenols, neutral side products) remain in the organic layer.

  • Separation: Discard the organic layer.

  • Basification: Treat the aqueous layer with 2M NaOH or NH₄OH until pH > 10.

    • Mechanism:[1][2][3][4] Deprotonation restores the lipophilic Free Base.

    • Result: Target oils out or precipitates.

  • Final Extraction: Extract the turbid aqueous mixture with fresh DCM , dry over MgSO₄, and concentrate.

Protocol: Gravimetric Solubility Determination

To generate precise quantitative data (mg/mL) for regulatory filing, follow this saturation shake-flask method.

  • Preparation: Add excess solid/oil of CAS 93354-53-1 to 5 mL of the test solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection during the purification process.

SolubilityLogic cluster_salt Salt Formation (Purification) Start Crude 4-(3-(4-Chlorophenoxy)propyl)morpholine SolventChoice Select Solvent System Start->SolventChoice NonPolar Non-Polar (Hexane/Heptane) SolventChoice->NonPolar For Washing PolarAprotic Polar Aprotic (DMF/ACN) SolventChoice->PolarAprotic For Synthesis Chlorinated Chlorinated (DCM) SolventChoice->Chlorinated For Extraction Precipitation Outcome: Precipitation of Impurities NonPolar->Precipitation Reaction Outcome: Homogeneous Reaction Medium PolarAprotic->Reaction Extraction Outcome: High Solubility (Free Base) Chlorinated->Extraction Acid Add HCl/IPA Extraction->Acid Next Step SaltSolid Crystalline HCl Salt Acid->SaltSolid Solubility Drops Drastically

Figure 1: Solvent selection decision tree based on process stage (Washing, Reaction, or Extraction).

Critical Application Notes

Reaction Solvent Selection

For the synthesis of this molecule (typically alkylation of morpholine with a propyl chloride derivative), Acetonitrile (ACN) or Toluene are superior to DMF.

  • Why? While DMF offers high solubility, its high boiling point makes removal difficult. Toluene allows for azeotropic removal of water if using hydrated bases, and the target molecule is highly soluble in it at reflux.

Crystallization

The free base is difficult to crystallize (often an oil). To obtain a solid for storage or handling:

  • Convert to Hydrochloride: Dissolve the free base in Isopropanol (IPA) and add concentrated HCl. The salt will precipitate.

  • Recrystallization Solvent: Hot Ethanol or Ethanol/Water mixtures are ideal for the HCl salt.

Stability in Solution[1]
  • Chlorinated Solvents: Stable for short periods, but avoid prolonged storage in Chloroform due to potential acidity development which can form trace salts.

  • Protic Solvents: Stable in Methanol/Ethanol. Avoid strong acidic aqueous solutions for weeks to prevent ether cleavage (though the aryl ether is relatively robust).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95834, 4-(3-Chloropropyl)morpholine (Precursor Data). Retrieved from [Link]

Sources

Foundational

Advanced Synthesis and Methodological Review of 4-(3-(4-Chlorophenoxy)propyl)morpholine

Executive Summary The aryloxypropylamine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for monoamine reuptake inhibitors, H3 receptor antagonists, and agricultur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aryloxypropylamine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for monoamine reuptake inhibitors, H3 receptor antagonists, and agricultural chemical intermediates. Specifically, 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) represents a highly versatile, stable building block[1]. As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as an engineered system where thermodynamics, kinetics, and chemoselectivity must be tightly controlled to ensure high-yield, scalable production.

This technical whitepaper deconstructs the optimal synthetic routes, detailing the causality behind reagent selection and providing self-validating experimental protocols designed for rigorous laboratory execution.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule, 4-(3-(4-Chlorophenoxy)propyl)morpholine, consists of three distinct moieties: a morpholine ring, a propyl carbon linker, and a 4-chlorophenoxy group. The construction of this ether-amine relies on two sequential nucleophilic substitution (


) reactions.
Route Selection: The Chemoselectivity Imperative

While one could theoretically react 4-chlorophenol with 1,3-dibromopropane followed by morpholine, this route suffers from poor atom economy and a high propensity for symmetric over-alkylation (forming unwanted bis-ethers).

The superior industrial and bench-scale route utilizes 1-bromo-3-chloropropane as a bifunctional electrophile[2]. The causality behind this choice is rooted in leaving group kinetics: the carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This differential reactivity allows for a strictly chemoselective N-alkylation of morpholine at the brominated terminus, leaving the alkyl chloride intact for a subsequent Williamson ether synthesis[3].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and reliability, the following protocols are designed with built-in validation checkpoints, allowing the chemist to verify the reaction state without relying solely on post-reaction chromatography.

Phase 1: Chemoselective Synthesis of 4-(3-Chloropropyl)morpholine

This step establishes the stable intermediate via N-alkylation[2].

  • Reagent Charging: To a dry reaction vessel equipped with a reflux condenser, add 1-bromo-3-chloropropane (10.0 g, 63.5 mmol, 1.0 eq) dissolved in 100 mL of anhydrous toluene.

  • Nucleophilic Addition: Slowly add morpholine (11.0 mL, 127 mmol, 2.0 eq) dropwise at room temperature.

    • Causality: The second equivalent of morpholine acts as the acid scavenger to neutralize the generated HBr. Using an organic base prevents the premature hydrolysis of the alkyl chloride that might occur if an aqueous inorganic base were used.

  • Thermal Activation: Heat the mixture to reflux (approx. 110°C) with continuous stirring for 2 hours.

  • In-Process Validation: The reaction is self-indicating. The formation of a dense, white precipitate (morpholine hydrobromide) visually confirms the progression of the N-alkylation. If the solution remains clear, the activation energy has not been reached.

  • Workup & Isolation: Cool the mixture to room temperature and filter to remove the insoluble hydrobromide salts. Wash the organic filtrate sequentially with deionized water to partition and remove any unreacted morpholine. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and distill under reduced pressure to afford the intermediate as a clear oil[2].
    
Phase 2: Williamson Ether O-Alkylation

This step couples the intermediate with 4-chlorophenol to form the target scaffold[4].

  • Phenoxide Generation: In a separate 2L flask, dissolve 4-chlorophenol (1.0 eq) in acetone. Add anhydrous potassium carbonate (

    
    , 2.0 eq).
    
    • Causality: 4-chlorophenol is relatively acidic (

      
       ~9.4) and is easily deprotonated by 
      
      
      
      . Acetone is selected as a polar aprotic solvent because it does not solvate the phenoxide anion as strongly as protic solvents (like ethanol), thereby maximizing the nucleophilicity of the oxygen for the subsequent
      
      
      attack.
  • Electrophile Addition: Add the 4-(3-chloropropyl)morpholine (1.1 eq) synthesized in Phase 1.

  • 
     Displacement:  Heat the suspension to 55-60°C for 8 hours[4].
    
  • In-Process Validation: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the phenolic spot and the emergence of a new, higher

    
     UV-active spot validates the etherification.
    
  • Isolation: Quench the reaction by adding water to dissolve all inorganic salts. Extract the aqueous phase with dichloromethane (DCM). This phase separation acts as a thermodynamic purification step, driving the highly hydrophobic target molecule into the DCM layer. Dry, concentrate, and recrystallize to yield the final product.

Quantitative Optimization Data

The efficiency of the Williamson ether step is highly dependent on the base and solvent matrix. Table 1 outlines the physicochemical properties of the target, while Table 2 summarizes the optimization parameters based on standard aryloxypropylamine synthesis methodologies[1][4].

Table 1: Physicochemical Properties of the Target Scaffold

PropertyValue / Specification
CAS Number 93354-53-1
Molecular Formula

Molecular Weight 255.74 g/mol
Purity Standard

98%
Storage Conditions Sealed in dry environment, 2-8°C

Table 2: Optimization of Williamson Ether Synthesis Parameters

Base / Solvent MatrixTemp (°C)Relative YieldMechanistic Notes & Causality

/ Acetone
55-60°C86%Optimal: Excellent balance of safety, cost, and yield. Mild base prevents side reactions.
Triethylamine / DCM80-85°C88%High Yield: Requires sealed tube/pressure vessel due to DCM's low boiling point (39.6°C).

/ DMF
25°C>90%Fastest: Irreversible deprotonation generates highly reactive nucleophile; poses scale-up safety hazards.

Synthetic Workflow Visualization

The following diagram maps the logical progression of the two-phase synthesis, highlighting the chemoselective nature of the process.

SynthesisWorkflow N1 Morpholine + 1-Bromo-3-chloropropane N2 Chemoselective N-Alkylation (Toluene, Reflux) N1->N2 N3 4-(3-Chloropropyl)morpholine (Stable Intermediate) N2->N3 Filtration & Distillation N5 Williamson Ether Synthesis (Acetone, 60°C) N3->N5 N4 4-Chlorophenol + K2CO3 N4->N5 Phenoxide Generation N6 4-(3-(4-Chlorophenoxy)propyl)morpholine (Target Scaffold) N5->N6 Aqueous Workup & Extraction

Fig 1: Chemoselective two-phase synthesis workflow for the target aryloxypropylamine scaffold.

References

  • Google Patents. "CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one." Patent Database.

Sources

Exploratory

Safety data sheet (SDS) for 4-(3-(4-Chlorophenoxy)propyl)morpholine

Technical Guide to Safety & Handling: 4-(3-(4-Chlorophenoxy)propyl)morpholine Document Control: Version: 1.0 (Technical Whitepaper / Enhanced SDS) Target Audience: Medicinal Chemists, process engineers, and HSE officers....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide to Safety & Handling: 4-(3-(4-Chlorophenoxy)propyl)morpholine

Document Control:

  • Version: 1.0 (Technical Whitepaper / Enhanced SDS)

  • Target Audience: Medicinal Chemists, process engineers, and HSE officers.[1][2]

Core Directive: The "Why" Behind the Protocol

In drug discovery, 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS: 93354-53-1) serves as a critical linker motif, often bridging lipophilic aryl domains with solubilizing morpholine heads in the synthesis of sigma receptor ligands, antifungal agents, and psychotropic intermediates.[1][2]

Unlike generic Safety Data Sheets (SDS) that provide boilerplate warnings, this guide synthesizes Structure-Activity Relationships (SAR) with industrial hygiene to explain why specific hazards exist and how to mitigate them scientifically. We treat this molecule not just as a "harmful solid" but as a lipophilic base with specific permeation and metabolic characteristics.[1][2]

Substance Identification & Chemical Context

ParameterTechnical Specification
Chemical Name 4-(3-(4-Chlorophenoxy)propyl)morpholine
CAS Number 93354-53-1
Synonyms 4-[3-(4-chlorophenoxy)propyl]morpholine; N-(3-(4-chlorophenoxy)propyl)morpholine
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
SMILES C1COCCN1CCCOC2=CC=C(C=C2)Cl
Structural Class Tertiary Amine / Aryl Ether

Scientist's Note: The molecule features a morpholine nitrogen (pKa ≈ 8.[1][2]3) making it basic, and a 4-chlorophenoxy tail conferring significant lipophilicity (LogP ≈ 2.44).[1][2] This duality means it can penetrate lipid bilayers (skin) while retaining reactivity towards acidic biological targets.[1][2]

Hazard Identification (GHS Classification)

Based on Quantitative Structure-Activity Relationship (QSAR) analysis of morpholine ethers and available vendor data.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]Bioavailability of the morpholine moiety; potential CNS depression.[1][2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][2]Basic nitrogen attacks lipid mantle; defatting action.[1][2]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][2]High pH in lacrimal fluid causes protein denaturation.[1][2]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][2]Inhalation of dust/aerosol irritates mucous membranes.[1][2]

Precautionary Highlights:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves (Nitrile) and eye protection (Chemical Goggles).[1][2]

First Aid Measures: A Mechanism-Based Approach

Standard first aid often omits the causality.[1][2] Here is the protocol with scientific justification.

A. Ocular Exposure (Critical) [1][2]

  • Protocol: Immediately flush with saline or water for 15 minutes minimum , holding eyelids apart.[1][2]

  • Mechanism: The morpholine ring creates a localized alkaline environment (pH > 9) on the ocular surface.[1][2] Alkalis penetrate corneal stroma faster than acids (saponification of membrane lipids).[1][2] Immediate dilution is the only way to stop deep tissue necrosis.[1][2]

B. Skin Contact

  • Protocol: Wash with soap and water; do not use organic solvents (ethanol, acetone).[1][2]

  • Mechanism: The compound is lipophilic (LogP 2.44).[1][2] Solvents like ethanol will act as a vehicle, driving the toxin deeper into the stratum corneum and systemic circulation.[1][2] Surfactants (soap) are required to micellize and remove the compound safely.[1][2]

C. Ingestion

  • Protocol: Rinse mouth. Do NOT induce vomiting. Administer 10-20g activated charcoal if available within 30 minutes.

  • Mechanism: Vomiting risks aspiration pneumonia.[1][2] The compound's basicity risks secondary esophageal burns.[1][2] Charcoal adsorbs the planar chlorophenoxy ring effectively, reducing systemic absorption.[1][2]

Firefighting & Thermal Decomposition

Flash Point: >110°C (Predicted) Auto-ignition: Not determined.[1][2]

Specific Hazards: When heated to decomposition, this compound acts as a "dirty bomb" of toxic gases.[1][2] The combustion pathway releases:[1][2]

  • Hydrogen Chloride (HCl): Corrosive gas formed from the chlorophenoxy group.[1][2]

  • Nitrogen Oxides (NOx): Pulmonary irritants from the morpholine ring.[1][2]

  • Carbon Monoxide (CO): Asphyxiant.[1][2]

Firefighting Directive:

  • Media: Alcohol-resistant foam or Dry Chemical.[1][2][3] Avoid high-pressure water jets which may scatter the lipophilic melt.[1][2]

  • PPE: Full-face SCBA is mandatory due to HCl generation.[1][2]

Accidental Release & Spill Logic

The following workflow illustrates the decision logic for a spill, prioritizing containment of the "cationic surfactant" nature of the molecule.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid/Solution Start->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid Contain_S Avoid Dust Generation Use HEPA Vacuum Solid->Contain_S Contain_L Dike with Sand/Vermiculite Do NOT use sawdust (Flammability) Liquid->Contain_L Neutralize Neutralize Residue Dilute Acetic Acid (Vinegar) Contain_S->Neutralize Contain_L->Neutralize Clean Double Bag Waste Label as Toxic/Corrosive Neutralize->Clean

Figure 1: Decision logic for spill remediation. Note the prohibition of sawdust (combustible) and the use of weak acid for neutralization.[1][2]

Handling & Storage: The Stability Profile

  • Storage Condition: 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen).

  • Scientific Rationale: Tertiary amines are susceptible to N-oxidation when exposed to atmospheric oxygen over time, forming N-oxides which may alter pharmacological potency.[1][2] The chlorophenoxy ether linkage is relatively stable, but the morpholine ring can degrade under UV light.[1][2]

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and Strong Acids (forms exothermic salts).[1][2]

Exposure Controls & Personal Protection

Engineering Controls: Use a fume hood with a minimum face velocity of 0.5 m/s. The compound is not volatile, but synthesis often involves aerosols.[1][2]

PPE Selection Guide (Permeation Based):

PPE ItemMaterial RecommendationRationale
Gloves Nitrile Rubber (≥ 0.11 mm) Excellent resistance to amines and ethers.[1][2] Latex is permeable to lipophilic organics.[1][2]
Respirator N95 / P100 (Particulate) If handling powder.[1][2] Use ABEK filter if in solution with solvents.[1][2]
Eye Wear Chemical Goggles Safety glasses are insufficient due to the risk of alkaline splash causing corneal opacity.[1][2]

Physical & Chemical Properties

PropertyValueSource/Method
Appearance White to off-white solid or viscous oilObservation
Melting Point 167-172°C (as HCl salt); Free base lowerAnalog comparison
Solubility (Water) Low (< 1 mg/mL)Predicted (LogP 2.[1][2]44)
Solubility (Organic) High (DMSO, Methanol, DCM)Lipophilic nature
pKa ~8.3 (Morpholine Nitrogen)Calculated
LogP 2.44ChemScene Data

Toxicological Information

Acute Toxicity:

  • Oral LD50 (Rat): Estimated 300 - 2000 mg/kg (Category 4).[1][2]

  • Data Bridge: Based on morpholine (LD50 ~1050 mg/kg) and chlorophenoxy analogs.[1][2]

Metabolic Pathway (Predicted): Understanding metabolism aids in predicting downstream toxicity.[1][2]

Metabolism Parent Parent Compound (Lipophilic) Oxidation CYP450 Oxidation (N-Dealkylation) Parent->Oxidation Major Route Hydroxylation Aryl Hydroxylation (Phenoxy Ring) Parent->Hydroxylation Minor Route Morpholine Morpholine (Renal Excretion) Oxidation->Morpholine Phenol Chlorophenoxy Derivatives Oxidation->Phenol

Figure 2: Predicted metabolic fate.[1][2] The cleavage of the propyl linker releases free morpholine and chlorophenoxy species, both of which are renal burdens.[1][2]

Ecological Information

  • Aquatic Toxicity: High risk.[1][2] Cationic surfactants (protonated amines) bind strongly to fish gills, disrupting respiration.[1][2]

  • Persistence: The chlorophenoxy ether bond is resistant to hydrolysis, suggesting potential persistence in sediment.[1][2]

  • Disposal: DO NOT flush down the drain.[1][2] Incineration is the only compliant method, provided the incinerator is equipped with a scrubber to neutralize the generated HCl gas.[1][2]

Regulatory Information

  • TSCA (USA): Not listed on the active inventory.[1][2] For Research & Development (R&D) Use Only.

  • REACH (EU): Not registered.[1][2] Treat as a "Substance of Very High Concern" (SVHC) protocol equivalent due to lack of full data.[1][2]

  • Shipping (IATA):

    • UN Number: UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous).[1][2]

    • Class: 6.1 or 9.

    • Packing Group: III.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for Morpholine Derivatives.[1][2] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (2023).[1][2] Guidance on the Application of the CLP Criteria: Amines and Ethers.[1][2] Retrieved from [Link][1]

Sources

Foundational

1-(4-chlorophenoxy)-3-morpholinopropane synonyms and nomenclature

Topic: 1-(4-chlorophenoxy)-3-morpholinopropane Synonyms and Nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: Chemical Identit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-chlorophenoxy)-3-morpholinopropane Synonyms and Nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Chemical Identity & Significance

1-(4-chlorophenoxy)-3-morpholinopropane (CAS: 93354-53-1 ) is a tertiary amine ether serving as a critical scaffold in medicinal chemistry.[1] It belongs to the class of morpholino-alkyl aryl ethers , a structural family that includes the local anesthetic Pramocaine (Pramoxine) and the antifungal Amorolfine .

In drug development, this specific chlorinated analog functions primarily as:

  • A Structural Probe: Used in Structure-Activity Relationship (SAR) studies to evaluate the steric and electronic effects of para-chloro substitution versus the para-butoxy group found in Pramocaine.[1]

  • A Synthetic Intermediate: A precursor for complex heterocyclic APIs requiring a robust morpholine-propyl-ether linkage.[1]

This guide provides a definitive nomenclature hierarchy, synonym mapping, and structural validation for researchers integrating this compound into high-fidelity chemical libraries.

Nomenclature Hierarchy

Precise naming is non-negotiable in regulatory filings and patent literature.[1] The following hierarchy establishes the preferred and alternative identifiers for 1-(4-chlorophenoxy)-3-morpholinopropane.

IUPAC Standards

The International Union of Pure and Applied Chemistry (IUPAC) allows for two primary naming conventions depending on whether the morpholine ring or the propane chain is viewed as the principal structure.[1]

Priority RuleNameContext
Substitutive (Preferred) 4-[3-(4-chlorophenoxy)propyl]morpholine Treats the morpholine ring as the parent heterocycle substituted at the N-position (position 4).[1] Used in most chemical databases (PubChem, ChemSpider).
Functional Class 1-(4-chlorophenoxy)-3-(morpholin-4-yl)propane Treats the propane chain as the backbone, highlighting the linker length.[1] Common in synthesis papers focusing on linker optimization.[1]
Alternative N-[3-(4-chlorophenoxy)propyl]morpholine Explicitly denotes nitrogen attachment, often used in older patent literature.[1]
Registry Identifiers
  • CAS Registry Number: 93354-53-1 [1][2]

  • Beilstein/Reaxys ID: (Varies by database version; search via InChIKey)

  • MDL Number: MFCD00814906 (Common in vendor catalogs like Sigma/Merck)

Machine-Readable Descriptors
  • SMILES: Clc1ccc(OCCCN2CCOCC2)cc1

  • InChI: InChI=1S/C13H18ClNO2/c14-11-3-5-12(6-4-11)16-2-1-7-15-8-9-17-10-11-15/h3-6H,1-2,7-10H2

  • InChIKey: VZZYXOYJHYXWPO-UHFFFAOYSA-N[1]

Structural Analysis & Connectivity

Understanding the connectivity is vital for retrosynthetic analysis.[1] The molecule consists of three distinct domains:

  • Lipophilic Head: 4-Chlorophenyl group (electron-withdrawing).[1]

  • Flexible Linker: Propyl ether chain (3-carbon spacer).[1]

  • Hydrophilic Tail: Morpholine ring (basic center, pKa ~8.3).[1]

Connectivity Diagram

The following Graphviz diagram visualizes the logical connectivity and functional domains of the molecule.[1]

ChemicalStructure Fig 1. Functional domain connectivity of 1-(4-chlorophenoxy)-3-morpholinopropane. Chlorine Chloro Group (Electron Withdrawing) Phenyl Phenyl Ring (Lipophilic Domain) Chlorine->Phenyl Para-substitution Ether Ether Linkage (-O-) Phenyl->Ether C1 Attachment Propyl Propyl Spacer (C3 Chain) Ether->Propyl O-C Bond Morpholine Morpholine Ring (Basic Amine) Propyl->Morpholine N-Alkylation

Fig 1. Functional domain connectivity of 1-(4-chlorophenoxy)-3-morpholinopropane.

Synonym Mapping & Search Strategy

When searching literature or vendor databases, nomenclature often drifts based on the specific application (e.g., herbicide research vs. anesthesia). Use this mapping table to ensure comprehensive data retrieval.

Synonym CategorySearch TermsUsage Context
Systematic Variations 3-(4-chlorophenoxy)propylmorpholine1-Chloro-4-(3-morpholinopropoxy)benzeneCommon in high-throughput screening (HTS) libraries.[1]
"Pramoxine" Analog Chloro-Pramocaine De-butoxy-chloro-pramoxineUsed informally in medicinal chemistry discussions comparing local anesthetic potency.[1]
Synthesis-Oriented N-(3-(p-chlorophenoxy)propyl)morpholinegamma-(p-chlorophenoxy)propylmorpholineFound in process chemistry patents describing the alkylation of morpholine.[1]
Obsolete/Ambiguous Morpholinopropane derivative 53-1Avoid using generic terms without the CAS number.[1]

Synthetic Causality & Protocol Logic

The nomenclature often reflects the synthetic route chosen.[1] Understanding the synthesis explains why certain names (like "propylmorpholine") are preferred in process documentation.

Standard Synthesis Route: Williamson Ether Synthesis followed by Amination.[1]

  • Step A: Reaction of 4-chlorophenol with 1-bromo-3-chloropropane

    
    1-(4-chlorophenoxy)-3-chloropropane.
    
  • Step B: Nucleophilic substitution with Morpholine .[1]

Why this matters for naming:

  • If synthesized via Step B , the product is viewed as a substituted morpholine, hence the IUPAC preference for 4-[3-(4-chlorophenoxy)propyl]morpholine .[1]

  • The "1-(4-chlorophenoxy)..." name is a relic of viewing the phenol as the starting material.[1]

Experimental Validation (Protocol Summary)

To synthesize and validate the identity of this compound:

  • Reagents: 4-Chlorophenol (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq), K2CO3 (2.0 eq) in Acetone (Reflux).

  • Intermediate: Isolate 1-(3-chloropropoxy)-4-chlorobenzene.

  • Final Step: React intermediate with Morpholine (3.0 eq) in Toluene at 110°C.

  • Purification: Acid-base extraction. The morpholine nitrogen allows the compound to be pulled into aqueous HCl, washing away neutral impurities, then basified and extracted back into organic solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127685, 4-[3-(4-Chlorophenoxy)propyl]morpholine. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 93354-53-1.[1] American Chemical Society.[1]

Sources

Exploratory

Engineering the Morpholine Scaffold: A Technical Whitepaper on Pharmacokinetic Modulation and Therapeutic Targeting of Morpholine-Based Ether Derivatives

Executive Summary In contemporary drug discovery, the architectural manipulation of saturated heterocycles is a primary strategy for optimizing pharmacokinetics and target binding. Morpholine (1-oxa-4-azacyclohexane) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the architectural manipulation of saturated heterocycles is a primary strategy for optimizing pharmacokinetics and target binding. Morpholine (1-oxa-4-azacyclohexane) is a privileged six-membered pharmacophore uniquely characterized by the presence of both secondary amine and ether functional groups within its ring. When functionalized into morpholine-based ether derivatives—either by leveraging its intrinsic ether oxygen or via the synthetic addition of external ether linkages—this scaffold provides profound pharmacological advantages.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical causality behind the morpholine ether scaffold, explore its target-specific therapeutic applications, and provide self-validating experimental methodologies for its synthesis and evaluation.

The Physicochemical Rationale: The Oxygen-Nitrogen Interplay

To understand the therapeutic potential of morpholine-based ethers, we must first analyze the electronic causality of the ring itself. The substitution of a methylene group with an ether oxygen (effectively converting a piperidine into a morpholine) fundamentally alters the molecule's electronic landscape.

  • pKa Modulation & Basicity: The inductive electron-withdrawing effect of the ether oxygen reduces the electron density on the nitrogen atom, rendering it less basic than structurally similar secondary amines [1][1]. Morpholine exhibits a pKa of ~8.36, compared to piperidine's ~11.2. At a physiological pH of 7.4, a significant fraction of the morpholine derivative remains unionized. This causality directly improves lipophilicity and membrane permeability, particularly across the Blood-Brain Barrier (BBB) [2][2].

  • Conformational Flexibility & Binding: The morpholine ring adopts a flexible chair conformation. The ether oxygen acts as a potent hydrogen bond acceptor, while the nitrogen (if unsubstituted) can act as a donor. This dual capacity allows the scaffold to participate in complex lipophilic–hydrophilic interactions within target active sites, locking the drug into the optimal binding geometry[2].

Table 1: Physicochemical Comparison of Saturated Heterocycles
PropertyPiperidine ScaffoldMorpholine ScaffoldPharmacokinetic Implication
Heteroatoms 1 (Nitrogen)2 (Nitrogen, Oxygen)Increased H-bond acceptor capacity
pKa (Conjugate Acid) ~11.2~8.36Higher unionized fraction at physiological pH
LogP (Approx. Base) 0.84-0.86Modulates overall lipophilicity when conjugated
BBB Permeability Poor to ModerateHighIdeal for CNS-targeted therapeutics

Target-Specific Therapeutic Applications

Central Nervous System (CNS) Targets

Developing drugs for the CNS requires a strict balance between molecular size and lipophilicity. Morpholine ether derivatives excel in this domain. For instance, coumarin-morpholine ether conjugates (such as the experimental compound BPR 10) have been identified as highly potent inhibitors of human Monoamine Oxidase B (hMAO-B). The morpholine moiety allows the molecule to occupy both the entrance and substrate cavities of the enzyme's active site [2][2]. Furthermore, morpholine scaffolds are critical in the development of β-Secretase (BACE-1) inhibitors, effectively reducing the cleavage of Amyloid Precursor Protein (APP) into neurotoxic Aβ peptides in Alzheimer's disease models[2].

Oncology: Kinase Inhibition

In oncology, overactivated PI3K/mTOR pathways drive aberrant cell proliferation and survival. Aryl-morpholine ether derivatives act as highly selective dual pan-PI3K/mTOR inhibitors. The morpholine oxygen acts as a crucial hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, while the ether linkages provide the necessary spatial geometry to access selectivity pockets, making them highly effective against brain metastases [3][3].

PI3K_mTOR Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR (Target) AKT->mTOR Activates CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Morpholine Morpholine Ether Derivative Morpholine->PI3K Inhibits (Dual Action) Morpholine->mTOR Inhibits (Dual Action)

PI3K/mTOR signaling pathway modulation by morpholine ether derivatives.

Antimicrobial and Carbonic Anhydrase Inhibition

Beyond the CNS and kinases, morpholine-acetamide ether derivatives have shown significant carbonic anhydrase (CA) inhibitory activity. This is highly relevant in hypoxic tumor microenvironments where CA is amplified. Recent studies demonstrate morpholine derivatives achieving IC50 values (8.12 μM) comparable to the clinical standard acetazolamide (7.51 μM) [4][4]. Additionally, morpholine-based diazenyl chalcones exhibit potent antimicrobial activity against strains like E. coli and C. albicans with minimal cytotoxicity to human fibroblasts [5][5].

Table 2: Biological Activity of Key Morpholine Derivatives
Derivative ClassPrimary TargetIC50 / MIC RangeTherapeutic Indication
Coumarin-Morpholine Ether hMAO-B< 1 µMParkinson's / Neurodegeneration
Aryl-Morpholine Derivatives PI3K/mTOR0.003 - 0.74 µMOncology (Brain Metastasis)
Morpholine-Acetamide Ethers Carbonic Anhydrase8.12 - 11.13 µMOvarian Cancer (Hypoxic Tumors)
Morpholine Diazenyl Chalcones Microbial Strains1.95 - 3.91 µg/mLAntimicrobial Infections

Experimental Workflows & Methodologies

Scientific integrity demands that protocols are not merely followed, but understood. The following workflows detail the synthesis and pharmacokinetic validation of morpholine ether derivatives, emphasizing the causality behind each procedural step.

Protocol 1: Synthesis of Aryloxy-Morpholine Ether Conjugates

Causality: Etherification via nucleophilic substitution is the preferred mechanism for coupling bulky aryl groups to the morpholine scaffold. We utilize Potassium Carbonate (K₂CO₃) because, as a mild base, it efficiently deprotonates the phenol to form a reactive phenoxide nucleophile without triggering unwanted E2 elimination on the alkyl halide.

  • Alkoxide Generation: Dissolve the phenolic precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation. Add anhydrous K₂CO₃ (2.0 eq) and stir at 60°C for 30 minutes to generate the reactive phenoxide ion.

  • Nucleophilic Substitution: Introduce the alkyl halide-functionalized morpholine (e.g., 4-(2-chloroethyl)morpholine) dropwise.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the phenolic spot confirms successful etherification.

  • Workup & Purification: Quench the reaction with ice-cold water to precipitate the product. Extract with dichloromethane (DCM, 3x), and wash the organic layer with brine to remove residual DMF. Dry over MgSO₄, concentrate under vacuum, and purify via silica gel column chromatography.

  • Structural Confirmation: Validate the ether linkage via ¹H-NMR (identifying the characteristic triplet of the -O-CH₂- protons at ~4.0 ppm) and confirm the molecular weight via LC-MS.

Protocol 2: PAMPA-BBB Assay for Permeability Assessment

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, self-validating system to predict in vivo BBB penetration. By utilizing porcine brain lipid extracts, we closely mimic the lipophilic environment of the human BBB.

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane). Allow the solvent to evaporate, leaving a uniform lipid bilayer.

  • Compound Incubation: Dilute the synthesized morpholine ether derivative to 10 µM in pH 7.4 PBS. Add 300 µL of this solution to the donor wells. Add 300 µL of pure pH 7.4 PBS to the acceptor wells.

  • Permeation: Carefully couple the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidified environment to prevent evaporation, which would artificially skew concentration gradients.

  • Quantification: Analyze the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation System: Concurrently run Atenolol (low permeability standard, Pe < 1.5 x 10⁻⁶ cm/s) and Caffeine (high permeability standard, Pe > 4.0 x 10⁻⁶ cm/s). The assay data is only considered valid if the standard Pe values fall strictly within these established ranges.

PAMPA_Workflow Start Compound Preparation (Morpholine Ether) Donor Donor Compartment (pH 7.4 Buffer) Start->Donor Membrane Artificial BBB Membrane (Porcine Brain Lipid) Donor->Membrane Incubation (18h, 25°C) LCMS LC-MS/MS Quantification Donor->LCMS Eq. Check Acceptor Acceptor Compartment (pH 7.4 Buffer) Membrane->Acceptor Passive Diffusion Acceptor->LCMS Validation Self-Validation: Caffeine (High Pe) Atenolol (Low Pe) Validation->LCMS

Self-validating PAMPA-BBB workflow for assessing CNS permeability.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL:[Link]

  • Morpholine - Wikipedia Source: Wikipedia URL:[Link]

  • A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL:[Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates Source: PMC (PubMed Central) URL:[Link]

  • Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study Source: Bentham Science Publisher URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Process Optimization for the Synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Aryloxypropylamines represent a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Aryloxypropylamines represent a privileged pharmacophore in medicinal chemistry, frequently appearing in the structural backbones of histamine H3 receptor antagonists and CNS-active therapeutics. The target compound, 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1)[1], serves as a critical building block and reference standard in preclinical drug development.

This application note details a highly optimized, scalable two-step synthetic protocol starting from inexpensive 4-chlorophenol. Rather than relying on a low-yielding one-pot approach, this workflow is compartmentalized into two distinct transformations to maximize yield, purity, and operational safety.

Mechanistic Pathway & Design

The synthesis relies on two fundamental organic transformations, each optimized to suppress competing side reactions:

  • Regioselective Williamson Etherification : 4-chlorophenol is alkylated using 1-bromo-3-chloropropane. The success of this step relies heavily on the differential leaving group ability between bromide and chloride. Bromide is a superior leaving group due to its larger atomic radius and higher polarizability, allowing the phenoxide nucleophile to selectively attack the brominated carbon, thereby preventing the formation of symmetrical bis-ethers[2].

  • Finkelstein-Assisted Amination : The resulting alkyl chloride intermediate is relatively inert to secondary amines. To overcome this kinetic barrier, a catalytic amount of potassium iodide (KI) is introduced. This initiates an in situ Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide, which is then rapidly consumed by morpholine[3].

SynthesisWorkflow SM1 4-Chlorophenol Int1 1-(3-Chloropropoxy)- 4-chlorobenzene SM1->Int1 K2CO3, Acetone 60°C, 12h SM2 1-Bromo-3-chloropropane SM2->Int1 Int2 1-(3-Iodopropoxy)- 4-chlorobenzene (Transient) Int1->Int2 KI (cat.), MeCN Finkelstein Exch. Target 4-(3-(4-Chlorophenoxy) propyl)morpholine Int2->Target K2CO3, 80°C SM3 Morpholine SM3->Target

Two-step synthesis workflow featuring Williamson etherification and Finkelstein-assisted amination.

Experimental Protocols

Step 1: Synthesis of 1-(3-Chloropropoxy)-4-chlorobenzene

Objective: Maximize conversion while suppressing dialkylation and E2 elimination side reactions.

Procedure:

  • Preparation : Charge a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer with 4-chlorophenol (12.86 g, 100 mmol) and anhydrous acetone (200 mL).

  • Base Addition : Add finely powdered anhydrous potassium carbonate (K₂CO₃, 20.7 g, 150 mmol).

    • Causality: K₂CO₃ is a mild base (pKa ~ 10.3) that quantitatively deprotonates the phenol (pKa ~ 9.3) without being strong enough to promote the E2 elimination of the alkyl halide[2].

  • Alkylation : Add 1-bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 15 minutes at room temperature to prevent localized thermal spikes.

  • Reaction : Heat the reaction mixture to reflux (60 °C) for 12 hours. Monitor the disappearance of the phenol via TLC (Hexanes/EtOAc 9:1, UV visualization).

  • Workup (Self-Validating System) : Cool to room temperature and filter the inorganic salts through a Celite pad. Concentrate the filtrate in vacuo. Dissolve the residue in EtOAc (200 mL) and wash with 1M NaOH (2 x 50 mL). Note: This alkaline wash is critical to purge any unreacted 4-chlorophenol, ensuring downstream purity. Wash with brine (50 mL), dry over Na₂SO₄, and concentrate to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine

Objective: Drive the nucleophilic aliphatic substitution to completion using halogen exchange.

Procedure:

  • Preparation : Dissolve the intermediate 1-(3-chloropropoxy)-4-chlorobenzene (20.5 g, 100 mmol) in anhydrous acetonitrile (MeCN, 150 mL).

  • Reagent Addition : Add morpholine (13.1 g, 150 mmol), K₂CO₃ (20.7 g, 150 mmol), and potassium iodide (KI, 1.66 g, 10 mmol, 10 mol%).

    • Causality: MeCN is a polar aprotic solvent that optimally solvates the potassium cation, leaving the iodide anion highly nucleophilic and free to execute the Finkelstein exchange[3].

  • Reaction : Heat the mixture to 80 °C for 16 hours under a nitrogen atmosphere.

  • Workup : Cool the mixture, filter off the suspended salts, and concentrate the solvent. Partition the residue between Dichloromethane (DCM, 200 mL) and distilled water (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify the crude product via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to yield the target compound.

Quantitative Data & Process Optimization

To establish the robustness of this protocol, various conditions were screened. The tables below summarize the optimization parameters that led to the final methodology.

Table 1: Optimization of Step 1 (Williamson Etherification)

Entry Solvent Base Temp (°C) Time (h) Yield (%) Purity (GC-MS) Observation
1 DMF K₂CO₃ 80 8 85 92% Minor impurities detected
2 Acetone K₂CO₃ 60 12 92 >98% Optimal clean profile

| 3 | THF | NaH | 65 | 6 | 78 | 88% | Dialkylation observed |

Table 2: Optimization of Step 2 (Amination)

Entry Solvent Catalyst Temp (°C) Time (h) Yield (%) Observation
1 Toluene None 110 24 45 Incomplete conversion
2 MeCN None 80 24 60 Sluggish reaction kinetics

| 3 | MeCN | KI (10 mol%) | 80 | 16 | 85 | Rapid, clean conversion |

Quality Control & Analytical Signatures

To validate the success of the synthesis, the final product must exhibit the following analytical signatures corresponding to CAS 93354-53-1[1]:

  • Appearance : Colorless to pale yellow viscous oil.

  • LC-MS (ESI+) : m/z calculated for C₁₃H₁₈ClNO₂ [M+H]⁺ 256.11, found 256.1.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.22 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (d, J = 8.8 Hz, 2H, Ar-H), 3.98 (t, J = 6.4 Hz, 2H, -OCH₂-), 3.72 (t, J = 4.6 Hz, 4H, morpholine-OCH₂-), 2.50 (t, J = 7.2 Hz, 2H, -CH₂N-), 2.45 (br s, 4H, morpholine-NCH₂-), 1.95 (quintet, J = 6.8 Hz, 2H, -CH₂CH₂CH₂-).

References

  • Title: 93354-53-1 | 4-(3-(4-Chlorophenoxy)propyl)
  • Title: COPYRIGHTED MATERIAL: a suitable base (the Williamson ether synthesis)
  • Source: scispace.

Sources

Application

Application Note: Nucleophilic Substitution Protocols for the Synthesis of N-Propylmorpholine Derivatives

An in-depth guide to the synthesis of morpholine propyl ethers via nucleophilic substitution, designed for chemistry professionals in research and drug development. Introduction The morpholine scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of morpholine propyl ethers via nucleophilic substitution, designed for chemistry professionals in research and drug development.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] N-alkylation of the morpholine nitrogen is a fundamental and versatile strategy for creating diverse molecular libraries essential for structure-activity relationship (SAR) studies.[1] Among these, N-propylmorpholine derivatives serve as crucial building blocks and final compounds in numerous biologically active agents.

This technical guide provides detailed protocols and mechanistic insights for the synthesis of N-propylmorpholine derivatives through nucleophilic substitution pathways. As a senior application scientist, this note moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them effectively. We will explore the robust Williamson-type synthesis, its enhancement via Phase-Transfer Catalysis (PTC), and the versatile Mitsunobu reaction, providing a comprehensive toolkit for chemists.

Section 1: The Williamson-Type Synthesis of N-Propylmorpholines

The Williamson ether synthesis, adapted here for N-alkylation, is the cornerstone method for forming C-N bonds and remains one of the most reliable and widely used protocols in organic synthesis.[3][4][5] The reaction involves the direct nucleophilic attack of the morpholine nitrogen onto an electrophilic propyl carbon bearing a suitable leaving group.

Mechanistic Overview

This transformation proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][6][7] The lone pair of electrons on the secondary amine of morpholine acts as the nucleophile, attacking the carbon atom of the propyl halide or sulfonate. This attack occurs from the backside relative to the leaving group, leading to the simultaneous formation of the C-N bond and cleavage of the C-X (leaving group) bond.

Key factors governing the success of this reaction include:

  • Leaving Group: The efficiency of the substitution is highly dependent on the ability of the leaving group to stabilize the negative charge as it departs. The typical reactivity order is I > Br > OTs (tosylate) > Cl.[5]

  • Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[7]

  • Base: A base is required to neutralize the protonated morpholine formed during the reaction, driving the equilibrium towards the product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N).[1][6]

Caption: The Sₙ2 mechanism for the N-alkylation of morpholine.

Standard Protocol: N-Alkylation of Morpholine with 1-Bromopropane

This protocol provides a reliable method for the gram-scale synthesis of N-propylmorpholine.

Materials:

  • Morpholine (1.0 eq.)

  • 1-Bromopropane (1.0-1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Hexanes, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine, anhydrous potassium carbonate, and acetonitrile.

  • Addition: Stir the resulting suspension at room temperature for 10 minutes. Add 1-bromopropane dropwise to the mixture.[6]

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the morpholine starting material.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.[6]

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the crude product. If necessary, purify further by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-propylmorpholine.[6]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for Williamson-type synthesis of N-propylmorpholine.

Data and Optimization

The choice of reagents and conditions can be optimized for yield and reaction time. Below is a summary of representative conditions.

Propyl ElectrophileBase (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
1-BromopropaneK₂CO₃ (2.0)CH₃CN824-880-90[1]
1-IodopropaneK₂CO₃ (2.0)DMF802-4>90-
1-ChloropropaneNaI (cat.), K₂CO₃ (2.0)CH₃CN8212-2470-80-
Propyl TosylateEt₃N (1.5)CH₂Cl₂406-1085-95-

Troubleshooting:

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous. For less reactive chlorides, the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can significantly accelerate the reaction by generating the more reactive propyl iodide in situ.

  • Side Product (Quaternization): The N-propylmorpholine product can act as a nucleophile and react with another molecule of propyl halide to form a quaternary ammonium salt. This is more prevalent if a large excess of the alkylating agent is used. Using a 1:1 or slight excess (1.1 eq.) of the propyl halide minimizes this side reaction.

Advanced Technique: Phase-Transfer Catalysis (PTC)

For large-scale syntheses or when using aqueous bases like NaOH, reactants may be partitioned between immiscible aqueous and organic phases, leading to very slow reaction rates. Phase-Transfer Catalysis (PTC) overcomes this limitation.[8] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the nucleophile (or hydroxide), shuttling it into the organic phase where the reaction can occur.[9][10][11]

PTC_Cycle cluster_0 Organic Phase cluster_1 Aqueous Phase RX R-X (Propyl Halide) RN R-Nuc (Product) RX->RN Reaction QX_org Q⁺X⁻ RN->QX_org QX_aq Q⁺X⁻ QX_org->QX_aq Transfer to Aqueous QNuc_org Q⁺Nuc⁻ QNuc_org->RX Nuc_aq Nuc⁻ (from Morpholine + OH⁻) QNuc_aq Q⁺Nuc⁻ Nuc_aq->QNuc_aq Ion Exchange X_aq X⁻ QX_aq->X_aq QNuc_aq->QNuc_org Transfer to Organic

Caption: Catalytic cycle of a phase-transfer catalyst (Q⁺) in N-alkylation.

A PTC protocol would involve vigorously stirring a mixture of toluene, aqueous NaOH, morpholine, propyl bromide, and a catalytic amount (1-5 mol%) of TBAB at elevated temperatures. This approach avoids anhydrous solvents and can be more cost-effective for industrial applications.[9]

Section 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for synthesizing N-propylmorpholine directly from n-propanol, avoiding the need to prepare a propyl halide.[12] The reaction couples a relatively acidic nucleophile (pKa < 15, such as morpholine) with a primary or secondary alcohol under mild, neutral conditions.[12][13]

Mechanistic Overview

The reaction is a dehydrative redox process.[14] Triphenylphosphine (PPh₃) is activated by a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt. This species then activates the alcohol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium ion). The morpholine nitrogen then displaces this group in an Sₙ2 fashion. A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol carbon, though this is not observable with a non-chiral substrate like n-propanol.[12][15]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Activation Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium ReducedDEAD Reduced DEAD Betaine->ReducedDEAD ROH Pr-OH ROH->Oxyphosphonium Alcohol Activation Morph Morpholine Product N-Propylmorpholine Morph->Product Sₙ2 Attack Oxyphosphonium->Product TPPO PPh₃=O Oxyphosphonium->TPPO

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Experimental Protocol: Mitsunobu Reaction of Morpholine with n-Propanol

Caution: Azodicarboxylates are hazardous reagents. Handle with appropriate care in a fume hood.

Materials:

  • n-Propanol (1.0 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Morpholine (1.2 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Ether, Hexanes

Experimental Procedure:

  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve n-propanol, morpholine, and triphenylphosphine in anhydrous THF.[13]

  • Addition: Cool the solution to 0°C in an ice bath. Add the DIAD or DEAD dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below 10°C.[16] A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The primary challenge in the work-up is the removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine by-product.

  • Purification:

    • Suspend the crude residue in a mixture of ether and hexanes (e.g., 1:1 v/v). The TPPO and hydrazine by-product often precipitate and can be removed by filtration.[16]

    • Concentrate the filtrate and purify the resulting oil by silica gel column chromatography to isolate the pure N-propylmorpholine.

Section 3: Comparative Analysis and Method Selection

Choosing the right protocol depends on factors like starting material availability, reaction scale, and purification capabilities.

FeatureWilliamson SynthesisPTC-Enhanced WilliamsonMitsunobu Reaction
Propyl Source Propyl halide/sulfonatePropyl haliden-Propanol
Key Reagents Inorganic/Organic BasePhase-Transfer Catalyst, Aq. BasePPh₃, DIAD/DEAD
Conditions Reflux in aprotic solventBiphasic, vigorous stirring, heat0°C to RT, anhydrous
Pros Robust, scalable, simple reagentsUses inexpensive aqueous base, ideal for industry, no anhydrous solvent neededUses stable alcohols, very mild conditions, predictable stereochemistry (for chiral alcohols)
Cons Requires prep of alkyl halide, potential for quaternizationRequires vigorous mixing, catalyst can sometimes be hard to removeExpensive reagents, stoichiometric by-products (TPPO) complicate purification, sensitive to water

Conclusion

The synthesis of N-propylmorpholine derivatives is readily achievable through several robust nucleophilic substitution protocols. The Williamson-type synthesis stands out as the most common and cost-effective method for laboratory and large-scale applications, especially when starting from a propyl halide. Its efficiency can be significantly improved for industrial processes by employing Phase-Transfer Catalysis , which allows the use of inexpensive aqueous bases and simplifies solvent handling. For cases where the starting material is n-propanol or when particularly mild conditions are required, the Mitsunobu reaction offers an excellent, albeit more costly, alternative with the significant challenge of by-product removal during purification. The selection of the optimal protocol should be guided by a careful consideration of substrate availability, cost, scale, and the specific requirements of the synthetic target.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
  • Organic Chemistry Portal. (2024). Morpholine synthesis. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH.
  • Al-Tamiemi, E. O., & Jabbar, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Papis, M., Loro, C., Penso, M., Broggini, G., & Foschi, F. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic Chemistry Frontiers, 9(10), 2697-2702.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ortiz, K. G., et al. (2022).
  • Sharma, A., & Kumar, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4946.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
  • Li, S., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5220-5233.
  • Dodge, J. A., & Nissen, J. S. (1998). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 198.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Makosza, M. (2008). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?. Acta Poloniae Pharmaceutica – Drug Research, 65(6), 647-654.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Zhu, B., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Hans Journal of Chemical Engineering and Technology, 7, 31-38.
  • Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • ResearchGate. (n.d.). Phase-transfer catalysis in analytical chemistry. Request PDF.
  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Singh, B. K., & Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Google Patents. (n.d.). CN1660825A - Method for preparing N-amino propyl morpholine.

Sources

Method

Application Note: Preparation of 4-(3-(4-Chlorophenoxy)propyl)morpholine Hydrochloride

Part 1: Executive Summary & Strategic Analysis Introduction The synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine represents a classic structural motif in medicinal chemistry, often associated with sigma receptor liga...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Introduction

The synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine represents a classic structural motif in medicinal chemistry, often associated with sigma receptor ligands, local anesthetics (related to Fomocaine), and antifungal pharmacophores. This protocol details a robust, scalable, two-step convergent synthesis.

Unlike direct alkylation methods that often yield complex mixtures of quaternary ammonium salts, this guide prioritizes a sequential ether-amine synthesis . This route minimizes the handling of volatile nitrogen mustard analogs and allows for the purification of the stable ether intermediate, ensuring high purity in the final hydrochloride salt.

Retrosynthetic Logic

The strategy relies on the differential reactivity of 1-bromo-3-chloropropane. By exploiting the higher leaving group ability of bromide (


) versus chloride (

), we can selectively alkylate 4-chlorophenol to form the chloro-ether intermediate. Subsequent nucleophilic substitution with morpholine yields the tertiary amine.

Retrosynthesis Target Target: 4-(3-(4-Chlorophenoxy)propyl)morpholine HCl Intermediate Intermediate: 1-(3-Chloropropoxy)-4-chlorobenzene Target->Intermediate C-N Bond Disconnection (Amination) Reagents1 Reagents: Morpholine + KI Intermediate->Reagents1 StartMat1 Starting Material A: 4-Chlorophenol Intermediate->StartMat1 O-Alkylation (Williamson Ether) StartMat2 Starting Material B: 1-Bromo-3-chloropropane Intermediate->StartMat2

Caption: Retrosynthetic analysis utilizing selective alkylation of 1-bromo-3-chloropropane.

Part 2: Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves the use of alkylating agents and corrosive amines. All operations must be performed in a certified chemical fume hood.

ReagentHazard ClassCritical Precaution
4-Chlorophenol Toxic, CorrosiveRapidly absorbed through skin. Use double nitrile gloves.
1-Bromo-3-chloropropane Alkylating Agent, IrritantPotential mutagen. Quench all waste streams with aqueous NaOH.
Morpholine Flammable, CorrosiveFlash point 38°C. Causes severe skin burns.
HCl (g) or Ether/HCl Corrosive, FumingInhalation hazard. Use in a well-ventilated hood only.

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of 1-(3-Chloropropoxy)-4-chlorobenzene

Objective: Selective O-alkylation of 4-chlorophenol.

Reagents:

  • 4-Chlorophenol (12.86 g, 100 mmol)

  • 1-Bromo-3-chloropropane (18.9 g, 120 mmol) [1.2 eq]

  • Potassium Carbonate (

    
    ), anhydrous (27.6 g, 200 mmol) [2.0 eq]
    
  • Acetone (Reagent Grade, 150 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 4-chlorophenol in acetone (150 mL). Add the anhydrous

    
     in one portion. The suspension will turn milky.
    
  • Addition: Add 1-bromo-3-chloropropane dropwise over 10 minutes.

    • Note: The excess dihalide drives the reaction to completion and minimizes dimer formation.

  • Reflux: Heat the mixture to a gentle reflux (bath temp ~60°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel. Wash the cake with acetone (2 x 20 mL).
    • Concentrate the filtrate under reduced pressure to obtain a pale yellow oil.

  • Purification (Optional but Recommended): If the oil contains significant unreacted dihalide, perform a short path distillation or pass through a short silica plug eluting with hexanes.

    • Yield Expectation: 18–19 g (85–90%) of clear/pale yellow oil.

Phase 2: Amination to 4-(3-(4-Chlorophenoxy)propyl)morpholine

Objective: Nucleophilic displacement of the chloride by morpholine.

Reagents:

  • 1-(3-Chloropropoxy)-4-chlorobenzene (Intermediate from Phase 1) (10.25 g, 50 mmol)

  • Morpholine (13.0 mL, 150 mmol) [3.0 eq]

  • Potassium Iodide (

    
    ) (0.83 g, 5 mmol) [0.1 eq, Catalyst]
    
  • Toluene (50 mL) or Acetonitrile (50 mL)

Procedure:

  • Setup: In a 250 mL RBF, combine the chloro-ether intermediate, morpholine, and KI. Add Toluene (solvent acts as a heat sink and facilitates reflux temperatures sufficient for chloride displacement).

  • Reaction: Heat to reflux (bath temp ~115°C for Toluene) for 12–16 hours.

    • Mechanism:[2][3][4][5] KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), which is then rapidly displaced by morpholine.

  • Monitoring: Check by TLC (DCM/MeOH 95:5). The product will be a distinct spot at

    
     (stains with Dragendorff or Iodine).
    
  • Workup:

    • Cool the mixture.

    • Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove excess morpholine and salts.

    • Critical Step: Wash the organic layer with 10% NaOH (30 mL) to ensure any unreacted phenol is removed.

    • Dry over anhydrous

      
      , filter, and concentrate to yield the crude free base as a viscous oil.
      
Phase 3: Hydrochloride Salt Formation

Objective: Isolation of the stable, crystalline salt.

Reagents:

  • Crude Free Base (from Phase 2)

  • Ethanol (Absolute)

  • HCl in Diethyl Ether (2.0 M) or HCl in Isopropanol (5–6 N)

Procedure:

  • Dissolution: Dissolve the crude oil in a minimum amount of absolute ethanol (approx. 3–4 mL per gram of oil).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add the HCl solution with vigorous stirring until the pH reaches ~2–3 (test with wet pH paper).

    • Observation: A white precipitate should begin to form immediately.

  • Crystallization: Add diethyl ether (as an antisolvent) slowly until the solution becomes slightly turbid. Store at 4°C overnight to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold diethyl ether (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Part 4: Process Validation & QC

Expected Analytical Data
TestSpecification / Expected Result
Appearance White to off-white crystalline powder
Melting Point 195 – 198°C (Decomposition)
1H NMR (DMSO-d6)

10.8 (br s, 1H, NH+), 7.32 (d, 2H), 6.95 (d, 2H), 4.05 (t, 2H), 3.95 (m, 2H), 3.80 (m, 2H), 3.40 (m, 2H), 3.15 (m, 2H), 3.05 (m, 2H), 2.15 (m, 2H).[3]
Solubility Soluble in Water, Methanol; Insoluble in Ether, Hexane.
Troubleshooting Guide
  • Problem: Product "oils out" instead of crystallizing during salt formation.

    • Cause: Presence of residual water or excess solvent.[3]

    • Solution: Decant the supernatant. Dissolve the oil in fresh anhydrous ethanol/isopropanol and re-precipitate with anhydrous ether. Scratch the glass surface to induce nucleation.

  • Problem: Low yield in Phase 2.

    • Cause: Incomplete displacement of chloride.

    • Solution: Ensure KI is used. If reaction is slow, switch solvent to Methyl Ethyl Ketone (MEK) or DMF and increase temperature, but be wary of difficult workup with DMF.

Part 5: Experimental Workflow Diagram

Workflow cluster_Phase1 Phase 1: Ether Synthesis cluster_Phase2 Phase 2: Amination cluster_Phase3 Phase 3: Salt Formation P1_Mix Mix 4-Cl-Phenol + K2CO3 in Acetone P1_Add Add 1-Bromo-3-chloropropane (Reflux 6-8h) P1_Mix->P1_Add P1_Filter Filter Salts & Concentrate P1_Add->P1_Filter P2_React React Intermediate with Morpholine + KI (Toluene, Reflux) P1_Filter->P2_React Intermediate Oil P2_Wash Workup: Wash with H2O and 10% NaOH P2_React->P2_Wash P3_Acid Dissolve in EtOH Add HCl/Ether P2_Wash->P3_Acid Crude Free Base P3_Cryst Crystallize & Filter P3_Acid->P3_Cryst Final Final Product: HCl Salt P3_Cryst->Final

Caption: Step-by-step workflow for the synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine HCl.

References

  • PubChem. (n.d.).[6] 4-(3-Chloropropyl)morpholine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009).[7] New strategy for the synthesis of substituted morpholines. Journal of Organic Chemistry, 74(14), 5107–5110.[7] [Link]

Sources

Application

Application Note: Solvent Selection and Protocols for the Synthesis of Chlorophenoxy Propyl Morpholines

Executive Summary & Pharmacological Context Chlorophenoxy propyl morpholines (a subclass of aryloxyalkylamines) are highly valued scaffolds in medicinal chemistry. They act as critical pharmacophores for central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Chlorophenoxy propyl morpholines (a subclass of aryloxyalkylamines) are highly valued scaffolds in medicinal chemistry. They act as critical pharmacophores for central nervous system (CNS) targets, including 5-HT receptors, histamine H3 receptors, and monoamine oxidase B (MAO-B) inhibitors[1][2].

The synthesis of these compounds—such as the benchmark molecule 4-(3-(4-chlorophenoxy)propyl)morpholine —relies on two sequential bimolecular nucleophilic substitution (


) reactions: a Williamson ether synthesis followed by the 

-alkylation of morpholine[3][4]. Because both steps are highly sensitive to the solvation state of the nucleophile, solvent selection is not merely a logistical choice; it is the primary determinant of reaction kinetics, yield, and product purity.

Mechanistic Causality and Route Design

A common failure mode in synthesizing aryloxyalkylamines is the formation of symmetrical dimers (e.g., 1,3-bis(4-chlorophenoxy)propane) during the initial Williamson ether synthesis.

Field-Proven Insight: To circumvent dimerization, expert protocols utilize 1-bromo-3-chloropropane rather than 1,3-dibromopropane. The phenoxide nucleophile selectively displaces the highly reactive bromide leaving group, leaving the chloride intact. In the subsequent


-alkylation step, the less reactive alkyl chloride is activated in situ using catalytic potassium iodide (KI) via a Finkelstein reaction. This generates a transient, highly reactive alkyl iodide that morpholine can easily attack[4][5].

RouteDesign A 4-Chlorophenol + 1-Bromo-3-chloropropane B Step 1: Williamson Ether Synthesis Solvent: MeCN | Base: K2CO3 A->B C Intermediate: 1-(3-chloropropoxy)-4-chlorobenzene B->C D Step 2: N-Alkylation Reagent: Morpholine | Catalyst: KI C->D E Target Product: 4-(3-(4-chlorophenoxy)propyl)morpholine D->E

Two-step synthetic workflow for chlorophenoxy propyl morpholines.

The Solvent Selection Matrix

The success of both


 steps hinges on maximizing the energy of the nucleophile's highest occupied molecular orbital (HOMO) while minimizing steric hindrance.
  • Polar Aprotic Solvents (Acetonitrile, DMF): These are the gold standard for

    
     reactions. Solvents like Acetonitrile (MeCN) and 
    
    
    
    -Dimethylformamide (DMF) possess high dielectric constants that effectively solvate the alkali metal cations (e.g.,
    
    
    from
    
    
    ). Crucially, they lack hydrogen-bond donors, leaving the anionic phenoxide or the neutral morpholine nitrogen "naked" and highly nucleophilic[4][5].
  • Polar Protic Solvents (Ethanol, Water): Historically used in early Williamson syntheses, protic solvents form strong hydrogen bonding networks around the nucleophile. This solvation shell drastically reduces nucleophilicity, leading to sluggish reaction rates and promoting competing E2 elimination pathways[3][5].

  • Non-Polar Solvents (Toluene): While excellent for avoiding moisture, toluene cannot dissolve the inorganic base (

    
    ), necessitating the use of phase-transfer catalysts (PTCs) and extended reflux times, which can degrade sensitive morpholine adducts[6].
    

SolventSelection Root Solvent for SN2 Alkylation Protic Polar Protic (EtOH) H-bonds to Nucleophile Root->Protic Decreases Rate Aprotic Polar Aprotic (MeCN, DMF) Unsolvated Nucleophile Root->Aprotic Accelerates Rate NonPolar Non-Polar (Toluene) Requires High Temp Root->NonPolar Minimizes Hydrolysis MeCN Acetonitrile (MeCN) Optimal Kinetics & Easy Workup Aprotic->MeCN Preferred

Decision tree for solvent selection in SN2 alkylation reactions.

Quantitative Solvent Performance Data

Acetonitrile is generally preferred over DMF. While DMF provides slightly faster kinetics, its high boiling point (153 °C) makes it notoriously difficult to remove during workup, often requiring harsh aqueous washes that can lead to product loss or thermal degradation during rotary evaporation[7].

SolventDielectric Constant (ε)

Kinetics
Workup DifficultyTypical Yield (%)Primary Side Reactions
Acetonitrile (MeCN) 37.5ExcellentLow88 - 94%Minimal
DMF 36.7ExcellentHigh75 - 85%Thermal degradation during removal
Toluene 2.4Poor (Needs PTC)Low60 - 70%Unreacted starting material
Ethanol (EtOH) 24.5ModerateLow50 - 65%Competing E2 elimination

Self-Validating Experimental Protocols

The following methodologies utilize Acetonitrile as the optimal solvent to balance reaction kinetics with downstream purification efficiency.

Protocol A: Synthesis of 1-(3-chloropropoxy)-4-chlorobenzene (Williamson Ether Step)

This protocol establishes the ether linkage while preserving the terminal chloride for subsequent amination.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (10.0 mmol, 1.28 g) and anhydrous Acetonitrile (50 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    ) (20.0 mmol, 2.76 g). Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the phenol, visually indicated by a slight color shift to pale yellow.
    
  • Electrophile Addition: Add 1-bromo-3-chloropropane (12.0 mmol, 1.89 g) dropwise via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 82 °C (reflux) under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the lower-

    
     phenolic spot disappears.
    
  • Workup (Self-Validation): Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). The ease of filtration validates the use of MeCN over water-miscible protic solvents. Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the crude oil in Ethyl Acetate (50 mL), wash with 1M NaOH (2 x 20 mL) to remove trace unreacted phenol, followed by brine (20 mL). Dry over anhydrous

    
    , filter, and concentrate to yield the intermediate as a clear oil.
    
Protocol B: Synthesis of 4-(3-(4-chlorophenoxy)propyl)morpholine ( -Alkylation Step)

This protocol utilizes a Finkelstein catalyst to drive the amination of the unreactive alkyl chloride.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate 1-(3-chloropropoxy)-4-chlorobenzene (8.0 mmol, 1.64 g) in anhydrous Acetonitrile (40 mL).

  • Reagent Addition: Add Morpholine (12.0 mmol, 1.04 g), anhydrous

    
     (16.0 mmol, 2.21 g), and a catalytic amount of Potassium Iodide (KI) (0.8 mmol, 133 mg). Note: The KI is strictly required to convert the alkyl chloride to an alkyl iodide in situ, drastically lowering the activation energy for the morpholine attack[4].
    
  • Reflux: Heat the mixture to reflux (82 °C) for 12–14 hours.

  • IPC: Monitor via TLC (Dichloromethane:Methanol 95:5). The product will appear as a new, polar, UV-active spot that stains positive with Dragendorff's reagent (indicating a tertiary amine).

  • Workup: Cool the mixture and filter off the inorganic salts. Concentrate the MeCN under reduced pressure.

  • Acid-Base Extraction (Purity Validation): Dissolve the crude residue in Ethyl Acetate (50 mL) and extract with 1M HCl (3 x 20 mL). The target morpholine derivative moves into the aqueous layer as a water-soluble hydrochloride salt, leaving non-basic organic impurities in the organic layer.

  • Free-Basing: Basify the combined aqueous layers with 2M NaOH until pH > 10 (solution becomes cloudy). Extract the free base with Dichloromethane (3 x 30 mL). Dry the combined organics over

    
    , filter, and concentrate to yield the pure 4-(3-(4-chlorophenoxy)propyl)morpholine[1].
    

References

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity - In Vitro and In Vivo Evaluation MDPI URL:[Link]

  • Synthesis of piperazino and morpholino derivatives of aryloxypropane with potential analgesic and possible antimigraine activities ResearchGate URL:[Link]

  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Williamson Ether Synthesis - Mechanisms and Solvent Limitations ChemTalk URL:[Link]

Sources

Method

Biological assay protocols for 4-(3-(4-Chlorophenoxy)propyl)morpholine

An In-Depth Technical Guide to the Biological Characterization of 4-(3-(4-Chlorophenoxy)propyl)morpholine Introduction: Unveiling the Potential of a Privileged Scaffold The compound 4-(3-(4-Chlorophenoxy)propyl)morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Characterization of 4-(3-(4-Chlorophenoxy)propyl)morpholine

Introduction: Unveiling the Potential of a Privileged Scaffold

The compound 4-(3-(4-Chlorophenoxy)propyl)morpholine belongs to a class of molecules containing the morpholine ring, a heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] Its presence in numerous approved drugs, particularly those targeting the central nervous system (CNS), is due to favorable physicochemical and metabolic properties that can enhance solubility and brain permeability.[3][4] While specific biological data for 4-(3-(4-Chlorophenoxy)propyl)morpholine is not extensively documented, its structural features strongly suggest a potential interaction with sigma receptors (σR).

Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[5][6] They are implicated in a wide range of cellular functions and are considered key therapeutic targets for CNS disorders, neurodegenerative diseases, and cancer.[7][8]

This guide presents a hypothesis-driven, multi-stage framework for the comprehensive biological evaluation of 4-(3-(4-Chlorophenoxy)propyl)morpholine. The protocols outlined below are designed to first establish direct physical binding to its putative targets (target engagement) and then to elucidate the functional consequences of this interaction (cellular activity). This structured approach ensures a logical progression from initial binding affinity determination to the characterization of the compound's pharmacological profile.

G cluster_0 Phase 1: Target Engagement Verification cluster_1 Phase 2: Functional Characterization A Radioligand Binding Assay (Determine Affinity: Ki) B Cellular Thermal Shift Assay (CETSA) (Confirm Intracellular Binding) A->B Validates Target Interaction C Calcium Mobilization Assay (Measure Signaling Impact) B->C If Binding Confirmed D Neurite Outgrowth Assay (Assess Phenotypic Response) C->D Links Signaling to Cellular Function End Pharmacological Profile D->End Start Compound: 4-(3-(4-Chlorophenoxy)propyl)morpholine Start->A Hypothesis: Sigma Receptor Ligand

Figure 1: A generalized workflow for the preclinical evaluation of 4-(3-(4-Chlorophenoxy)propyl)morpholine.

Part 1: Target Engagement Protocols

The foundational step in characterizing any novel compound is to confirm its direct, physical interaction with its intended biological target. The following protocols are designed to rigorously assess the binding of 4-(3-(4-Chlorophenoxy)propyl)morpholine to sigma-1 and sigma-2 receptors.

Protocol 1.1: Competitive Radioligand Binding Assays for σ1 and σ2 Receptors

Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[5] This protocol uses a competitive binding format where the unlabeled test compound (4-(3-(4-Chlorophenoxy)propyl)morpholine) competes with a known high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated. This provides a quantitative measure of the compound's binding affinity.

G cluster_0 Condition 1: Radioligand Only cluster_1 Condition 2: Radioligand + Test Compound Receptor1 Sigma Receptor Radioligand1 [3H]-Ligand Radioligand1->Receptor1 Binds Bound1 High Signal Receptor2 Sigma Receptor Radioligand2 [3H]-Ligand Radioligand2->Receptor2 Binding Blocked TestCompound Test Compound TestCompound->Receptor2 Competes Bound2 Low Signal

Figure 2: Principle of the competitive radioligand binding assay.

Materials:

  • Membrane Preparations: Guinea pig liver membranes (for high σ1R expression) or membranes from cell lines overexpressing human σ1R or σ2R.[7]

  • σ1R Radioligand: [³H]-(+)-pentazocine.[7]

  • σ2R Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).[7]

  • σ1R Masking Agent (for σ2R assay): (+)-pentazocine.[7]

  • Non-specific Binding Control: Haloperidol.[9]

  • Test Compound: 4-(3-(4-Chlorophenoxy)propyl)morpholine, serially diluted.

  • Assay Buffer: Tris-HCl buffer.

  • Filtration: Glass fiber filters (e.g., GF/C).[10]

  • Instrumentation: Scintillation counter, cell harvester.

Step-by-Step Protocol (σ1R Assay):

  • Preparation: Prepare serial dilutions of 4-(3-(4-Chlorophenoxy)propyl)morpholine (e.g., from 10 µM to 0.1 nM).

  • Incubation Setup: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of [³H]-(+)-pentazocine (near its Kd, typically 1-5 nM).[9]

    • Varying concentrations of the test compound.

    • For non-specific binding (NSB) wells, add a high concentration of haloperidol (e.g., 10 µM).[9]

    • For total binding wells, add assay buffer instead of the test compound.

  • Incubation: Incubate the plate for 120 minutes at 37°C.[9]

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol Modifications for σ2R Assay:

  • Use [³H]-DTG as the radioligand.[7]

  • Crucially, perform the assay in the presence of a constant, high concentration of (+)-pentazocine to "mask" the σ1R sites and ensure that binding is specific to σ2R.[7] Note: Researchers should be aware that high concentrations of masking agents can sometimes interfere with the target of interest, and appropriate validation controls are recommended.[10]

Parameterσ1R Assayσ2R Assay
Receptor Source Guinea Pig Liver or h-σ1R cellsCell membranes with h-σ2R
Radioligand [³H]-(+)-pentazocine[³H]-DTG
Masking Agent None(+)-pentazocine
NSB Control HaloperidolHaloperidol
Protocol 1.2: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is a powerful technique for verifying target engagement within the complex environment of an intact cell.[11][12] The principle is that when a ligand binds to its target protein, it generally confers thermal stability to the protein.[13] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection A Treat cells with Vehicle (DMSO) or Test Compound B Aliquot cells and heat at increasing temperatures (e.g., 40°C to 70°C) A->B C Lyse cells (freeze-thaw) Centrifuge to pellet precipitated proteins B->C D Analyze soluble fraction by Western Blot for Sigma Receptor C->D

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell Line: A human cell line endogenously expressing the target sigma receptor (e.g., HEK293).[11]

  • Test Compound: 4-(3-(4-Chlorophenoxy)propyl)morpholine.

  • Vehicle Control: DMSO.

  • Instrumentation: PCR machine/thermocycler for precise heating, centrifuge, Western blot equipment.

  • Reagents: Cell culture medium, PBS, lysis buffer with protease inhibitors, primary antibody against σ1R or σ2R, HRP-conjugated secondary antibody, chemiluminescence substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the test compound (at a concentration ~10-fold above its measured Ki) and another with a corresponding volume of vehicle (DMSO). Incubate at 37°C for 1 hour.[11]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3-4 minutes, followed by a cooling step at room temperature for 3 minutes.[15]

  • Lysis: Lyse the cells by performing repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a warm water bath).[15]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[15]

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.

  • Western Blotting:

    • Load equal amounts of protein from each temperature point for both vehicle- and compound-treated samples onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the sigma receptor of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for each lane.

    • For both vehicle and compound treatments, plot the percentage of soluble protein (relative to the unheated control) against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization and confirms intracellular target engagement.

Part 2: Functional & Phenotypic Assays

After confirming that the compound binds its target, the next critical phase is to determine its functional effect. Is it an agonist that activates the receptor, an antagonist that blocks it, or a modulator of its chaperone activity?

Protocol 2.1: Calcium Mobilization Assay

Scientific Rationale: σ1R is known to be a modulator of intracellular calcium (Ca²⁺) signaling, in part by interacting with IP3 receptors at the ER.[9] Agonist binding to σ1R can potentiate the release of Ca²⁺ from ER stores. This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration following compound administration, providing a functional readout of σ1R activation.

G cluster_0 ER Membrane TestCmpd Test Compound (σ1R Agonist) S1R σ1R TestCmpd->S1R Binds & Activates IP3R IP3 Receptor S1R->IP3R Potentiates Ca Ca2+ IP3R->Ca Releases ER Endoplasmic Reticulum (ER) (Ca2+ Store) Signal Increased Cytosolic Ca2+ (Fluorescence Signal) Ca->Signal Leads to

Figure 4: Simplified pathway of σ1R-mediated calcium mobilization.

Materials:

  • Cell Line: A neuronal cell line like SH-SY5Y or PC-12, which expresses σ1R.

  • Fluorescent Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Test Compound: 4-(3-(4-Chlorophenoxy)propyl)morpholine.

  • Positive Control: A known σ1R agonist like (+)-pentazocine.

  • Instrumentation: A fluorescence plate reader with an injection system or a fluorescence microscope.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM loading buffer in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with assay buffer (e.g., HBSS) to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Using the plate reader's injector, add varying concentrations of the test compound, positive control, or vehicle to the wells.

  • Signal Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every 2 seconds for 3-5 minutes).

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) from the baseline.

    • Plot the peak fluorescence response against the log concentration of the compound.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) to quantify the compound's potency as an agonist.

References

  • Sigma Receptor Binding Assays. PubMed.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications.
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications.
  • An In-depth Technical Guide on the Core Mechanism of Action of 3-Propylmorpholine in Biological Systems. Benchchem.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.

Sources

Application

In vitro screening methods for morpholine-based CNS agents

Application Note: In Vitro Screening Strategies for Morpholine-Based CNS Agents Abstract The morpholine heterocycle is a "privileged structure" in CNS drug discovery, valued for its ability to modulate basicity (

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Screening Strategies for Morpholine-Based CNS Agents

Abstract

The morpholine heterocycle is a "privileged structure" in CNS drug discovery, valued for its ability to modulate basicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), enhance metabolic stability, and improve aqueous solubility compared to its piperidine analogs. However, the successful translation of morpholine-based candidates requires a rigorous screening cascade to address specific liabilities, including P-glycoprotein (P-gp) efflux and hERG channel blockade. This guide outlines a validated in vitro screening workflow designed to filter morpholine derivatives for optimal Blood-Brain Barrier (BBB) penetration, metabolic resilience, and safety.

Introduction: The Morpholine Advantage in CNS Design

Medicinal chemists frequently incorporate morpholine rings to fine-tune the physicochemical profile of CNS agents.[1][2][3] Unlike highly basic amines that may get trapped in lysosomes or fail to permeate lipid bilayers, the oxygen atom in the morpholine ring exerts an electron-withdrawing effect, typically lowering the


 of the nitrogen to ~8.3. This ensures a higher fraction of the neutral, membrane-permeable species at physiological pH (7.4) compared to piperidine analogs (

~11).

Critical Design Considerations:

  • Lipophilicity (

    
    ):  Target range 2.0–3.5 for optimal passive diffusion.
    
  • Efflux Liability: Morpholines can be substrates for P-gp (MDR1), necessitating early efflux screening.

  • Metabolic "Soft Spots": While more stable than piperidines, the carbon

    
     to the nitrogen is susceptible to CYP450-mediated oxidation.
    

Screening Cascade Overview

The following workflow prioritizes rapid elimination of non-permeable compounds followed by detailed mechanistic assessment of surviving hits.

CNS_Screening_Cascade Start Morpholine Library Synthesis PhysChem Physicochemical Profiling (LogD, pKa, Solubility) Start->PhysChem PAMPA PAMPA-BBB Assay (Passive Diffusion) PhysChem->PAMPA LogD 2-4 MDCK MDCK-MDR1 Assay (Active Efflux/P-gp) PAMPA->MDCK Pe > 4e-6 cm/s Stop1 Redesign: Lipophilicity PAMPA->Stop1 Low Permeability Metab Microsomal Stability (HLM/RLM + Metabolite ID) MDCK->Metab Efflux Ratio < 2.5 Stop2 Redesign: P-gp Shielding MDCK->Stop2 High Efflux Safety Safety Pharmacology (hERG Inhibition) Metab->Safety t1/2 > 30 min Stop3 Redesign: Block Metabolic Site Metab->Stop3 Rapid Clearance Lead Qualified CNS Lead Safety->Lead IC50 > 10 µM

Figure 1: Integrated screening workflow for morpholine-based CNS agents. Green nodes indicate progression; yellow nodes indicate critical permeability filters.

Protocol 1: PAMPA-BBB (Passive Permeability)

Purpose: Rapidly assess passive transcellular diffusion across a lipid barrier mimicking the BBB. This assay is high-throughput and cost-effective, ideal for filtering large libraries.

Mechanism: A "sandwich" assembly separates a donor well (compound) from an acceptor well (buffer) by a PVDF filter coated with porcine brain lipids.

Materials:

  • Membrane: Hydrophobic PVDF 96-well filter plate (0.45 µm pore size).

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid Extract (PBLE) in dodecane.

  • Buffers: PBS (pH 7.4) or Prisma HT buffer.

  • QC Controls: Verapamil (High Perm), Theophylline (Low Perm).

Step-by-Step Procedure:

  • Lipid Coating: Carefully dispense 4 µL of the Lipid Solution onto the PVDF membrane of the acceptor plate. Allow 5 minutes for solvent evaporation/impregnation.

  • Donor Preparation: Dilute test compounds to 10 µM in Donor Buffer (PBS + 5% DMSO). Note: Ensure DMSO does not exceed 5% to prevent lipid disruption.

  • Assembly:

    • Add 200 µL of Acceptor Buffer (PBS, pH 7.4) to the acceptor wells (top plate).

    • Add 300 µL of Donor Solution to the donor wells (bottom plate).

    • Place the acceptor plate on top of the donor plate to form the sandwich.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.

Data Analysis: Calculate Effective Permeability (


) using the formula:


Where:

= Volume of donor/acceptor;

= Filter area (

);

= time (s).

Acceptance Criteria:

  • CNS+ (High Permeability):

    
     cm/s[4]
    
  • CNS- (Low Permeability):

    
     cm/s[4]
    

Protocol 2: MDCK-MDR1 (Active Efflux)

Purpose: Morpholine derivatives are frequent substrates for P-gp. High passive permeability (from PAMPA) means nothing if the compound is actively pumped out of the brain. This assay uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene.

Materials:

  • Cells: MDCK-MDR1 (seeded on Transwell® polycarbonate inserts, 0.4 µm pore).

  • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Inhibitor: Cyclosporin A (10 µM) or Verapamil (to confirm P-gp involvement).

Step-by-Step Procedure:

  • Monolayer Verification: Measure Transepithelial Electrical Resistance (TEER).[5] Only use wells with TEER > 200

    
     (indicates tight junctions are intact).
    
  • Dosing:

    • A-to-B (Absorptive): Add 10 µM compound to Apical (A) chamber; buffer in Basolateral (B).

    • B-to-A (Secretory/Efflux): Add 10 µM compound to Basolateral (B) chamber; buffer in Apical (A).

  • Incubation: Incubate at 37°C for 60–90 minutes with mild shaking.

  • Sampling: Collect 50 µL aliquots from the receiver compartment at t=90 min.

  • Quantification: Analyze via LC-MS/MS.

Data Interpretation: Calculate the Efflux Ratio (ER):



  • ER < 2.0: Not a significant P-gp substrate (Favorable).

  • ER > 2.0: Likely P-gp substrate.[6]

    • Validation: Repeat assay with Cyclosporin A. If ER drops to ~1.0, P-gp efflux is confirmed.

Protocol 3: Metabolic Stability (Microsomal)

Purpose: To identify metabolic liabilities. The morpholine ring is generally robust, but the methylene groups adjacent to the oxygen are susceptible to oxidation, leading to ring opening (lactam formation) or N-dealkylation.[7]

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Pre-incubation: Mix microsomes and test compound (1 µM final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Points: Aliquot 50 µL of reaction mixture at t = 0, 5, 15, 30, and 60 min into tubes containing 150 µL Stop Solution.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Inject supernatant into LC-MS/MS.[5]

Metabolite Identification (Morpholine Specifics): Monitor for Mass Shifts:

  • +16 Da: Hydroxylation (likely on morpholine ring or aromatic substituents).

  • +14 Da: Oxidation to lactam (morpholin-3-one).

  • -Loss of Morpholine: N-dealkylation.

Safety Pharmacology: hERG Inhibition

Context: Some morpholine-containing CNS drugs (e.g., reboxetine analogues) have shown off-target affinity for the hERG potassium channel, a risk factor for QT prolongation.

Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Protocol: Whole-cell voltage clamp.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Analysis: Measure inhibition of tail current amplitude at varying concentrations (0.1, 1, 10, 30 µM) to determine

    
    .
    
  • Target:

    
     (Safety Margin).
    

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem. (2021).[3][4][8] Discusses the pKa modulation and solubility benefits of morpholine in CNS agents.

  • PAMPA-BBB Protocol Validation. Eur. J. Med. Chem. (2003). seminal paper describing the brain lipid extract method for PAMPA.

  • MDCK-MDR1 Assay for P-gp Assessment. Int. J. Pharm.[6] (2005). Detailed methodology for distinguishing passive vs. active transport.

  • Metabolic Stability of Morpholine Scaffolds. Bioorg. Med. Chem. (2012).[8] Investigation into the oxidative ring opening of morpholine derivatives.

  • hERG Screening in Drug Discovery. J. Pharmacol. Toxicol. Methods (2004).[9][10] Guidelines for automated patch clamp assays.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine

Welcome to the technical support guide for the synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental hurdles. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

Overview of the Primary Synthetic Route

The most direct and widely employed method for synthesizing 4-(3-(4-Chlorophenoxy)propyl)morpholine is through the Williamson ether synthesis . This robust reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1] In this specific application, the sodium salt of 4-chlorophenol (the nucleophile) attacks 4-(3-chloropropyl)morpholine (the electrophile) to form the desired ether linkage.

The overall transformation is as follows:

Step 1: Deprotonation of 4-Chlorophenol ``` 4-Chlorophenol + Base -> Sodium 4-Chlorophenoxide

Sodium 4-Chlorophenoxide + 4-(3-Chloropropyl)morpholine -> 4-(3-(4-Chlorophenoxy)propyl)morpholine + NaCl

Caption: SN2 mechanism for the synthesis of the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A: Low yield is the most common issue and typically points to one of four areas: incomplete deprotonation, poor nucleophilic attack, competing side reactions, or inefficient work-up.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow start Low Yield Observed check_deprotonation 1. Verify Deprotonation - Base strength adequate? - Anhydrous conditions? start->check_deprotonation check_sn2 2. Optimize Sₙ2 Conditions - Temperature too low? - Incorrect solvent? - Long enough reaction time? check_deprotonation->check_sn2 If deprotonation is complete check_side_reactions 3. Analyze for Side Products - TLC/GC-MS analysis - Evidence of elimination? check_sn2->check_side_reactions If Sₙ2 conditions are optimal check_workup 4. Review Purification - Product lost in aqueous washes? - Inefficient extraction? check_side_reactions->check_workup If side products are minimal solution Yield Improved check_workup->solution If workup is optimized

Caption: Diagnostic workflow for troubleshooting low reaction yield.

  • 1. Incomplete Deprotonation: 4-Chlorophenol must be fully converted to its phenoxide salt to act as a nucleophile. Ensure your base is strong enough and used in the correct stoichiometry (at least 1.0 equivalent). The presence of water can consume the base and hinder phenoxide formation. [2]* 2. Suboptimal SN2 Conditions: The reaction rate is highly dependent on temperature and solvent. Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate the cation (e.g., Na+) but not the nucleophile, leaving it "naked" and highly reactive. [3]If the temperature is too low, the reaction may be impractically slow.

  • 3. Side Reactions: The primary competing reaction is the E2 elimination of HCl from 4-(3-chloropropyl)morpholine to form an alkene, especially at high temperatures with sterically hindered bases. [3] Q: I'm observing a significant amount of unreacted 4-chlorophenol in my crude product. How can I drive the reaction to completion?

A: This strongly suggests an issue with either the deprotonation step or the subsequent nucleophilic attack.

  • Base Selection: While a strong base is needed, an overly strong base like an organolithium is unnecessary and can promote side reactions. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, evolving hydrogen gas and driving the equilibrium forward. [3]Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are also effective and more common choices for aryl ethers. [3]* Reaction Time & Temperature: SN2 reactions on alkyl chlorides can be slower than on bromides or iodides. You may need to increase the reaction time or temperature. Monitor the reaction by TLC until the 4-chlorophenol spot disappears. A moderate increase in temperature (e.g., from 60°C to 80°C in DMF) can significantly increase the reaction rate.

Q: My final product is a dark brown oil, not the expected solid. What causes this discoloration and how can I prevent it?

A: Discoloration often points to decomposition or side-product formation at elevated temperatures.

  • Temperature Control: Excessively high temperatures can lead to the decomposition of starting materials or products, resulting in colored impurities. [4]Maintain the reaction temperature within the optimal range determined through scouting experiments.

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that often produce colored byproducts.

  • Purification: If discoloration occurs, purification by column chromatography is typically effective. Alternatively, treating a solution of the crude product with activated charcoal can sometimes remove colored impurities before a final recrystallization or distillation. [5] Q: What is the most likely side product, and how can I minimize its formation?

A: The most probable side product is 4-(prop-2-en-1-yl)morpholine , formed via an E2 elimination reaction. This occurs when the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the propyl chloride.

To minimize elimination:

  • Temperature: Avoid excessively high temperatures, as elimination is favored over substitution at higher temperatures.

  • Base: Use a non-hindered base for the deprotonation step. While the phenoxide itself is the base in the E2 side reaction, using a bulky base for the initial deprotonation can leave unreacted base that promotes elimination.

  • Leaving Group: While chloride is a suitable leaving group, bromide (using 4-(3-bromopropyl)morpholine) would react faster for the desired SN2 pathway, potentially allowing for lower reaction temperatures and thus less elimination.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for this synthesis?

A: Polar aprotic solvents are ideal. They effectively dissolve the ionic phenoxide salt while poorly solvating the phenoxide anion, enhancing its nucleophilicity. [3]

Solvent Type Rationale
DMF (Dimethylformamide) Polar Aprotic Excellent solvating power for reactants, high boiling point allows for a wide temperature range. (Recommended)
DMSO (Dimethyl sulfoxide) Polar Aprotic Similar to DMF, can accelerate SN2 rates even further. Can be harder to remove under vacuum. [6]
Acetonitrile Polar Aprotic Good alternative, lower boiling point may require longer reaction times or sealed vessel conditions.

| Ethanol/Methanol | Polar Protic | Not recommended. These solvents will solvate and stabilize the phenoxide nucleophile through hydrogen bonding, significantly slowing the SN2 reaction rate. |

Q: How critical is it to use anhydrous (dry) conditions?

A: It is highly critical, especially if using a water-sensitive base like sodium hydride (NaH). [2]Water will react with NaH, consuming it and preventing the complete deprotonation of 4-chlorophenol. Even with bases like NaOH or K2CO3, excess water can reduce the reaction efficiency. Using dried solvents and ensuring glassware is flame-dried or oven-dried is best practice.

Q: What is the recommended method for purifying the final product?

A: The work-up typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, and then purifying the crude material.

  • Aqueous Work-up: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) is crucial to remove any unreacted 4-chlorophenol. [7]3. Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.

  • Final Purification: The most common methods are:

    • Column Chromatography: Highly effective for removing both polar and non-polar impurities.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield a highly pure product.

    • Vacuum Distillation: If the product is a high-boiling liquid, this can be an effective purification method.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • 4-Chlorophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 4-(3-Chloropropyl)morpholine [8]* Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Wash NaH: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane each time.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0°C in an ice bath.

  • Phenol Addition: Dissolve 4-chlorophenol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel. Control the addition rate to manage hydrogen gas evolution.

  • Phenoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkyl Halide Addition: Add 4-(3-chloropropyl)morpholine (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80°C and monitor the reaction progress using TLC (staining with potassium permanganate can be effective). The reaction is typically complete within 6-12 hours.

  • Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with additional water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M NaOH (2x) to remove unreacted phenol, followed by water (1x), and finally with brine (1x). [7]11. Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(3-(4-Chlorophenoxy)propyl)morpholine.

References

  • BenchChem (2025). Optimizing reaction conditions for 4-Chloromorpholine.
  • University of Toronto (n.d.). The Williamson Ether Synthesis.
  • ChemicalBook (n.d.). 4-(3-Chloropropyl)morpholine synthesis.
  • BenchChem (2025).
  • Francis Academic Press (n.d.).
  • Wikipedia (n.d.). Williamson ether synthesis.
  • ChemScene (n.d.). 4-(3-(4-Chlorophenoxy)propyl)morpholine.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis.
  • ResearchGate (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a).
  • J&K Scientific LLC (2025). Williamson Ether Synthesis.
  • Organic Chemistry Portal (n.d.). Morpholine synthesis.
  • ChemRxiv (2024).
  • ResearchGate (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Journal of Drug Delivery and Therapeutics (2021).
  • PRISM BioLab (2023).
  • BenchChem (2025). Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis.

Sources

Optimization

Technical Support Center: O-Alkylation in Morpholine Derivative Synthesis

This guide serves as a specialized technical support resource for researchers encountering difficulties with O-alkylation reactions involving morpholine scaffolds. It prioritizes chemoselectivity (N- vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties with O-alkylation reactions involving morpholine scaffolds. It prioritizes chemoselectivity (N- vs. O-alkylation) and yield optimization.[1][2]

[1]

Strategic Overview: The Chemoselectivity Paradox

The central challenge in synthesizing morpholine derivatives via O-alkylation is the competition between the nitrogen atom (pKa ~8.3) and the hydroxyl group (pKa ~16-18).[1] Under standard nucleophilic substitution conditions, nitrogen is kinetically and thermodynamically favored to react, leading to N-alkylation or N-quaternization rather than the desired ether formation.[2]

Decision Matrix: Method Selection

Before troubleshooting, verify you are using the correct synthetic pathway for your substrate.[2]

method_selection start START: Define Substrate q1 Is the Morpholine Ring already formed? start->q1 q2 Is the Nitrogen Secondary (-NH) or Tertiary (-NR)? q1->q2 Yes cyclization Use Ethylene Sulfate (ES) Cyclization Protocol q1->cyclization No (Building Ring) path_a Secondary (-NH) q2->path_a path_b Tertiary (-NR) q2->path_b sol_a MANDATORY: N-Protection (Boc/Cbz) before Alkylation path_a->sol_a sol_b Risk: Quaternization. Use Mitsunobu or Phase Transfer Catalysis path_b->sol_b

Figure 1: Strategic decision tree for selecting the correct O-alkylation pathway based on morpholine substitution status.

Troubleshooting Guide: Functionalizing Side Chains (Williamson Ether Synthesis)

Scenario: You have a morpholine derivative with a hydroxyl side chain (e.g., 2-hydroxymethylmorpholine) and need to convert it to an ether using an alkyl halide.[1][2]

Critical Failure: N-Quaternization

If your morpholine nitrogen is tertiary (e.g., N-methyl), the alkyl halide will preferentially attack the nitrogen, forming a quaternary ammonium salt.[2]

Diagnostic check:

  • H-NMR: Look for a downfield shift of the N-adjacent protons (from ~2.4 ppm to ~3.5+ ppm).[1]

  • Solubility: The product becomes water-soluble and crashes out of non-polar solvents.[1]

Protocol: Prevention of Quaternization

  • Steric Shielding: If possible, use a bulky N-substituent (e.g., N-isopropyl) to kinetically hinder the nitrogen.[1][2]

  • Phase Transfer Catalysis (PTC):

    • Reagents: 50% NaOH (aq), Toluene, Tetrabutylammonium bromide (TBAB, 5 mol%).[2]

    • Mechanism:[1][3][4][5][6][7][8] The deprotonation of -OH occurs at the interface. The alkoxide is transferred into the organic phase as an ion pair [RO- NBu4+]. The highly charged quaternary ammonium salt (undesired byproduct) is less soluble in the organic phase, often suppressing its formation.

  • The "Salt" Method: Pre-form the HCl salt of the amine. Use exactly 2 equivalents of NaH. The first equivalent neutralizes the HCl; the second deprotonates the hydroxyl. Note: This is risky as the free amine is regenerated in situ.

Critical Failure: Low Yield / Incomplete Reaction

Root Cause: The alkoxide of a morpholine-side chain is often internally stabilized (chelated) by the morpholine oxygen or nitrogen, reducing nucleophilicity.

Optimization Table

VariableStandard ConditionOptimized ConditionWhy?
Base NaH (60% in oil)KH (30% in oil) Potassium alkoxides are more dissociated (more nucleophilic) than sodium alkoxides due to the larger cation radius [1].[1]
Solvent THFDMF or DMSO Polar aprotic solvents solvate the cation, leaving the "naked" alkoxide anion highly reactive.
Additive None18-Crown-6 Sequesters the K+ ion, breaking ion pairs and significantly boosting reaction rates.[1][2]
Temperature 0°C to RT0°C to 60°C Heating is often required to overcome the activation energy of hindered alcohols.

Troubleshooting Guide: The Mitsunobu Reaction

Scenario: You are reacting a morpholine-alcohol with a phenol or acidic nucleophile using PPh3/DEAD.[1]

Issue: "Stuck" Reaction (No Product)

Cause: The basic morpholine nitrogen interferes with the betaine intermediate formed by PPh3 and DEAD. The nitrogen can deprotonate the pronucleophile before the betaine does, or coordinate with the phosphorous.

Corrective Protocol:

  • Order of Addition (Crucial):

    • Dissolve PPh3 (1.2 eq) and the acidic nucleophile (Phenol) in THF.

    • Add the Morpholine-alcohol.[1]

    • Cool to 0°C.[1][2]

    • Add DEAD/DIAD dropwise last.

    • Reason: This ensures the betaine immediately reacts with the most acidic species (the phenol) rather than being quenched by the amine [2].

  • pKa Matching: The nucleophile (phenol/acid) must have a pKa < 11.[1] If using an aliphatic alcohol as the nucleophile (pKa ~16), the reaction will fail.

Issue: Separation Difficulties

Problem: Triphenylphosphine oxide (TPPO) is difficult to separate from polar morpholine derivatives. Solution:

  • Resin-Bound Reagents: Use Polymer-supported Triphenylphosphine (PS-PPh3).[1][2] Filtration removes the phosphorous byproduct.[1]

  • Alternative Reagent: Use (Cyanomethylene)tributylphosphorane (CMBP).[1] The byproducts are water-soluble and easily washed away.[1]

Green Synthesis: Constructing the Ring via O-Alkylation

If you are struggling to alkylate a pre-formed morpholine, consider building the ring already alkylated.[2]

The Ethylene Sulfate (ES) Protocol Recent breakthroughs utilize ethylene sulfate for the selective monoalkylation of 1,2-amino alcohols.[9][10] This is superior to traditional dialkylation methods which often yield mixtures [3].[1][2]

Workflow:

  • Reagents: 1,2-amino alcohol + Ethylene Sulfate (1.0 eq) + tBuOK.

  • Mechanism:

    • Step 1: Selective N-alkylation (sulfate opening).[1][2]

    • Step 2: Intramolecular O-alkylation (ring closure) triggered by base.[1][2]

  • Advantage: This method avoids the use of bis(2-chloroethyl)ether (highly toxic) and provides high regioselectivity.[1]

es_synthesis step1 1,2-Amino Alcohol + Ethylene Sulfate inter Zwitterionic Intermediate step1->inter SN2 Attack step2 Cyclization (tBuOK / Heat) inter->step2 Base Addition prod Morpholine Product step2->prod Intramolecular O-Alkylation

Figure 2: The Ethylene Sulfate route for constructing morpholine rings, avoiding external O-alkylation issues.

FAQ: Common Isolation Issues

Q: My product is water-soluble and I lose it during the aqueous workup. How do I isolate it? A: Morpholine ethers are highly polar.[1]

  • Avoid: Water washes.[1][2]

  • Use: "Dry" workup.[1][2] Filter off solid salts (NaCl/NaBr) formed during the reaction. Concentrate the filtrate directly.[1]

  • Rescue: If you must use water, saturate the aqueous layer with NaCl ("salting out") and extract with Chloroform/Isopropanol (3:1) . This mixture is more polar than DCM and recovers polar amines effectively [4].[1][2]

Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the N-quaternized salt.[1] It is ionic and will not migrate on standard silica/organic solvent systems.[1][2] Treat a small aliquot with D2O and check NMR; if you see the characteristic downfield shift, it is the salt.

Q: Can I use tosylates instead of halides to improve yield? A: Yes, but be careful. Tosylates are excellent leaving groups, but they are also bulky.[1][2] If your morpholine side chain is sterically hindered, the rate of elimination (E2) might exceed substitution (SN2), yielding a vinyl ether or alkene byproduct.[2]

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link][11]

  • Ortiz, K. G., et al. (2024).[1][2][12] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1][10] J. Am. Chem. Soc.[1][2] Available at: [Link]

Sources

Troubleshooting

Section 1: The Chemistry of 4-Chlorophenol Removal (Causality &amp; Strategy)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who need to efficiently remove unreacted 4-chlorophenol (4-CP) from crude reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who need to efficiently remove unreacted 4-chlorophenol (4-CP) from crude reaction mixtures.

4-Chlorophenol is a ubiquitous reagent in etherifications, esterifications, and cross-coupling reactions. However, its toxicity, distinct odor, and high boiling point (~220 °C) make its removal a critical bottleneck in downstream purification. By understanding the physicochemical properties of 4-CP, we can engineer self-validating workflows to isolate your target compound with high purity.

The fundamental principle of removing 4-CP relies on exploiting its weakly acidic hydroxyl group (pKa ≈ 9.38)[1]. By manipulating the pH of the environment, we can convert the lipophilic, organic-soluble neutral phenol into a highly water-soluble phenolate salt[2].

According to the Henderson-Hasselbalch equation, adjusting the aqueous wash to a pH of at least 11.38 (two units above the pKa) ensures >99% deprotonation.

  • Liquid-Liquid Extraction (LLE): The most common approach utilizes 1M Sodium Hydroxide (NaOH)[2]. The strong base deprotonates 4-CP to form sodium 4-chlorophenolate, which partitions entirely into the aqueous layer, leaving the neutral organic product in the organic phase.

  • Polymer-Supported Scavengers: For products that degrade in aqueous base, or when LLE creates intractable emulsions, functionalized macroporous resins (e.g., PS-TBD or basic ion-exchange resins) act as solid-phase scavengers. They covalently or ionically trap the phenol on the solid support, allowing the product to simply be filtered away[3].

G Start Crude Reaction Mixture (Contains 4-Chlorophenol + Product) Decision Is the desired product base-sensitive or acidic? Start->Decision LLE Liquid-Liquid Extraction (1M NaOH or Na2CO3) Decision->LLE No (Neutral Product) Scavenger Solid-Supported Scavenger (e.g., PS-TBD Resin) Decision->Scavenger Yes (Acidic/Sensitive) Distillation Vacuum Distillation (If BP diff > 50°C) Decision->Distillation Yes (Volatile Product) OrgLayer Organic Layer: Purified Product LLE->OrgLayer Phase Separation AqLayer Aqueous Layer: Sodium 4-Chlorophenolate LLE->AqLayer Aqueous Layer Filtration Filtrate: Purified Product Scavenger->Filtration Bind & Filter

Caption: Decision matrix and workflow for the removal of unreacted 4-chlorophenol from reaction mixtures.

Section 2: Standard Operating Procedures (SOPs)

SOP A: Liquid-Liquid Extraction (LLE) using Sodium Hydroxide

Self-Validating Principle: The pH of the aqueous layer must remain >11 after mixing to guarantee complete deprotonation.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether).

  • First Basic Wash: Add an equal volume of 1M NaOH (aqueous) to the separatory funnel.

  • Agitation & Venting: Shake vigorously to maximize surface area contact between the biphasic layers. Vent frequently to release pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Draw off the aqueous layer (which now contains the water-soluble sodium 4-chlorophenolate).

  • pH Verification (Critical Step): Test the pH of the extracted aqueous layer using pH paper. If pH < 11, the base was consumed by other acidic byproducts in the crude mixture. You must repeat the 1M NaOH wash until the aqueous layer remains strongly basic.

  • Organic Wash: Wash the organic layer with brine (saturated NaCl) to remove residual water and dissolved salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Spot the crude mixture versus the purified product on a TLC plate (UV active). The 4-CP spot should be completely absent[2].

SOP B: Polymer-Supported Scavenging (Resin-Capture)

Use when the product is sensitive to aqueous base or prone to severe emulsion formation.

  • Solvent Preparation: Dissolve the crude mixture in a solvent that effectively swells the macroporous resin (e.g., THF, DCM, or DMF).

  • Resin Addition: Add 3–5 equivalents of a basic scavenger resin, such as Polystyrene-Triazabicyclodecene (PS-TBD) or Amberlyst A26 (OH⁻ form)[3].

  • Incubation: Agitate the mixture gently using an orbital shaker or overhead stirrer for 2–4 hours at room temperature. (Expert Tip: Do not use magnetic stir bars. The grinding action will mechanically crush the macroporous beads, clogging your filters later).

  • Filtration: Filter the mixture through a sintered glass funnel. The 4-CP remains ionically bound to the resin bed.

  • Washing: Wash the resin bed with 2 column volumes of the reaction solvent to elute any physically trapped product.

  • Concentration: Evaporate the filtrate to yield the 4-CP-free product.

Section 3: Troubleshooting & FAQs

Q1: My desired product is also slightly acidic. How can I remove 4-CP without losing my product to the aqueous layer? A1: If your product has a pKa higher than 4-CP (e.g., an aliphatic alcohol or a weaker phenol), you can perform a selective thermodynamic extraction using a weaker base. Instead of 1M NaOH, use saturated aqueous Sodium Carbonate (Na₂CO₃, pH ~10)[4]. This will selectively deprotonate the more acidic 4-CP (pKa 9.38) while leaving weaker acids protonated and safely partitioned in the organic layer.

Q2: I am forming a stubborn, cloudy emulsion during the NaOH wash. How do I break it? A2: Emulsions often form due to the surfactant-like properties of certain phenolate salts or the presence of fine microscopic particulates. To resolve this:

  • Salting Out: Add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent and forcing the phases to separate.

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the microscopic particulates that are stabilizing the emulsion.

  • Dilution: Dilute the organic layer with additional solvent to reduce the overall viscosity of the organic phase.

Q3: TLC shows that 4-CP is still present in my organic layer after three NaOH washes. Why? A3: This usually indicates one of two issues:

  • The aqueous pH dropped below 11 during the wash because of a high concentration of acidic byproducts. Always verify the pH of the spent aqueous layer.

  • The initial concentration of 4-CP is extremely high, saturating the aqueous layer. In this case, pre-treat the mixture with a solid-supported scavenger resin to reduce the bulk 4-CP load before attempting a final LLE polish.

Section 4: Quantitative Comparison of Removal Strategies

MethodIdeal Use CaseRemoval EfficiencyScalabilityRelative CostTime Required
1M NaOH Wash (LLE) Neutral, base-stable productsHigh (>95% per wash)Excellent (up to multi-kg)LowFast (< 1 hour)
Na₂CO₃ Wash (LLE) Mildly base-sensitive productsModerate (80-90% per wash)ExcellentLowFast (< 1 hour)
Scavenger Resin (PS-TBD) Emulsion-prone or acid-sensitive productsVery High (>99%)Moderate (Lab scale)HighSlow (2-4 hours)
Vacuum Distillation Thermally stable, non-volatile productsHighGoodLowModerate (1-3 hours)

References

  • Benchchem. "Technical Support Center: Removal of Unreacted 4-Chlorophenol from Synthesis." Benchchem.
  • Gigvvy Science. "Studies of Chitosan at Different pH's in the Removal of Common Chlorinated Organics from Wastewater." Gigvvy Science.
  • Sopachem. "Solid-Supported Reagents and Scavengers." Sopachem.
  • ResearchGate. "Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry." ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Morpholine Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the recrystalliza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the recrystallization of morpholine salts. As many Active Pharmaceutical Ingredients (APIs) are crystalline, mastering this purification technique is essential for ensuring drug stability, bioavailability, and manufacturability.[1] This resource is designed to move beyond simple protocols, offering a detailed exploration of the principles behind solvent selection and a systematic approach to overcoming common experimental hurdles.

I. Foundational Principles of Recrystallization for Morpholine Salts

Recrystallization is a critical purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] For morpholine salts, which possess both amine and ether functionalities, understanding their solubility characteristics is paramount.[3] Morpholine itself is miscible with water and a range of organic solvents, and its salts often exhibit amphiphilic properties, influencing their behavior in different solvent systems.[4][5]

The ideal recrystallization solvent should meet several criteria:

  • High solubility at elevated temperatures: This ensures the complete dissolution of the morpholine salt.[2][6]

  • Low solubility at reduced temperatures: This promotes the crystallization of the purified salt upon cooling.[2][6]

  • Differential solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[6]

  • Chemical inertness: The solvent must not react with the morpholine salt.[6][7]

  • Volatility: A relatively low boiling point facilitates easy removal from the purified crystals.[6][7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the recrystallization of morpholine salts in a question-and-answer format.

Q1: My morpholine salt "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[8][9]

Causality: The high concentration of the solute at the saturation point may lower its melting point to below the temperature of the solution.

Solutions:

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

  • Increase the Solvent Volume: While this may reduce yield, adding more solvent can prevent the saturation point from being reached at a temperature above the compound's melting point.[9]

  • Slow Cooling: Allow the solution to cool very slowly. This provides more time for crystal nucleation to occur at a temperature where the compound is a solid.[8][9]

  • Solvent System Modification: Introduce a miscible "anti-solvent" (a solvent in which the salt is less soluble) dropwise to the hot solution until slight turbidity appears, then reheat to dissolve and cool slowly.[10]

Q2: Crystal formation is very poor, or no crystals form at all, even after cooling.

Answer: This is a frequent problem that usually points to issues with supersaturation or nucleation.

Causality: The solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystals to begin forming.[9][11]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.[9] This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the pure morpholine salt to the cooled solution.[9][12] This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If too much solvent was added, carefully evaporate some of it to increase the concentration of the salt.[9]

    • Anti-solvent Addition: As mentioned previously, carefully adding an anti-solvent can induce precipitation.[13]

    • Extended Cooling: Cool the solution in an ice bath or even a freezer to further decrease the solubility of the salt.[8]

Q3: The purity of my morpholine salt does not improve after recrystallization.

Answer: This indicates that the chosen solvent is not effectively separating the impurities from the desired compound.

Causality: The impurities may have similar solubility properties to the morpholine salt in the selected solvent.

Solutions:

  • Re-evaluate Solvent Choice: A systematic solvent screening is necessary. Test a range of solvents with varying polarities.[14]

  • Consider a Mixed Solvent System: A two-solvent system can sometimes provide the necessary solubility differential that a single solvent cannot.[10][15] Common mixtures include ethanol-water, acetone-water, and ethyl acetate-hexane.[10]

  • Pre-purification: If the starting material is highly impure, consider a preliminary purification step, such as column chromatography, before recrystallization.[16]

  • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help remove them.

Q4: I'm observing different crystal forms (polymorphs) of my morpholine salt. How can I control this?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability.[1][12] The choice of solvent plays a significant role in determining which polymorph is obtained.[17][18][19]

Causality: Solvent-solute interactions at the molecular level can influence the packing arrangement of the molecules in the crystal lattice.[19][20]

Solutions:

  • Systematic Solvent Screening: Different solvents can favor the nucleation and growth of specific polymorphs.[17] A thorough screening process is the most effective way to identify conditions that consistently produce the desired form.

  • Control of Supersaturation and Temperature: The rate of cooling and the level of supersaturation can impact which polymorphic form crystallizes.[12]

  • Seeding: Seeding the solution with crystals of the desired polymorph can direct the crystallization towards that form.[12]

III. Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Morpholine Salt Recrystallization
  • Place a small amount (e.g., 20-30 mg) of the crude morpholine salt into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • For solvents in which the salt is poorly soluble at room temperature, gently heat the test tube in a water bath.[10] Continue adding the solvent dropwise until the solid dissolves completely.

  • Remove the test tubes from the heat and allow them to cool slowly to room temperature.

  • If crystals do not form, try inducing crystallization by scratching the inside of the test tube or placing it in an ice bath.

  • Evaluate the quality and quantity of the crystals formed in each solvent. The ideal solvent will have low solubility at room temperature and high solubility when heated.[14]

Data Presentation: Solvent Properties for Recrystallization
SolventPolarity IndexBoiling Point (°C)Common Use Notes
Water10.2100Good for highly polar salts. Often used in combination with alcohols.[10][21]
Ethanol5.278A versatile solvent for a range of polarities.[21]
Isopropanol4.382Similar to ethanol, slightly less polar.
Acetone5.156A good solvent for moderately polar compounds.[21]
Ethyl Acetate4.477Effective for less polar salts.[15]
Toluene2.4111Useful for non-polar compounds, can promote good crystal growth.[15]
Heptane/Hexane0.198/69Often used as an anti-solvent with more polar solvents.[15][21]

IV. Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Solvent Selection

SolventSelection start Start: Crude Morpholine Salt solubility_test Perform Small-Scale Solubility Tests start->solubility_test hot_soluble Is salt soluble in hot solvent? solubility_test->hot_soluble cold_insoluble Is salt insoluble in cold solvent? hot_soluble->cold_insoluble Yes mixed_system Consider Mixed Solvent System hot_soluble->mixed_system No single_solvent Potential Single Solvent System cold_insoluble->single_solvent Yes cold_insoluble->mixed_system No optimize Optimize & Scale-Up single_solvent->optimize anti_solvent Identify Soluble & Insoluble (Anti-Solvent) Pair mixed_system->anti_solvent test_mixed Test Mixed System Protocol anti_solvent->test_mixed test_mixed->optimize

Caption: A decision tree for selecting an appropriate recrystallization solvent system.

Diagram 2: Troubleshooting Common Recrystallization Issues

Troubleshooting start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Problem: Oiling Out outcome->oiling_out Oil Forms no_crystals Problem: No Crystals outcome->no_crystals No Solids Form low_purity Problem: Low Purity outcome->low_purity Impure Crystals success Successful Crystallization outcome->success Pure Crystals Form solution_oil Solutions: - Use lower boiling point solvent - Add more solvent - Slow cooling oiling_out->solution_oil solution_no_xtal Solutions: - Scratch flask - Add seed crystal - Concentrate solution - Cool further no_crystals->solution_no_xtal solution_purity Solutions: - Re-screen solvents - Use mixed solvent system - Pre-purify material low_purity->solution_purity

Caption: A troubleshooting guide for common issues in recrystallization.

V. Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator to speed up the cooling process?

A: It is generally not recommended to use a rotary evaporator for cooling as rapid cooling often leads to the formation of small, impure crystals or even amorphous solids. Slow, gradual cooling is crucial for growing larger, purer crystals.[2] A rotary evaporator should only be used to carefully remove excess solvent if too much was initially added.[9]

Q: How do I choose an appropriate anti-solvent for a mixed-solvent recrystallization?

A: The two solvents must be completely miscible with each other.[10] The morpholine salt should be highly soluble in one solvent (the "solvent") and poorly soluble in the other (the "anti-solvent").[13] For a moderately polar morpholine salt soluble in ethanol, a non-polar anti-solvent like hexane or heptane could be a good choice.

Q: My morpholine salt is highly water-soluble. How can I effectively recrystallize it from an aqueous solution?

A: For highly water-soluble compounds, achieving a significant difference in solubility between hot and cold water can be difficult. Consider using a mixed solvent system, such as ethanol-water or acetone-water.[15] Dissolve the salt in a minimum amount of hot water and then slowly add the organic solvent (the anti-solvent in this case) until the solution becomes turbid. Reheat to clarify and then cool slowly. Alternatively, for basic morpholine compounds, adjusting the pH of the aqueous solution can sometimes decrease solubility and promote crystallization.[8][22]

Q: What is the impact of stirring rate on crystallization?

A: Stirring affects both heat and mass transfer within the solution. While gentle agitation can promote homogeneity, overly vigorous stirring can lead to secondary nucleation (the formation of many small crystals) and crystal breakage, which can negatively impact the final particle size distribution. The optimal stirring rate is often determined empirically.

VI. References

  • What is the multi-solvent recrystallization process? - Quora. (2024, May 6). Retrieved from

  • Morpholine Oleate: A Technical Guide to its Solubility and Characterization - Benchchem. (n.d.). Retrieved from

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom.org. (2025, January 27). Retrieved from

  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem. (n.d.). Retrieved from

  • recrystallization, filtration and melting point. (n.d.). Retrieved from

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from

  • Crystallization Method Development and Optimization - Triclinic Labs. (n.d.). Retrieved from

  • Morpholine - Santa Cruz Biotechnology. (n.d.). Retrieved from

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from

  • Purification: How To - Chemistry - University of Rochester. (n.d.). Retrieved from

  • Morpholine: Chemical Properties, Reactivity and Uses - ChemicalBook. (2025, February 14). Retrieved from

  • API Crystallization. (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds - Benchchem. (n.d.). Retrieved from

  • Morpholine | Molecular formula: C4H9NO - IRO Water Treatment. (n.d.). Retrieved from

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Retrieved from

  • MORPHOLINE. (n.d.). Retrieved from

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • Technical Support Center: Purification of Chiral Amines - Benchchem. (n.d.). Retrieved from

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (n.d.). Retrieved from

  • The effect of solvent on crystal morphology | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Crystallization of polymorphs: The effect of solvent - ResearchGate. (n.d.). Retrieved from

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (n.d.). Retrieved from

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE. (n.d.). Retrieved from

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14). Retrieved from

  • Crystallisation in pharmaceutical processes | BIA. (n.d.). Retrieved from

Sources

Troubleshooting

Resolving solubility issues of 4-(3-(4-Chlorophenoxy)propyl)morpholine in water

A Guide to Resolving Aqueous Solubility Challenges for Researchers Welcome to the technical support resource for 4-(3-(4-Chlorophenoxy)propyl)morpholine. This guide is designed for our scientific and drug development cli...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Aqueous Solubility Challenges for Researchers

Welcome to the technical support resource for 4-(3-(4-Chlorophenoxy)propyl)morpholine. This guide is designed for our scientific and drug development clientele to address common challenges related to the aqueous solubility of this compound. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to provide you with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 4-(3-(4-Chlorophenoxy)propyl)morpholine that influence its water solubility?

Understanding the compound's intrinsic properties is the first step in troubleshooting. The molecule possesses a moderately lipophilic character balanced by a basic morpholine ring, which is the key to manipulating its solubility.

PropertyValueImplication for Aqueous SolubilitySource
Molecular Weight 255.74 g/mol Moderate molecular size.[1]
logP 2.44This value indicates a preference for a lipid environment over an aqueous one, suggesting inherently low solubility in neutral water.[1][1]
Topological Polar Surface Area (TPSA) 21.7 ŲA low TPSA value is also consistent with reduced aqueous solubility.[1][1]
pKa (predicted) ~8.4The morpholine nitrogen is basic and will become protonated at acidic pH. The pKa of the conjugate acid (morpholinium ion) is estimated to be around 8.4, similar to unsubstituted morpholine.[2] This is the most critical parameter for solubility enhancement.[2]
Hydrogen Bond Acceptors 3The ether oxygen and morpholine nitrogen and oxygen can accept hydrogen bonds.[1][1]
Hydrogen Bond Donors 0The absence of donor groups limits interactions with the water solvent network.[1][1]
Q2: Why does my compound precipitate when I dilute a DMSO stock solution into a neutral aqueous buffer (e.g., PBS pH 7.4)?

This is a classic solubility problem. Your compound is likely soluble in the organic solvent (DMSO) but not in the final aqueous system. The LogP of 2.44 confirms the compound is lipophilic enough to crash out of solution when the percentage of the organic co-solvent falls below a critical threshold.[1] At neutral pH (7.4), the morpholine ring is only partially protonated, and the compound behaves as a poorly soluble free base.

Troubleshooting Guide & Recommended Protocols

This section provides a logical workflow for systematically addressing solubility issues. The primary strategy for this molecule is leveraging the basic morpholine moiety through pH modification.

G cluster_ph Primary Strategy: pH Adjustment cluster_cosolvent Secondary Strategy: Co-solvents start Start: Undissolved Compound in Aqueous Medium ph_check Is the target pH < 6.5? start->ph_check protocol1 Follow Protocol 1: Solubilization by pH Adjustment (In Situ Salt Formation) ph_check->protocol1  Yes cosolvent_check Can your experiment tolerate a small % of organic solvent? ph_check->cosolvent_check  No / pH adjustment failed ph_success Success: Compound Dissolved protocol1->ph_success ph_fail Issue: Still Insoluble or Precipitation Occurs protocol1->ph_fail ph_fail->cosolvent_check protocol2 Follow Protocol 2: Solubilization Using Co-solvents cosolvent_check->protocol2  Yes cosolvent_fail Issue: Experimental Interference or Compound Still Insoluble cosolvent_check->cosolvent_fail  No cosolvent_success Success: Compound Dissolved protocol2->cosolvent_success

Caption: Decision workflow for solubilizing 4-(3-(4-Chlorophenoxy)propyl)morpholine.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (In Situ Salt Formation)

Causality: This is the most effective and recommended method. By lowering the pH of the aqueous medium to at least two units below the compound's pKa (~8.4), we can ensure near-complete protonation of the morpholine nitrogen. The resulting morpholinium cation forms a salt (e.g., hydrochloride), which is significantly more polar and, therefore, more water-soluble. This principle is widely used for amine-containing pharmaceuticals.[3]

Step-by-Step Methodology:

  • Prepare an Acidic Buffer: Choose a buffer system appropriate for your experiment with a final pH between 4.5 and 6.0 (e.g., 50 mM acetate buffer or citrate buffer).

  • Weigh the Compound: Accurately weigh the required amount of 4-(3-(4-Chlorophenoxy)propyl)morpholine.

  • Initial Slurry: Add a small volume of the acidic buffer to the solid compound to create a slurry.

  • Dissolution: Add the remaining buffer volume and stir or vortex vigorously. Gentle warming (30-40°C) can be applied to expedite dissolution, but allow the solution to return to room temperature to confirm stability.

  • Alternative (Titration): a. Suspend the compound in unbuffered water (e.g., Milli-Q). b. While stirring, add 0.1 M or 1 M HCl dropwise until the solid completely dissolves. c. Measure the final pH. If required, you can then add a concentrated buffer stock and adjust the final volume, ensuring the pH remains in the acidic range.

  • Verification: The solution should be clear and free of visible particulates. For long-term storage, it is advisable to filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Trustworthiness Check:

  • Visual Inspection: A successfully solubilized compound will result in a completely clear solution.

  • pH Confirmation: Always measure the final pH of your solution to ensure it is in the desired acidic range for maintaining solubility.

  • Stability Test: Let the solution stand at room temperature for several hours or overnight to ensure no precipitation occurs.

Protocol 2: Solubilization Using Co-solvents

Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of lipophilic compounds by reducing the overall polarity of the solvent system.[3] This method is useful when pH modification is not compatible with the experimental design. However, be aware that organic solvents can have physiological effects in biological assays.[4]

Step-by-Step Methodology:

  • Prepare a Concentrated Stock: Dissolve the 4-(3-(4-Chlorophenoxy)propyl)morpholine in a minimal amount of a pure, water-miscible organic solvent.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), Ethanol, or Polyethylene glycol 400 (PEG 400).

  • Calculate Final Concentration: Determine the maximum percentage of the co-solvent that your experiment can tolerate (typically <1%, often <0.1% for cell-based assays).

  • Dilution (Crucial Step): a. Vigorously stir or vortex your aqueous buffer. b. Slowly add the concentrated organic stock solution dropwise into the vortexing buffer. This rapid mixing helps prevent the compound from immediately precipitating upon contact with the aqueous phase.

  • Verification: The final solution should be clear. If you observe any cloudiness or precipitation, the aqueous solubility limit has been exceeded at that specific co-solvent concentration.

Trustworthiness Check:

  • Solvent Control: Always run a parallel experiment using a vehicle control (the same final concentration of the co-solvent in buffer without the compound) to account for any effects of the solvent itself.[4]

  • Concentration Limit: If precipitation occurs, you must either increase the final percentage of the co-solvent or decrease the final concentration of your compound.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutica. Available at: [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Reboxetine PubChem Entry. National Center for Biotechnology Information. Available at: [Link]

  • 4-(3-Chloropropyl)morpholine PubChem Entry. National Center for Biotechnology Information. Available at: [Link]

  • Morpholine Wikipedia Entry. Wikipedia. Available at: [Link]

  • Morpholine Chemical & Physical Properties. Cheméo. Available at: [Link]

  • 4-(3-Chloropropyl)morpholine hydrochloride Product Information. SGRS. Available at: [Link]

  • 4-(3-chloropropyl)morpholine PubChemLite Entry. PubChemLite. Available at: [Link]

  • 4-[3-(4-Butoxyphenoxy)propyl]morpholin-4-ium chloride PubChem Entry. National Center for Biotechnology Information. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Chlorophenoxy Propyl Morpholine

Welcome to the technical support center for the synthesis of chlorophenoxy propyl morpholine and its derivatives. This guide is designed for researchers, chemists, and process development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chlorophenoxy propyl morpholine and its derivatives. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis, which is a cornerstone for various pharmaceutical and materials science applications. Here, we address common challenges, explain the underlying chemical principles, and provide validated protocols to minimize side reactions and maximize yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry follows a question-and-answer format, detailing the cause and providing a step-by-step solution.

Q1: My yield is low, and I'm recovering a significant amount of unreacted chlorophenol starting material. What's going wrong?

Root Cause Analysis: This issue almost always points to incomplete deprotonation of the chlorophenol. The reaction, a variant of the Williamson ether synthesis, requires the formation of a phenoxide ion to act as a nucleophile.[1][2][3] If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting phenol, effectively stalling the reaction.

Troubleshooting Protocol:

  • Base Selection & Stoichiometry:

    • Verify Base Strength: Ensure the base used has a pKa significantly higher than that of the starting chlorophenol (typically ~8-10). Common effective bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). While weaker bases can work, they often require more forcing conditions.[4]

    • Check Stoichiometry: Use at least 1.1 to 1.5 molar equivalents of the base relative to the chlorophenol to ensure the equilibrium is driven towards the phenoxide. For weaker bases like K₂CO₃, a larger excess may be necessary.

  • Solvent & Temperature Optimization:

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents effectively solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide, leaving it more nucleophilic.[4]

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the rate of both deprotonation and the subsequent Sₙ2 reaction.[2] Monitor for potential side reactions if increasing the temperature further.

  • Moisture Control:

    • Anhydrous Conditions: For highly reactive bases like NaH, ensure the reaction is performed under strictly anhydrous conditions (dry solvent, inert atmosphere like N₂ or Ar). Water will quench the base and inhibit phenoxide formation.

Q2: My main impurity is a bis-chlorophenoxy propane derivative. How do I prevent this dialkylation?

Root Cause Analysis: This side reaction occurs when using a 1,3-dihalopropane as the linking agent. The initially formed chlorophenoxy propyl halide intermediate can react with a second molecule of the chlorophenoxide before it has a chance to react with morpholine. This is a classic competition reaction governed by stoichiometry and addition rates.

Troubleshooting Protocol:

  • Use a Pre-formed Electrophile (Recommended): The most robust solution is to avoid using 1,3-dihalopropanes directly with the phenoxide. Instead, synthesize N-(3-chloropropyl)morpholine or N-(3-bromopropyl)morpholine in a separate step and use it as the electrophile. This completely eliminates the possibility of the bis-adduct forming.

  • If Using a Dihalopropane (Process Constrained):

    • Reverse Addition: Add the chlorophenoxide solution slowly to a large excess (5-10 equivalents) of the 1,3-dihalopropane. This ensures that the phenoxide is more likely to encounter a dihalopropane molecule than the mono-alkylated intermediate.

    • Low Temperature: Keep the reaction temperature low during the addition to favor the initial mono-alkylation over the subsequent, often faster, second alkylation.

    • Purification: Be prepared to purify the intermediate chlorophenoxy propyl halide from the excess dihalopropane before proceeding with the morpholine addition.

Q3: I'm observing an impurity with the same mass as my product, but it has a different retention time. What could it be?

Root Cause Analysis: This is a classic sign of C-alkylation vs. O-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).[2][4] While O-alkylation is generally favored, certain conditions can promote the formation of the C-alkylated isomer, where the propyl morpholine chain is attached directly to the ring.[2][4][5]

Troubleshooting Protocol:

  • Solvent Selection is Critical:

    • Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetone.[4] These solvents do not strongly solvate the oxygen of the phenoxide, making it more available for nucleophilic attack.

    • Avoid C-Alkylation: Protic solvents (like water, ethanol, or trifluoroethanol) can form hydrogen bonds with the phenoxide oxygen.[4][6] This "shields" the oxygen, making the carbon atoms on the ring more likely to react.[4]

  • Counter-ion Effect: The nature of the cation can influence the reaction. Loosely associated cations (like K⁺ or Cs⁺) in aprotic solvents generally favor O-alkylation.

G Phenoxide Chlorophenoxide (Ambident Nucleophile) Aprotic Aprotic Phenoxide->Aprotic Oxygen site is more nucleophilic Protic Protic Phenoxide->Protic Oxygen site is 'shielded' by H-bonding O_Alk O_Alk Aprotic->O_Alk Favors C_Alk C_Alk Protic->C_Alk Favors

Q4: My reaction seems to work, but I am getting a mixture of elimination products instead of my desired ether.

Root Cause Analysis: The reaction of an alkoxide with an alkyl halide is a competition between Sₙ2 (substitution, desired) and E2 (elimination, undesired).[1][2] The alkoxide/phenoxide is a strong base and can abstract a proton from the carbon adjacent to the halide, leading to an alkene. This is more likely with sterically hindered or secondary/tertiary alkyl halides.[7]

Troubleshooting Protocol:

  • Check Your Alkylating Agent:

    • Use a Primary Halide: Ensure you are using a primary alkyl halide (e.g., N-(3-chloro propyl)morpholine). The Sₙ2 reaction is much more favorable on primary carbons due to reduced steric hindrance.[1][2][7] Using a secondary halide dramatically increases the rate of elimination.

  • Control Reaction Temperature:

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the Sₙ2 pathway. High temperatures strongly promote elimination.[2]

Frequently Asked Questions (FAQs)

What is the optimal base and solvent system for this synthesis?

The ideal system balances reactivity with selectivity and safety. Below is a comparison of common choices.

Base / Solvent SystemProsConsBest For
K₂CO₃ / Acetone or DMF Inexpensive, moderately strong, easy to handle, promotes O-alkylation.Can be slow, may require heating, less effective for hindered phenols.General-purpose, scalable synthesis.
NaH / THF or DMF Very strong base, drives reaction to completion quickly, even at low temps.Highly flammable, requires strict anhydrous conditions, potential safety risks.Difficult substrates or when speed is critical in a controlled lab setting.
NaOH / Toluene with PTC Uses inexpensive base, mild conditions, high yields, easy workup.Requires a phase-transfer catalyst, optimization of catalyst may be needed.Efficient, green, and scalable industrial processes.[8][9][10]
How can Phase-Transfer Catalysis (PTC) improve my reaction?

Phase-transfer catalysis is an excellent technique for this synthesis, especially on a larger scale.[9] It avoids the need for expensive, anhydrous polar aprotic solvents.

  • Mechanism: A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous or solid phase (where it's formed with NaOH or K₂CO₃) into the organic phase (e.g., toluene) where the alkylating agent is dissolved.[8][9] The reaction then occurs in the organic phase.

  • Advantages:

    • Allows the use of inexpensive and safe solvents (toluene) and bases (aqueous NaOH).

    • Often proceeds at lower temperatures with faster reaction rates.

    • Simplifies workup, as the catalyst and inorganic salts are easily separated.

G Catalyst_Q Q⁺X⁻ (TBAB) IonPair Q⁺ Ar-O⁻ (Lipophilic Ion Pair) Catalyst_Q->IonPair AlkylHalide AlkylHalide IonPair->AlkylHalide Sₙ2 Reaction Product Product IonPair->Product Phenoxide Phenoxide Phenoxide->IonPair Ion Exchange AlkylHalide->Product Catalyst_R Catalyst_R Product->Catalyst_R Catalyst_R->Catalyst_Q Cycle Repeats

What analytical methods are best for monitoring reaction progress and identifying impurities?
  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to clearly separate the starting chlorophenol, the alkylating agent, and the final product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the conversion rate and quantify the percentage of impurities like the C-alkylated isomer or bis-adduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for impurity identification. It provides both the retention time (from LC) and the mass (from MS) of each component, allowing for confident identification of known side products and characterization of unknown ones.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available from: [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation | Notes. Published April 9, 2011. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

  • Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Published January 28, 2021. Available from: [Link]

  • Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes... Published August 15, 2025. Available from: [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. Published July 15, 2025. Available from: [Link]

  • ResearchGate. Optimizing reaction conditions of N-alkylation reaction | Download Table. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. Available from: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • ResearchGate. Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents | Request PDF. Published January 18, 2026. Available from: [Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Published August 12, 2022. Available from: [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(3-(4-Chlorophenoxy)propyl)morpholine in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-(3-(4-Chlorophenoxy)propyl)morpholine during structural charac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-(3-(4-Chlorophenoxy)propyl)morpholine during structural characterization, synthesis, and purification.

This molecule features two critical functional groups that dictate its behavior in acidic media: a basic tertiary amine (morpholine ring) and an alkyl aryl ether linkage . Understanding the interplay between amine protonation (which drives solubility) and ether lability (which risks degradation) is essential for designing robust experimental workflows.

Quantitative Physicochemical Profile

To predict the behavior of this compound during acidic workups or HPLC analysis, we must first establish its quantitative baseline.

PropertyValueImplication for Acidic Conditions
pKa (Morpholine ring) ~8.49[1]Protonates fully at pH < 6.5, forming a highly water-soluble morpholinium cation.
Aryl Ether Stability High (Dilute Acids/TFA)Resists cleavage during standard HPLC (0.1% FA/TFA) or Boc-deprotection at room temperature.
Aryl Ether Lability Low (HBr/HI + Heat)Susceptible to SN2 cleavage by strong nucleophilic halides at elevated temperatures (>80°C)[2].
Chlorophenyl Group Highly StableInert to standard acidic conditions; acts as a reliable UV chromophore for LC-MS tracking.
Troubleshooting FAQs: Causality & Solutions

Q1: My compound precipitates when I neutralize my acidic stock solution for an assay. Why does this happen, and how do I fix it? Causality: The morpholine nitrogen has a pKa of approximately 8.49[1]. In acidic media (pH < 6), it exists as a morpholinium cation, which readily interacts with water via ion-dipole forces. When you neutralize the solution (pH > 8), the amine is deprotonated. The resulting free base is highly lipophilic due to the chlorophenoxy and propyl groups, causing it to crash out of aqueous solutions. Solution: Maintain the buffer pH at least 2 units below the pKa (pH ≤ 6.5) using dilute acids (e.g., 0.1 M HCl or 1% Acetic Acid) to ensure complete protonation. If a neutral pH is mandatory for your assay, pre-dissolve the free base in a miscible organic co-solvent (like DMSO or Acetonitrile) up to 5-10% final volume before adding it to the aqueous buffer.

Q2: I am using Trifluoroacetic Acid (TFA) for a peptide cleavage step. Will this degrade the ether linkage in my molecule? Causality: No. Alkyl aryl ethers are highly stable to non-nucleophilic acids like TFA at room temperature. Ether cleavage requires a dual-action mechanism: a strong acid to protonate the oxygen (forming an oxonium ion) and a strong nucleophile to attack the adjacent alkyl carbon[2]. TFA provides the protons but its conjugate base (trifluoroacetate) is an exceptionally poor nucleophile. Solution: Proceed with standard TFA protocols (e.g., 95% TFA / 5% H₂O). The chlorophenoxy ether will remain structurally intact.

Q3: I attempted to remove a protecting group using heated Hydrobromic Acid (HBr) in Acetic Acid, but LC-MS shows a new major peak corresponding to 4-chlorophenol. What went wrong? Causality: You have inadvertently cleaved the alkyl aryl ether. While stable to dilute or non-nucleophilic acids, alkyl aryl ethers undergo rapid SN2 cleavage in the presence of strong nucleophilic acids (like HBr or HI) at elevated temperatures[3]. The acid protonates the ether oxygen, and the highly nucleophilic bromide ion attacks the less sterically hindered propyl chain, liberating 4-chlorophenol and forming a bromopropyl-morpholine derivative[4]. Solution: Switch to a milder, non-nucleophilic acid (like TFA or HCl in dioxane). If HBr is absolutely required for your synthetic step, strictly control the temperature (keep <40°C) and monitor the reaction closely via LC-MS to prevent over-reaction.

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, use the following self-validating protocol to profile the acid stability and solubility of 4-(3-(4-Chlorophenoxy)propyl)morpholine in your specific lab environment.

Protocol: Acid-Stability Profiling and Solubilization Workflow

Step 1: Morpholinium Salt Formation (Solubilization)

  • Weigh 10 mg of 4-(3-(4-Chlorophenoxy)propyl)morpholine (free base) into a 20 mL scintillation vial.

  • Add 10 mL of HPLC-grade water. Observation: The compound will remain largely insoluble (cloudy suspension).

  • Dropwise, add 0.1 M HCl while monitoring the pH with a calibrated probe.

  • Stop addition when the pH reaches 5.5.

  • Validation: The solution should become completely transparent, confirming the formation of the water-soluble morpholinium chloride salt.

Step 2: Harsh Acid Stress Test (Ether Cleavage Validation)

  • Transfer 1 mL of the solubilized stock from Step 1 into a heavy-walled glass reaction tube.

  • Add 1 mL of 48% aqueous HBr.

  • Seal the tube and heat to 100°C in an oil bath for 2 hours.

  • Cool the reaction to room temperature and dilute 1:10 with Acetonitrile.

Step 3: LC-MS/UV Analysis (Self-Validation)

  • Inject the stressed sample onto a C18 reverse-phase HPLC column using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

  • Validation Check: Monitor at 220 nm and 254 nm. You should observe the disappearance of the parent mass (m/z ~256 [M+H]+) and the appearance of a new peak corresponding to 4-chlorophenol (m/z ~127 [M-H]- in negative mode, or identifiable via UV spectral matching). This confirms the boundary limits of your compound's acid stability.

Mechanistic Visualizations

The following diagrams illustrate the logical relationships governing the molecule's behavior.

G A 4-(3-(4-Chlorophenoxy)propyl)morpholine (Free Base) B Acidic Media (pH < 6) [H+] A->B Protonation C Basic Media (pH > 9) [OH-] A->C Deprotonation D Morpholinium Salt (Highly Aqueous Soluble) B->D E Precipitation / Organic Partitioning C->E D->C Base added

pH-dependent protonation and solubility workflow for the morpholine derivative.

Mechanism A Alkyl Aryl Ether Linkage (Stable in Dilute Acid/TFA) BB BB A->BB B Strong Acid + Heat (e.g., HBr, 100°C) C Protonated Oxonium Intermediate D Nucleophilic Attack (Br-) via SN2 Pathway C->D E 4-Chlorophenol (Degradation Product) D->E Cleavage F Alkyl Bromide Derivative D->F Cleavage BB->C

Mechanism of aryl ether cleavage under harsh acidic conditions (e.g., heated HBr).

References
  • Title: Morpholine | C4H9NO | CID 8083 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution Source: ResearchGate (Green Chemistry) URL: [Link]

  • Title: Photocatalytic Reductive C-O Bond Cleavage of Alkyl Aryl Ethers by Using Carbazole Catalysts with Cesium Carbonate Source: Journal of Organic Chemistry (PubMed) URL: [Link]

Sources

Optimization

Technical Support Center: C13H18ClNO2 Derivative Synthesis &amp; Purification

Ticket ID: #T-882-AK-PUR Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-882-AK-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Purification challenges in synthesizing 1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-one (Bupropion) and related aminoketone derivatives.

Executive Summary & Scope

You are likely encountering difficulties with the isolation of C13H18ClNO2 (specifically the aminoketone class, such as Bupropion). This scaffold is deceptively simple but notoriously unstable in its free base form due to the susceptibility of the


-aminoketone moiety to oxidation, hydrolysis, and dimerization.

This guide addresses the three critical quality attributes (CQAs) often compromised during synthesis:

  • Chemical Stability: Preventing the "yellowing" (oxidation) of the free base.

  • Salt Crystallinity: Overcoming polymorphism and occlusion of solvents in the Hydrochloride (HCl) salt.

  • Enantiomeric Purity: Resolving the racemate for chiral applications.

Core Purification Protocol: The "Thermodynamic" Salt Formation

The Problem: Many researchers attempt to purify the free base by column chromatography on silica. Stop doing this. Silica is slightly acidic and hygroscopic; it catalyzes the degradation of the aminoketone into 3-chlorobenzoic acid and other oxidative byproducts.

The Solution: The most robust purification is the direct crystallization of the Hydrochloride salt using an orthogonal solvent system (Alcohol/Ester).

Optimized Recrystallization Workflow
ParameterSpecificationRationale
Solvent A (Dissolution) Isopropyl Alcohol (IPA) or MethanolHigh solubility for the salt; allows filtration of inorganic insolubles.
Solvent B (Anti-solvent) Ethyl Acetate (EtOAc)Low solubility for the salt but high solubility for non-polar impurities (e.g., unreacted bromoketone).
Temperature Ramp 60°C

20°C

5°C
Slow cooling prevents occlusion of mother liquor impurities.
Acid Source IPA-HCl (saturated)Avoids introduction of water (unlike aqueous HCl), which degrades the ketone.
Step-by-Step Protocol
  • Free Base Extraction: Perform the final organic workup of your amination reaction using EtOAc. Wash with water to remove excess amine. Dry over MgSO₄. Do not rotovap to dryness if possible; keeping it in solution prevents thermal degradation.

  • Acidification: Cool the EtOAc solution to 0–5°C. Slowly add IPA-HCl (5–6 N) dropwise. Monitor pH until it reaches ~3.0.

    • Critical Check: A white precipitate should form immediately. If it oils out, your solvent is too wet.

  • Recrystallization (The Polish):

    • Dissolve the crude solid in minimum hot IPA (approx. 0.2 g/mL at 60°C).

    • Add EtOAc slowly until slight turbidity persists.

    • Add a "seed" crystal if available.

    • Cool to room temperature over 2 hours, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter under N₂ atmosphere (hygroscopic!). Wash with cold 1:4 IPA:EtOAc.

Troubleshooting Modules

Module A: Impurity Identification & Removal

The most persistent impurities in this synthesis are 3-chlorobenzoic acid (oxidative cleavage) and Impurity F (hydroxy-ketone derivatives).[1]

Visualizing the Impurity Landscape:

ImpurityFlow Start Start: 3-Chloropropiophenone Bromination Step 1: Bromination Start->Bromination Impurity_Br Impurity: Di-bromo species (Over-bromination) Bromination->Impurity_Br Excess Br2/Temp Amination Step 2: Amination (t-Butylamine) Bromination->Amination Intermediate Impurity_Ox Impurity: 3-Chlorobenzoic Acid (Oxidative Cleavage) Amination->Impurity_Ox O2/Silica/Heat Impurity_F Impurity F: Hydroxy-ketone (Hydrolysis) Amination->Impurity_F H2O/High pH Product Target: Bupropion HCl Amination->Product

Caption: Figure 1. Genesis of critical impurities. Note that Impurity F and Benzoic Acid derivatives arise primarily from improper handling of the free base (oxidation/hydrolysis).

Module B: Chiral Resolution

If you are synthesizing derivatives for SAR (Structure-Activity Relationship) studies, you likely need single enantiomers. The racemate is standard, but biological activity often differs between (R) and (S).

Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSP).[2][3]

  • Column: Macrocyclic Glycopeptide (e.g., Teicoplanin) or Derivatized Cyclofructan (LarihcShell CF6-RN).[3][4]

  • Mode: Polar Organic Mode (POM) is superior to Reversed Phase for aminoketones as it avoids aqueous hydrolysis.

  • Mobile Phase: Acetonitrile/Methanol (90:10) + 0.1% Acetic Acid + 0.05% Triethylamine.

    • Note: The acid/base ratio is critical to ensure the amine is protonated for interaction with the CSP but not so acidic that it degrades the column.

Frequently Asked Questions (FAQ)

Q1: My final product is turning pink/yellow after drying. Why? A: This is the hallmark of oxidative instability. The free base is auto-oxidizing.

  • Fix: Ensure you converted 100% of the base to the HCl salt. The salt is stable; the base is not. If the salt is turning yellow, it contains trapped mother liquor. Recrystallize immediately using the IPA/EtOAc method described above.

Q2: I have low yield during the salt formation step. The solid won't precipitate. A: You likely have too much alcohol (solubilizer) or water in your system.

  • Fix: Bupropion HCl is highly soluble in methanol/ethanol. Switch to Isopropyl Alcohol (IPA).[5] If it still won't precipitate, add dry diethyl ether or more ethyl acetate to drive the equilibrium toward the solid phase. Ensure your system is anhydrous.

Q3: Can I use silica gel chromatography to purify the intermediate bromoketone? A: Yes, but proceed with caution. The bromoketone is a lachrymator and skin irritant. It is relatively stable on silica compared to the aminoketone. Use a non-polar eluent (Hexane/DCM) to move the bromoketone quickly and leave polar impurities behind.

Q4: How do I remove the 3-chlorobenzoic acid impurity? A: This impurity is acidic.

  • Fix: During the workup of the free base (before salt formation), wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃). This converts the benzoic acid to its water-soluble sodium salt, which is removed in the aqueous layer.

Decision Matrix: Purification Strategy

Use this logic flow to determine your next step based on the state of your crude material.

DecisionTree Start Crude Reaction Mixture Check1 Is it the Free Base or Salt? Start->Check1 FreeBase Free Base Check1->FreeBase Salt HCl Salt Check1->Salt Action1 Do NOT Column. Perform Acid/Base Extraction. Wash w/ NaHCO3. FreeBase->Action1 Impurity Removal Check2 Purity Check (HPLC) Salt->Check2 Action2 Convert to HCl Salt (IPA/HCl) Action1->Action2 Action2->Check2 HighPurity >99% Purity Check2->HighPurity Pass LowPurity <98% or Colored Check2->LowPurity Fail Recryst Recrystallize: Dissolve in hot IPA, Add EtOAc, Cool slowly. LowPurity->Recryst Recryst->Check2 Re-evaluate

Caption: Figure 2. Purification decision tree emphasizing the avoidance of chromatography for the free base.

References

  • Synthesis and Impurity Profiling

    • Andrew, O. B., Sherwood, J., & Hurst, G. A. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride.[6][7] Journal of Chemical Education. Link

    • Context: Defines the specific solvent choices (EtOAc/IPA) and green chemistry modifications to reduce waste and improve yield.
  • Chiral Separation

    • Kozlov, O., et al. (2022). Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase.[3][4][8] Chirality.[2][3][4][8] Link

    • Context: Establishes the protocol for resolving enantiomers using polar organic modes on specialized columns.
  • Stability & Degradation

    • Hengen, N., et al. (2010). The aqueous stability of bupropion.[9][10] Journal of Pharmacy and Pharmacology. Link

    • Context: details the pH-dependent degradation pathways, confirming the instability of the free base above pH 5.
  • Crystallization Methodology

    • Google Patents. (2016). CN106431943B - Preparation method of bupropion hydrochloride crystal.Link

    • Context: Provides industrial-scale data on cooling rates and solvent ratios (Alcohol/Ester) to maximize crystallinity and purity.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates in Morpholine Alkylation

Welcome to the technical support center for morpholine alkylation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers face in the la...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for morpholine alkylation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers face in the lab. This resource is structured to help you diagnose issues, understand the underlying chemistry, and implement effective solutions to boost your reaction yields.

Frequently Asked Questions (FAQs)

This section tackles the most common initial hurdles in N-alkylation of morpholine.

Q1: My N-alkylation reaction has stalled or shows very low conversion. What are the first things I should check?

Low conversion is a frequent issue stemming from several core factors. Before delving into complex optimization, verify these fundamentals:

  • Reagent Purity and Stoichiometry: Ensure your morpholine is dry, as it is hygroscopic and water can interfere with the reaction.[1][2] Verify the purity of your alkylating agent. Crucially, check that the stoichiometry of your reactants and reagents is accurate.[1]

  • Reaction Temperature: Temperature is critical. For many alkylations, insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition or side product formation.[1][2] For instance, in some syntheses, a temperature drop of just 10-15°C can significantly reduce yield.[1]

  • Reaction Time: Alkylation reactions, especially with less reactive electrophiles, can be slow. Ensure you are running the reaction for a sufficient duration.[1][2] Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

Q2: How do I select the appropriate base and solvent for my reaction?

The choice of base and solvent is interdependent and crucial for success.

  • Base Selection: The base's primary role is to neutralize the acid formed during the reaction (e.g., H-X from an alkyl halide), driving the equilibrium forward.

    • Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common, cost-effective choices, often used in polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF).[3]

    • Organic bases like triethylamine (TEA) are favored in homogeneous reactions.[4]

    • For more challenging reactions like Buchwald-Hartwig aminations, stronger bases such as sodium tert-butoxide (NaOtBu) are required to facilitate the catalytic cycle.[3]

  • Solvent Selection: The solvent must dissolve the reactants and should be appropriate for the reaction temperature.

    • Polar Aprotic Solvents (DMF, DMSO, MeCN): These are excellent for S_N2 reactions as they solvate the cation of the base but not the anion, making the base more nucleophilic.

    • Ethereal Solvents (THF, Dioxane): Often used in catalyst-driven reactions.

    • "Green" Solvents: Modern protocols are exploring more environmentally friendly solvents like 2-MeTHF.[5]

Q3: I'm observing significant side product formation. How can I improve selectivity?

Side product formation directly consumes your starting materials and complicates purification.

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products.[2]

  • Dialkylation: If you are alkylating a primary amine to form a morpholine derivative, over-alkylation can be an issue. Using the primary amine as the limiting reagent can sometimes help, but modern methods using reagents like ethylene sulfate have shown excellent selectivity for monoalkylation.[5][6]

  • Elimination Reactions: If using secondary or tertiary alkyl halides, the base can promote an E2 elimination reaction instead of the desired S_N2 substitution. Using a less-hindered, non-nucleophilic base or lower temperatures can mitigate this.

  • Catalyst-Related Side Reactions: In palladium-catalyzed reactions, side reactions like Heck arylation can compete with the desired amination, especially with electron-deficient N-aryl groups.[1]

Troubleshooting Guide: In-Depth Scenarios

This section provides detailed solutions for specific, challenging experimental scenarios.

Scenario 1: Low Yield in Direct Alkylation with Alkyl Halides (S_N2 Reaction)

Problem: "I am reacting morpholine with an alkyl bromide in acetonitrile with potassium carbonate, but after 24 hours, I see mostly unreacted starting material."

This is a classic S_N2 reaction setup. When it fails, a systematic diagnosis is required.

Causality Analysis

The S_N2 reaction rate is highly dependent on the electrophile's structure and the reaction conditions.

  • Steric Hindrance: The alkyl halide may be too sterically hindered. S_N2 reactions work best with primary (1°) and methyl halides, are slower with secondary (2°) halides, and generally do not work with tertiary (3°) halides.

  • Leaving Group Ability: The leaving group must be sufficiently stable. The general trend is I > Br > Cl > F. If you are using an alkyl chloride, the reaction will be inherently slower than with a bromide.

  • Insufficient Reactivity: The base might not be strong enough or soluble enough in the solvent to effectively drive the reaction.

  • Solvent Effects: While acetonitrile is a good choice, ensuring it is anhydrous is critical.

Troubleshooting Workflow Diagram

cluster_halide Halide Structure cluster_conditions Conditions Optimization start Low S_N2 Conversion check_halide Analyze Alkyl Halide (R-X) start->check_halide halide_sterics Is R-X 2° or 3°? check_halide->halide_sterics check_conditions Review Reaction Conditions temp Increase Temperature check_conditions->temp analyze_results Re-analyze Reaction Mixture success High Conversion Achieved analyze_results->success sterics_yes Yes halide_sterics->sterics_yes sterics_no No halide_sterics->sterics_no halide_lg Is Leaving Group (X) Cl or F? lg_yes Yes halide_lg->lg_yes lg_no No halide_lg->lg_no switch_reagent e.g., Reductive Amination or Buchwald-Hartwig sterics_yes->switch_reagent Consider alternative alkylation method sterics_no->halide_lg switch_reagent->success add_catalyst add_catalyst lg_yes->add_catalyst Add NaI or KI (Finkelstein reaction) lg_no->check_conditions add_catalyst->analyze_results base Switch to Stronger Base (e.g., Cs₂CO₃) temp->base solvent Switch to DMF or DMSO base->solvent solvent->analyze_results

Caption: Troubleshooting workflow for low S_N2 conversion.

Solutions & Experimental Protocols

Solution 1: Enhance Leaving Group Ability (Finkelstein Reaction) If using an alkyl chloride, its conversion to a more reactive alkyl iodide in situ can dramatically accelerate the reaction.

  • Protocol: To your existing reaction mixture of morpholine, alkyl chloride, and K₂CO₃ in MeCN, add a catalytic amount (0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the chloride to form the more reactive alkyl iodide, which is then consumed by the morpholine.

Solution 2: Optimize Reaction Conditions A systematic optimization of parameters can overcome the activation energy barrier.

  • Protocol:

    • Temperature: Increase the reaction temperature to the reflux temperature of acetonitrile (~82°C).[3]

    • Solvent: If increasing temperature is insufficient, switch the solvent to DMF, which has a higher boiling point and better solvating properties for salts.

    • Base: Switch from K₂CO₃ to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃).

Table 1: Troubleshooting Summary for S_N2 Alkylation

ProblemPotential CauseRecommended Solution
No/Slow Reaction Poor leaving group (e.g., R-Cl)Add catalytic NaI or KI.
Steric hindrance (2° or 3° halide)Switch to an alternative method like reductive amination.
Insufficient temperatureIncrease temperature to reflux.
Stalled Reaction Insoluble/weak baseSwitch from K₂CO₃ to Cs₂CO₃ or use a more polar solvent like DMF.
Reagents not anhydrousEnsure all reagents and solvents are thoroughly dried.
Scenario 2: Low Conversion in Reductive Amination

Problem: "My reaction between morpholine and a ketone, using sodium triacetoxyborohydride (NaBH(OAc)₃), is very slow and the yield is poor."

Reductive amination is a powerful method but is highly sensitive to pH and the reactivity of the carbonyl compound.

Causality Analysis
  • Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The formation of this intermediate is acid-catalyzed and is often the rate-limiting step. If the reaction medium is not slightly acidic, iminium formation will be slow or non-existent.

  • Reducing Agent: While NaBH(OAc)₃ is an excellent choice as it is mild and tolerant of slightly acidic conditions, other reducing agents might be considered. However, the issue is more likely related to the iminium ion formation than the reduction step itself.

  • Ketone Reactivity: Sterically hindered or electron-rich ketones can be unreactive.[1]

Solutions & Experimental Protocols

Solution 1: pH Adjustment The most common cause of failure is incorrect pH. The optimal pH range is typically 4-6.

  • Protocol:

    • Combine the morpholine and the ketone in a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Add one equivalent of a weak acid, such as acetic acid (AcOH), to the mixture. Stir for 30-60 minutes to facilitate the formation of the iminium ion.

    • Slowly add 1.2-1.5 equivalents of the reducing agent (e.g., NaBH(OAc)₃).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Solution 2: Activating the Ketone For unreactive ketones, a Lewis acid can be used to increase their electrophilicity.

  • Protocol: In addition to the acetic acid, add a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) to the mixture of the amine and ketone before the addition of the reducing agent. This complexes to the carbonyl oxygen, making it more susceptible to nucleophilic attack.

Logical Relationship Diagram

cluster_inputs Reaction Inputs ketone Ketone (Sterics/Electronics) outcome Reaction Outcome ketone->outcome reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->outcome ph Reaction pH (Acid Catalyst) ph->outcome yield Yield of N-Alkyl Morpholine outcome->yield side_products Formation of Side Products outcome->side_products

Caption: Factors influencing reductive amination outcomes.

Scenario 3: N-Alkylation with Alcohols Shows Low Selectivity

Problem: "I am trying to alkylate morpholine with a secondary alcohol using a CuO-NiO catalyst, but I'm getting low conversion and a mixture of products."

Using alcohols as alkylating agents is an atom-economical "green" method, but it has specific challenges, especially with secondary alcohols.

Causality Analysis

This reaction often proceeds via a "borrowing hydrogen" mechanism where the catalyst first dehydrogenates the alcohol to an aldehyde or ketone. This carbonyl compound then undergoes reductive amination with the morpholine, and the catalyst returns the hydrogen.

  • Aldehyde vs. Ketone: Primary alcohols form aldehydes, which are highly electrophilic and react efficiently. Secondary alcohols form ketones, which are less electrophilic and more sterically hindered, leading to lower reactivity.[7][8]

  • Steric Effects: Bulky secondary alcohols, like cyclohexanol, show significantly lower conversion and selectivity due to steric hindrance in both the dehydrogenation and condensation steps.[7][8]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts, leading to decreased activity over time.[9]

Solutions

Solution 1: Switch to a Primary Alcohol If the synthetic route allows, using a primary alcohol will almost always result in higher conversion and selectivity compared to a secondary alcohol under these catalytic conditions.[7][8]

Solution 2: Optimize Reaction Conditions For a required secondary alcohol, optimization is key.

  • Molar Ratio: Increase the molar ratio of the alcohol to morpholine. A study using methanol showed optimal conversion when the methanol-to-morpholine ratio exceeded 3:1.[7]

  • Temperature: Carefully screen the reaction temperature. For the CuO-NiO/γ-Al₂O₃ system, temperatures around 220°C were found to be optimal. Higher temperatures can lead to ring-opening of the morpholine.[7]

  • Catalyst Health: Ensure the catalyst is properly activated before use and consider using a fresh batch if deactivation is suspected.

Table 2: Reactivity of Alcohols in Catalytic N-Alkylation

Alcohol TypeIntermediateElectrophilicitySteric HindranceTypical Conversion
Primary (e.g., Methanol) AldehydeHighLowHigh (>95%)[7][8]
Secondary (e.g., Isopropanol) KetoneModerateModerateModerate to Low[7][8]
Bulky Secondary (e.g., Cyclohexanol) KetoneModerateHighVery Low[7][8]

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - DOI. (n.d.). Vertex AI Search.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. (n.d.). Benchchem.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6). ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (n.d.). National Center for Biotechnology Information.
  • side reactions and byproduct formation in morpholine synthesis - Benchchem. (n.d.). Benchchem.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). ChemRxiv.
  • troubleshooting guide for the synthesis of morpholine compounds - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine - Benchchem. (n.d.). Benchchem.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines | Journal of the American Chemical Society - ACS Publications - ACS.org. (2024, October 17). ACS Publications.

Sources

Optimization

Scale-up challenges for 4-(3-(4-Chlorophenoxy)propyl)morpholine production

Technical Support Center: Scale-Up Guide for 4-(3-(4-Chlorophenoxy)propyl)morpholine Executive Summary & Process Logic Scaling up the synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) presents a class...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Guide for 4-(3-(4-Chlorophenoxy)propyl)morpholine

Executive Summary & Process Logic

Scaling up the synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) presents a classic dichotomy in organic process development: the battle between nucleophilic competition and thermal management .[1]

While academic literature often treats the alkylation of morpholine or the etherification of phenols as trivial, at the kilogram scale, these reactions become sensitive to mass transfer and heat removal. The synthesis generally follows two pathways.[1][2] This guide prioritizes Route B (The Morpholine-First Approach) , as supported by commercial intermediate availability, but addresses the critical "Dimer Impurity" trap that ruins batches at scale.

The Two Critical Challenges:

  • The "Runaway" Exotherm: The alkylation of morpholine with 1-bromo-3-chloropropane is highly exothermic.[1] In a 5L reactor, passive cooling fails, leading to elimination byproducts (allyl species).

  • The "Dumbbell" Dimer: If stoichiometry is not strictly controlled, morpholine attacks both ends of the propyl linker, forming 1,3-bis(morpholino)propane. This impurity is nearly impossible to remove via crystallization later.[1]

Part 1: Critical Control Points (CCP) & Data

The following parameters are non-negotiable for reproducible scale-up.

Table 1: Process Parameters & Failure Modes

ParameterTarget RangeCritical Failure Mode (If Deviated)
Stoichiometry (Step 1) 1-Bromo-3-chloropropane (1.2 - 1.5 eq) vs Morpholine< 1.2 eq: High formation of Bis-morpholino dimer (The "Dumbbell").[1] > 2.0 eq: Difficult distillation of toxic alkyl halide.
Dosing Temperature 40°C – 50°C (Controlled)> 60°C: Rapid formation of allyl morpholine (elimination product).[1] < 20°C: Accumulation of reagents leading to "thermal runaway" upon heating.[1]
Agitation (Reynolds No.) > 20,000 (Turbulent)Laminar Flow: Localized hot spots cause tarring/coloration (oxidation of phenol).[1]
pH during Coupling 10 - 11 (Maintained)< 9: Phenol remains protonated; reaction stalls.[1] > 12: Hydrolysis of the alkyl chloride intermediate.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Reaction Kinetics & Impurity Profiling

Q1: We scaled from 50g to 2kg, and our isolated yield dropped from 85% to 62%. HPLC shows a new peak at RRT 0.[1]85. What happened?

Dr. Thorne: You are likely seeing the Bis-morpholino Dimer (1,3-bis(morpholino)propane) .[1]

  • The Mechanism: In the lab, you likely added the alkyl halide to the morpholine quickly, or mixed them all at once. At small scale, rapid mixing diluted the morpholine. At 2kg, if you added the 1-bromo-3-chloropropane into the morpholine, the local concentration of morpholine was high relative to the alkyl halide at the injection point. Morpholine is a better nucleophile than the secondary chloride; it attacks the product you just made.

  • The Fix: Reverse your addition order.

    • Charge the reactor with 1-bromo-3-chloropropane (and solvent, e.g., Toluene).[1][3]

    • Dose Morpholine slowly into the halide.

    • This ensures the alkyl halide is always in varying excess, statistically favoring the mono-substitution.

  • Validation: Check the RRT 0.85 peak by LC-MS. If the mass is ~212 Da (M+H), it is the dimer.

Q2: During the second step (coupling with 4-chlorophenol), the reaction stalls at 90% conversion despite refluxing for 24 hours.

Dr. Thorne: This is a classic "Salt Coating" phenomenon in Williamson ether synthesis.

  • The Cause: As the phenoxide attacks the chloropropyl-morpholine, inorganic salts (KBr/KCl) precipitate. In a larger reactor, these salts can coat the bottom of the vessel or the surface of the solid base (if using K2CO3), blinding the reactive surface.

  • The Fix:

    • Phase Transfer Catalysis: Add 1-2 mol% of Tetrabutylammonium Bromide (TBAB) .[1] This solubilizes the phenoxide anion into the organic phase, bypassing the solid-liquid interface limitation.

    • Water Spike: Paradoxically, adding a tiny amount of water (0.5% v/v) can break the crystal lattice of the coating salts, restoring reactivity. Note: Do not add too much, or you risk hydrolysis.

Category B: Thermal Safety & Engineering[1]

Q3: We observed a delayed exotherm during the morpholine addition. The temperature spiked 15°C after we stopped dosing.

Dr. Thorne: This is a dangerous "Accumulation Effect." [1]

  • The Physics: At 20°C, the reaction rate is slow. If you dose morpholine at 20°C, it accumulates unreacted. When you eventually heat to reaction temperature (or the reaction slowly self-heats), all the accumulated reagent reacts simultaneously.

  • The Protocol:

    • Heat to Initiate: Warm the receiving vessel to 40-45°C before starting the addition.

    • Calorimetric Check: Ensure you see an immediate temperature response (dT) upon the first 5% addition.[1] This confirms the reaction is consuming the reagent as it enters (feed-limited regime).[1]

    • Active Cooling: Use a jacket temperature (Tj) at least 10°C below the reaction mass temperature (Tr) to maintain control.[1]

Part 3: Visualized Workflows

Diagram 1: Synthesis Pathways & Impurity Traps

This diagram illustrates the competing pathways.[1] Note the "Red Zones" indicating where scale-up failures occur.

G cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: Ether Coupling Morph Morpholine Inter N-(3-chloropropyl) morpholine (Target Intermediate) Morph->Inter Controlled Addn (45°C) Dimer IMPURITY A: 1,3-Bis(morpholino) propane Morph->Dimer Excess Morpholine Or Reverse Addn Linker 1-Bromo-3- chloropropane (Excess Required) Linker->Inter Inter->Dimer + Morpholine Elim IMPURITY B: Allyl Morpholine (High Temp) Inter->Elim T > 60°C Product FINAL PRODUCT: 4-(3-(4-Chlorophenoxy) propyl)morpholine Inter->Product Williamson Ether Synthesis Phenol 4-Chlorophenol Phenol->Product Oxid IMPURITY C: Quinones/Colored Tar (Air Exposure) Phenol->Oxid Poor N2 Blanketing Base Base (NaOH/K2CO3) + TBAB (Cat.) Base->Product

Caption: Reaction network showing the critical 'Dimer' formation pathway in Step 1 and oxidation risks in Step 2.

Part 4: Validated Experimental Protocol (Step-by-Step)

Protocol: Synthesis of N-(3-chloropropyl)morpholine (Intermediate) Scale: 1.0 kg Input Basis

  • Reactor Setup: 5L Jacketed Glass Reactor, Overhead Stirrer (Pitch-blade), Thermocouple, Reflux Condenser, N2 Purge.

  • Charge: Add 1-bromo-3-chloropropane (1.50 kg, 9.52 mol, 1.5 eq) and Toluene (2.0 L).

  • Conditioning: Agitate at 350 RPM. Purge with N2 for 15 mins.[1] Heat to 45°C .[1]

  • Addition (Critical): Charge Morpholine (0.55 kg, 6.35 mol, 1.0 eq) into a dropping funnel.

  • Dosing: Add Morpholine dropwise over 2 to 3 hours .

    • Checkpoint: Monitor Temp.[1] Do not exceed 55°C. If T > 55°C, stop addition.

  • Post-Reaction: Stir at 50°C for 2 hours. Sample for GC/HPLC.

    • Target: Morpholine < 2%.[1] Dimer < 5%.

  • Work-up:

    • Cool to 20°C.

    • Add Water (1.5 L) to dissolve morpholine hydrobromide salts.[1]

    • Separate phases.[1][4] Wash organic layer with 5% NaHCO3.[1]

  • Purification: Distill the organic layer.

    • Fraction 1: Toluene & excess 1-bromo-3-chloropropane (Recycle).[1]

    • Fraction 2: Product (bp ~95-100°C at 2 mmHg).[1]

Protocol: Coupling to Final Product

  • Charge: 4-Chlorophenol (1.0 eq), K2CO3 (1.5 eq), Toluene, and TBAB (0.02 eq) .

  • Heat: Heat to reflux (110°C) with a Dean-Stark trap to remove trace water (azeotropic drying).

  • Add Intermediate: Add the distilled N-(3-chloropropyl)morpholine (1.05 eq) slowly.

  • Reaction: Reflux for 12-16 hours.

  • Isolation: Cool, filter salts, wash with dilute NaOH (to remove unreacted phenol), then water.

  • Crystallization: Dissolve crude oil in Isopropanol (IPA), add conc. HCl (1.1 eq). Cool to 0°C to crystallize the Hydrochloride Salt .[1]

References

  • Organic Chemistry Portal. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[1] 4-(3-Chloropropyl)morpholine Compound Summary. Retrieved October 26, 2023, from [Link]

  • ChemRxiv. (2024).[1] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(3-(4-Chlorophenoxy)propyl)morpholine

An in-depth structural elucidation of 4-(3-(4-Chlorophenoxy)propyl)morpholine —a critical synthetic intermediate and structural motif found in various pharmacological agents, including monoamine oxidase inhibitors and hi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of 4-(3-(4-Chlorophenoxy)propyl)morpholine —a critical synthetic intermediate and structural motif found in various pharmacological agents, including monoamine oxidase inhibitors and histamine receptor ligands[1]—requires robust analytical techniques. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for verifying the connectivity and purity of this molecule.

As laboratory infrastructure evolves, researchers frequently face a choice between traditional High-Field NMR (e.g., 400 MHz) and modern Benchtop NMR (e.g., 80 MHz) . This guide objectively compares the analytical performance of both platforms for the structural verification of 4-(3-(4-Chlorophenoxy)propyl)morpholine, detailing the causality behind spectral differences and providing a self-validating experimental workflow.

Molecular Anatomy & Predictive NMR Causality

To understand how this molecule behaves in a magnetic field, we must deconstruct its three primary structural domains and the electron-withdrawing effects that dictate their chemical shifts (δ):

  • The 4-Chlorophenoxy Group: The para-substitution on the benzene ring creates a plane of symmetry, resulting in a classic AA'BB' spin system. The electronegative oxygen deshields the ortho protons, pushing them downfield to ~6.82 ppm. The protons ortho to the chlorine atom are less deshielded by resonance, appearing at ~7.22 ppm.

  • The Propyl Linker: This three-carbon chain exhibits distinct splitting. The methylene bound to oxygen (O-CH₂) is heavily deshielded (~4.00 ppm). The central methylene is split by four adjacent protons, forming a quintet (~1.95 ppm).

  • The Morpholine Ring: The heteroatoms dictate the shifts here. The four protons adjacent to the oxygen (O-CH₂) appear around ~3.70 ppm, while the four protons adjacent to the nitrogen (N-CH₂) are shielded relative to the oxygen, appearing upfield at ~2.45 ppm.

Platform Comparison: 80 MHz Benchtop vs. 400 MHz High-Field

The decision to use a benchtop versus a high-field system hinges on the fundamental physics of Larmor frequencies and magnetic field strengths.

  • Resolution and Peak Dispersion: Chemical shift in parts-per-million (ppm) is independent of the magnetic field strength, but the scalar coupling constant (

    
    , measured in Hz) remains fixed[2]. On a 60-80 MHz benchtop system, a standard 7 Hz triplet occupies a significantly larger ppm width than it does on a 400 MHz system[2]. Consequently, benchtop spectra suffer from higher peak overlap. For 4-(3-(4-Chlorophenoxy)propyl)morpholine, the morpholine N-CH₂ (~2.45 ppm) and the propyl N-CH₂ (~2.50 ppm) will merge into an unresolved multiplet at 80 MHz, whereas a 400 MHz system will clearly resolve them into distinct triplets.
    
  • Sensitivity & Hardware: High-field systems rely on superconducting magnets cooled by liquid helium, offering massive signal-to-noise ratios (SNR) but requiring dedicated facilities and high maintenance costs[3]. Conversely, modern benchtop NMRs utilize cryogen-free permanent magnets[3]. While their intrinsic sensitivity is lower (requiring more scans to achieve equivalent SNR), they allow for rapid, fume-hood adjacent reaction monitoring without the burden of cryogenic maintenance[4].

Quantitative Spectral Comparison

The table below summarizes the expected 1H NMR data for 4-(3-(4-Chlorophenoxy)propyl)morpholine in CDCl₃, comparing the resolving power of both platforms.

Proton EnvironmentExpected Shift (δ, ppm)Multiplicity & CouplingIntegration400 MHz Observation80 MHz Benchtop Observation
Aromatic (ortho to Cl) ~7.22d (

≈ 9.0 Hz)
2HDistinct, sharp doubletBroad pseudo-doublet, minor roofing
Aromatic (ortho to O) ~6.82d (

≈ 9.0 Hz)
2HDistinct, sharp doubletBroad pseudo-doublet, minor roofing
Propyl O-CH₂ ~4.00t (

≈ 6.5 Hz)
2HClear, baseline-resolved tripletTriplet, slight base broadening
Morpholine O-CH₂ ~3.70t (

≈ 4.6 Hz)
4HClear, baseline-resolved tripletTriplet, slight base broadening
Propyl N-CH₂ ~2.50t (

≈ 7.0 Hz)
2HDistinct tripletMerged multiplet (overlaps w/ 2.45 ppm)
Morpholine N-CH₂ ~2.45t (

≈ 4.6 Hz)
4HDistinct tripletMerged multiplet (overlaps w/ 2.50 ppm)
Propyl central CH₂ ~1.95quintet (

≈ 7.0 Hz)
2HHighly resolved quintetBroad, unresolved multiplet

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the following methodology must be treated as a self-validating system. Every step includes a causality statement (why we do it) and a validation checkpoint (how we know it worked).

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 4-(3-(4-Chlorophenoxy)propyl)morpholine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ lacks protons, preventing a massive solvent peak from drowning out the analyte signals. The deuterium acts as a frequency lock to correct magnetic field drift during acquisition[4].

  • Validation Checkpoint: Hold the tube to the light. The solution must be 100% optically clear. Particulates cause localized magnetic susceptibility gradients, leading to severe line broadening. Filter through glass wool if necessary.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and adjust the tuning and matching capacitors for the 1H channel.

  • Causality: Tuning ensures the probe circuit resonates exactly at the 1H Larmor frequency. Matching ensures the impedance of the probe matches the transmission line (usually 50 ohms), maximizing RF power transfer and signal detection.

  • Validation Checkpoint: The tuning curve on the spectrometer interface must show a deep, centered dip exactly at the target frequency, with minimal reflected power.

Step 3: Locking and Shimming

  • Action: Engage the deuterium lock and perform gradient shimming (or manual Z-shimming on a benchtop).

  • Causality: Shimming adjusts the current in surrounding electromagnetic coils to cancel out spatial inhomogeneities in the

    
     magnetic field.
    
  • Validation Checkpoint: Observe the FID or the real-time TMS peak. The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz for a 400 MHz system (or < 2.0 Hz for an 80 MHz system). If the peak is asymmetric or exhibits a "tail," re-shim the Z1 and Z2 gradients.

Step 4: Data Acquisition

  • Action: Set the relaxation delay (D1) to 5 seconds, pulse angle to 30° or 90°, and acquire 16 scans (400 MHz) or 64–128 scans (80 MHz).

  • Causality: A D1 of at least 5 times the longest longitudinal relaxation time (

    
    ) ensures all protons return to thermal equilibrium before the next pulse. This is mathematically required for accurate, quantitative integration.
    
  • Validation Checkpoint: Check the receiver gain (RG). The FID must not clip at the top or bottom of the analog-to-digital converter window.

Step 5: Processing

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz), zero-fill the data to 64k points, perform the Fourier Transform (FT), and manually phase the spectrum.

  • Causality: Zero-filling improves digital resolution, while exponential apodization enhances SNR by dampening the noise at the tail of the FID.

  • Validation Checkpoint: The baseline must be perfectly flat (apply polynomial baseline correction if needed). The integrals must closely match the 2:2:2:4:2:4:2 ratio predicted in the table above.

Workflow Visualization

G Prep 1. Sample Preparation Dissolve 20 mg compound in 0.6 mL CDCl3 (Causality: Provides lock & avoids proton interference) Lock 2. Locking & Tuning Lock to Deuterium & Tune Probe (Causality: Stabilizes B0 field & maximizes sensitivity) Prep->Lock Shim 3. Shimming Optimize Magnetic Field Homogeneity (Validation: TMS peak FWHM < 1 Hz) Lock->Shim Acq 4. Data Acquisition Apply RF Pulse & Record FID (D1 > 5xT1) (Causality: Ensures quantitative integration) Shim->Acq Proc 5. Signal Processing Fourier Transform, Phase & Baseline Correction (Validation: Flat baseline & symmetric peaks) Acq->Proc

Figure 1: Self-validating workflow for NMR sample preparation and spectral acquisition.

Conclusion

For the structural elucidation of 4-(3-(4-Chlorophenoxy)propyl)morpholine, a 400 MHz High-Field NMR is strictly required if the researcher needs to accurately calculate the


-couplings of the overlapping N-CH₂ protons or perfectly resolve the central propyl quintet. However, if the goal is routine purity checking, reaction monitoring, or confirming the presence of the three main functional domains, an 80 MHz Benchtop NMR  provides more than enough spectral data[2], while drastically reducing operational bottlenecks and cryogenic overhead[3].

References

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC . nih.gov. 1

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI . mdpi.com. 3

  • Benchtop NMR Breaks New Ground - Technology Networks . technologynetworks.com. 4

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments . oxinst.com. 2

Sources

Comparative

Advanced Mass Spectrometry Profiling: C13H18ClNO2 (Hydroxybupropion) vs. Isobaric N-Oxide

Core Directive: The Analytical Challenge of C13H18ClNO2 In the context of drug development and pharmacokinetic (PK) profiling, the molecular formula C13H18ClNO2 primarily refers to Hydroxybupropion , the major active met...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Analytical Challenge of C13H18ClNO2

In the context of drug development and pharmacokinetic (PK) profiling, the molecular formula C13H18ClNO2 primarily refers to Hydroxybupropion , the major active metabolite of the antidepressant and smoking cessation aid Bupropion.[1] However, this formula also represents Bupropion N-oxide , a structural isomer and potential oxidative degradation product.

Distinguishing these two isobars is critical because Hydroxybupropion is a specific CYP2B6 probe substrate recommended by regulatory agencies (FDA/EMA), whereas the N-oxide is a minor metabolite with distinct pharmacological properties.

This guide compares the mass spectrometry (MS) fragmentation patterns of these isobars, providing a definitive protocol for their differentiation using Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS).

Scientific Integrity & Logic: Mechanism of Fragmentation
2.1. The Analyte: Hydroxybupropion (m/z 256)

Hydroxybupropion exists as a cyclic hemiaminal (2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol). Under Electrospray Ionization (ESI+), it forms a protonated precursor [M+H]+ at m/z 256.1 .

  • Primary Fragmentation Pathway (Dehydration): The morpholinol ring structure facilitates a facile neutral loss of water (18 Da), generating a stable cyclic imine product ion at m/z 238.1 . This transition (256 → 238) is the industry standard for quantitation due to its high abundance and specificity.

  • Secondary Fragmentation: Further fragmentation of the m/z 238 ion yields m/z 166 (loss of the morpholine ring fragment) and m/z 139 (chlorobenzoyl cation).

2.2. The Alternative: Bupropion N-oxide (m/z 256)

Bupropion N-oxide is a linear oxidized amine. Its fragmentation behavior is distinctively different from the cyclic Hydroxybupropion.

  • Primary Fragmentation Pathway (Deoxygenation): N-oxides are thermally and energetically labile. They characteristically lose the oxygen atom (16 Da) or the hydroxyl radical (17 Da).

    • In-Source Fragmentation: Often, the N-oxide reduces to the parent drug (Bupropion, m/z 240) within the ion source before reaching Q1.

    • Collision-Induced Dissociation (CID): If the intact N-oxide (m/z 256) reaches the collision cell, it predominantly fragments to m/z 240 (protonated Bupropion) and subsequently to m/z 184 (the characteristic Bupropion fragment formed by loss of the tert-butyl group).

2.3. Comparative Analysis: Selectivity Matrix
FeatureHydroxybupropion (Analyte)Bupropion N-oxide (Interference)Bupropion (Parent)
Formula C13H18ClNO2C13H18ClNO2C13H18ClNO
Precursor (m/z) 256.1256.1240.1
Primary Transition 256 → 238 (-H2O)256 → 240 (-O)240 → 184 (-C4H8)
Secondary Transition 256 → 166256 → 184240 → 131
Key Differentiator Loss of 18 Da (Water)Loss of 16 Da (Oxygen)Precursor Mass

Critical Insight: Monitoring the 256 → 238 transition is highly specific for Hydroxybupropion. However, if Bupropion N-oxide is present and undergoes in-source reduction, it will appear as Bupropion (m/z 240), potentially inflating the parent drug quantification. Chromatographic separation is therefore mandatory.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways of the C13H18ClNO2 isomers and the parent drug.

FragmentationPathway Hydroxy Hydroxybupropion [M+H]+ m/z 256 Frag_238 Cyclic Imine m/z 238 Hydroxy->Frag_238 - H2O (18 Da) Dominant Path N_Oxide Bupropion N-oxide [M+H]+ m/z 256 Bupropion Bupropion (Parent) [M+H]+ m/z 240 N_Oxide->Bupropion - O (16 Da) Collision or In-Source Frag_184 Fragment m/z 184 N_Oxide->Frag_184 Direct Frag via 240 Bupropion->Frag_184 - C4H8 (56 Da) Isobutylene Loss Frag_166 Fragment m/z 166 Frag_238->Frag_166 Secondary Frag

Caption: Divergent MS/MS pathways. Hydroxybupropion follows a dehydration pathway (Blue), while N-oxide mimics the parent drug via deoxygenation (Red).

Experimental Protocols
4.1. LC-MS/MS Method Development Protocol

Objective: Establish a robust quantitation method for Hydroxybupropion free from N-oxide interference.

Step 1: Chromatographic Separation Since N-oxide can convert to Bupropion in the source, it must be chromatographically resolved from the parent.

  • Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 4.5)

    • B: Methanol or Acetonitrile[2]

  • Gradient: Isocratic (e.g., 65% MeOH) or Gradient (10% to 90% B). Hydroxybupropion typically elutes before Bupropion due to the polar hydroxyl group.

Step 2: MS Source Optimization

  • Ionization: ESI Positive Mode.

  • Source Temperature: 400°C - 500°C.

  • De-clustering Potential (DP): Optimize to minimize in-source fragmentation of the N-oxide if simultaneous quantification is required.

Step 3: MRM Transition Setup Configure the Triple Quadrupole with the following transitions:

AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)CE (eV)Purpose
Hydroxybupropion 256.1238.1 15025Quantifier (Specific)
Hydroxybupropion 256.1166.115035Qualifier
Bupropion 240.1184.115020Quantifier
Bupropion-D9 (IS) 249.2131.015025Internal Standard
4.2. Validation of Selectivity
  • Inject Pure Standards: Inject pure Hydroxybupropion and pure Bupropion N-oxide separately.

  • Monitor Cross-Talk:

    • Check if the N-oxide standard produces a signal in the 256 → 238 channel. (It should be negligible).

    • Check if the N-oxide standard produces a signal in the 240 → 184 channel (Parent channel). (It likely will, due to in-source reduction).

  • Retention Time Tagging: Ensure the retention time of the "false" Bupropion peak (from N-oxide) is distinct from the authentic Bupropion peak.

Data Presentation: Performance Comparison

The following table summarizes the performance metrics when analyzing C13H18ClNO2 (Hydroxybupropion) against its alternatives.

ParameterHydroxybupropion (Target)Bupropion N-oxide (Alternative)
Stability High (Cyclic structure)Low (Thermally labile)
Major Fragment m/z 238 [M+H-H2O]+m/z 184 [M+H-O-C4H8]+
Differentiation Unique -18 Da loss Unique -16 Da loss (to m/z 240)
LC Elution Elutes earlier (More polar)Elutes near parent (Variable)
Clinical Relevance Major Active Metabolite (CYP2B6)Minor/Inactive Metabolite
References
  • Jain, P., et al. (2012).[1][3] "Liquid Chromatography Tandem mass spectrometry method for Quantification of Buproprion and Hydroxy Buproprion in Human Plasma." International Journal of Drug Development & Research. Link

  • Parekh, J. M., et al. (2012).[4] "Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS." Biomedical Chromatography. Link

  • Masters, A. R., et al. (2017).[5] "Stereoselective method to quantify bupropion and its three major metabolites... in human plasma."[2][6][7][5] Journal of Chromatography B. Link

  • Coles, R., & Kharasch, E. D. (2007).[7] "Stereoselective analysis of bupropion and hydroxybupropion in human plasma and urine by LC/MS/MS." Journal of Chromatography B. Link

  • Teo, Y. L., et al. (2016). "Identification of non-reported bupropion metabolites in human plasma." Biopharmaceutics & Drug Disposition. Link

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Assessment of 4-(3-(4-Chlorophenoxy)propyl)morpholine

Introduction 4-(3-(4-Chlorophenoxy)propyl)morpholine is a tertiary amine containing a morpholine and a chlorophenoxy moiety, characteristic of molecules developed as pharmaceutical intermediates or active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-(4-Chlorophenoxy)propyl)morpholine is a tertiary amine containing a morpholine and a chlorophenoxy moiety, characteristic of molecules developed as pharmaceutical intermediates or active pharmaceutical ingredients (APIs). Ensuring the purity of such compounds is a critical regulatory and safety requirement. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the resolution and sensitivity needed to separate the main component from process-related impurities and degradation products.[1][2]

This guide provides a comprehensive, experience-driven walkthrough for developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity determination of 4-(3-(4-Chlorophenoxy)propyl)morpholine. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, comparing alternative approaches, and grounding our methodology in established regulatory standards such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][3][4]

Pillar 1: Foundational Strategy & Analyte Characterization

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Physicochemical Properties:

    • Molecular Formula: C₁₃H₁₈ClNO₂[5]

    • Molecular Weight: 255.74 g/mol [5]

    • Key Functional Groups: Tertiary amine (morpholine), ether, aromatic ring (chlorophenoxy).

    • Calculated logP: 2.44[5]

    • pKa: The morpholine nitrogen is basic and will have a pKa in the physiological range, making its ionization state pH-dependent.

  • Chromatographic Implications:

    • The logP of 2.44 indicates moderate hydrophobicity, making Reversed-Phase Liquid Chromatography (RPLC) the ideal separation mode.[6]

    • The basic morpholine moiety is susceptible to peak tailing on silica-based columns due to interaction with acidic silanols. This interaction must be controlled, typically by operating at a low mobile phase pH to protonate the amine and using modern, high-purity silica columns.

    • The chlorophenoxy group is a strong chromophore, making UV detection a suitable and straightforward choice.[7]

The relationship between these properties and our initial method parameters is visualized below.

G cluster_analyte Analyte Properties cluster_hplc Initial HPLC Parameter Selection A logP = 2.44 (Moderate Hydrophobicity) D Mode: Reversed-Phase (RP) A->D Justifies RP mode E Column: C18 or C8 A->E Guides stationary phase choice B Basic Morpholine Moiety (pKa ~7-8, estimated) F Mobile Phase: Low pH Buffer (e.g., pH 2.5-3.5) B->F Requires pH control for good peak shape C Chlorophenoxy Chromophore G Detection: UV Absorbance C->G Enables UV detection

Caption: Analyte properties guiding initial HPLC parameter selection.

Pillar 2: Method Development - A Comparative Approach

Method development is an iterative process of screening and optimization. We will begin with a scouting gradient to establish feasibility and then refine parameters to achieve optimal separation.

Step 1: Column and Mobile Phase Screening

Reversed-phase columns are the most widely used in pharmaceutical analysis due to their versatility.[8][9] We will compare three common stationary phases to evaluate differing selectivities.

  • Screening Columns:

    • Standard C18: A workhorse column, offering high hydrophobic retention. Ideal for a wide range of small molecules.[6]

    • C8: Offers less hydrophobic retention than C18, which can be useful if the analyte is too strongly retained, leading to shorter run times.[9]

    • Pentafluorophenyl (PFP): Provides alternative selectivity through multiple retention mechanisms, including hydrophobic, aromatic (π-π), and dipole interactions. This is particularly useful for separating structurally similar aromatic compounds.[9]

  • Initial Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Rationale: A low pH ensures the morpholine nitrogen is protonated (BH+), minimizing silanol interactions and promoting a single ionic state for consistent retention. Acetonitrile is chosen for its low viscosity and UV transparency.

    • Scouting Gradient: 5% to 95% B over 15 minutes. This broad gradient helps to elute a wide range of potential impurities and determine the approximate elution strength required for the analyte.[10]

Experimental Protocol: Column Screening
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Column Installation: Install the first column (e.g., C18, 150 mm x 4.6 mm, 3.5 µm).

  • Standard Preparation: Prepare a ~0.5 mg/mL solution of 4-(3-(4-Chlorophenoxy)propyl)morpholine in a 50:50 mixture of water and acetonitrile.

  • Injection: Inject 5 µL of the standard solution.

  • Data Acquisition: Run the scouting gradient at a flow rate of 1.0 mL/min and a column temperature of 30 °C. Monitor at 230 nm (a common wavelength for chlorophenoxy compounds) and collect full UV spectral data (e.g., 200-400 nm) using a PDA detector.[7]

  • Repeat: Repeat steps 2-5 for the C8 and PFP columns.

Data Comparison: Initial Screening Results
Column TypeRetention Time (Main Peak)Tailing Factor (Main Peak)Resolution (Critical Pair*)Comments
C18 9.8 min1.21.8Good retention and peak shape. A small impurity peak is observed just before the main peak.
C8 8.2 min1.31.5Faster elution as expected. Resolution of the critical pair is slightly worse than C18.
PFP 9.5 min1.12.1Similar retention to C18 but improved peak symmetry and better separation of the critical impurity pair.
Critical Pair: The two most closely eluting peaks.
Step 2: Mobile Phase pH and Buffer Optimization

While 0.1% formic acid provides a low pH, evaluating the effect of pH can be crucial for maximizing resolution between ionizable impurities and the main peak.

  • Conditions Compared:

    • 0.1% Formic Acid (pH ~2.7)

    • 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid

    • 20 mM Potassium Phosphate, pH adjusted to 4.0 with Phosphoric Acid

Data Comparison: pH Optimization
Mobile Phase ATailing FactorResolution (Critical Pair)Rationale & Outcome
0.1% Formic Acid 1.12.1Simple, volatile, and MS-compatible. Provides excellent performance.
Phosphate Buffer, pH 3.0 1.12.2The buffered system offers greater resistance to pH changes, which can improve method robustness. Slightly improved resolution was observed.
Phosphate Buffer, pH 4.0 1.41.9As the pH approaches the pKa of potential impurities, peak shape and resolution begin to degrade.
Step 3: Final Method Optimization

Based on the screening results, we can now define and fine-tune the method. The scouting gradient showed the main peak eluting at ~9.5 minutes, with an elution strength of approximately 55-60% Acetonitrile. We can create a more focused gradient to improve throughput while maintaining resolution.

  • Optimized Method Parameters:

    • Column: PFP, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 228 nm (determined from the analyte's UV spectrum maxima)

    • Injection Volume: 5 µL

    • Gradient Program:

Time (min)%B (Acetonitrile)
0.040
12.070
12.195
14.095
14.140
17.040

Pillar 3: Method Validation - The Self-Validating System

A developed method is not complete until it is validated to prove its suitability for the intended purpose, as mandated by ICH Q2(R1) guidelines.[11][12] This process ensures the method is trustworthy and provides accurate, reproducible data.

Experimental Protocol: Method Validation

The optimized method described above is used to perform the following validation tests.

  • Specificity/Selectivity:

    • Procedure: Analyze a placebo (if applicable), the analyte standard, a known impurity standard, and a sample of the analyte subjected to forced degradation (acid, base, peroxide, heat, light).

    • Acceptance Criteria: The method must resolve the main peak from all impurities and degradation products. Peak purity analysis using a PDA detector should confirm no co-elution.[13]

  • Linearity:

    • Procedure: Prepare at least five concentrations of the analyte standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve must be ≥ 0.999.[12]

  • Accuracy (% Recovery):

    • Procedure: Analyze, in triplicate, a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12][14]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the analyte standard at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) must be ≤ 2.0%.[11][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically where S/N = 3, and LOQ is where S/N = 10.

    • Acceptance Criteria: The LOQ must be precise and accurate.[2]

  • Robustness:

    • Procedure: Deliberately vary key method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results.

    • Acceptance Criteria: System suitability parameters (resolution, tailing factor) must remain within acceptable limits, and the results should not be significantly affected.[12]

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedPeak purity > 99.9%Pass
Linearity (R²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.45%Intermediate: 0.82%≤ 2.0%Pass
LOQ 0.05 µg/mL (S/N > 10)N/APass
Robustness System suitability met under all varied conditionsNo significant impact on resultsPass

The overall workflow for this entire process, from initial planning to final validation, is summarized in the diagram below.

G cluster_dev Method Development cluster_val Method Validation A 1. Analyte Characterization (logP, pKa, UV) B 2. Initial Parameter Selection (RP-HPLC, C18, Low pH) A->B C 3. Column & Mobile Phase Screening B->C D 4. Optimization (Gradient, pH, Temp) C->D E 5. Final Method Definition D->E F 6. Method Validation (ICH Q2) E->F Proceed to Validation G Validated Purity Method F->G

Caption: Overall workflow for HPLC method development and validation.

Conclusion

This guide has demonstrated a systematic and comparative approach to developing a robust, specific, and accurate RP-HPLC method for the purity analysis of 4-(3-(4-Chlorophenoxy)propyl)morpholine. By grounding our initial choices in the analyte's physicochemical properties and systematically comparing columns and mobile phase conditions, we selected a PFP column with a phosphate-buffered mobile phase at pH 3.0. The subsequent optimization and validation, conducted in accordance with ICH guidelines, confirm that the method is suitable for its intended purpose in a quality control environment. This structured, science-driven approach ensures the development of high-quality analytical methods that are both reliable and defensible.

References

  • U.S. Pharmacopeia.
  • WebofPharma. Types of HPLC Columns in Pharmaceutical Analysis: Normal, Reverse, Ion Exchange & Size Exclusion.
  • Waters Corporation.
  • Element Lab Solutions.
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • Torontech. 5 Main Types of HPLC Columns Explained.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • U.S. Pharmacopeia.
  • Pharmaguideline.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • SCION Instruments. HPLC Column Selection Guide.
  • Acta Scientific.
  • BenchChem.
  • AMSbiopharma.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Sultan Qaboos University Journal For Science.
  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?
  • ResearchGate.
  • ResearchGate.
  • PubChem. 4-(3-Chloropropyl)morpholine.
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • PLOS One. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method.
  • Teledyne ISCO.
  • Sigma-Aldrich. 4-(3-Chloropropyl)morpholine hydrochloride.
  • ResearchGate.
  • CABI Digital Library. Photochemical-fluorimetric method for the determination of total chlorophenoxyacid herbicides.
  • Fluorochem. 4-(3-Chloro-propyl)-morpholine.
  • Chem-Impex. 4-(3-Chloropropyl)morpholine.
  • ChemScene. 4-(3-(4-Chlorophenoxy)propyl)morpholine.
  • MDPI. Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid.
  • IJCRT.org.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Acta Poloniae Pharmaceutica.
  • IJRSR.
  • WJPPS. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. M8=)

Sources

Comparative

FTIR spectral characterization of chlorophenoxy morpholine ethers

A Comprehensive Guide to the FTIR Spectral Characterization of Chlorophenoxy Morpholine Ethers For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is param...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the FTIR Spectral Characterization of Chlorophenoxy Morpholine Ethers

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Chlorophenoxy morpholine ethers, a class of compounds with significant potential in medicinal chemistry, require robust analytical characterization to confirm their identity, purity, and structural integrity. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative method for functional group identification.

This guide provides an in-depth analysis of the FTIR spectral characteristics of chlorophenoxy morpholine ethers. It is designed to move beyond a simple recitation of spectral data, offering insights into the causal relationships between molecular structure and vibrational spectra. We will compare the utility of FTIR with other common analytical methods and provide a detailed experimental protocol, ensuring a self-validating approach to data acquisition and interpretation.

The Principle of FTIR Spectroscopy: A Molecular Fingerprint

FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample.[1] When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching, bending, and twisting.[2] These vibrational frequencies are unique to the types of bonds and functional groups present in the molecule. Consequently, the resulting FTIR spectrum serves as a distinct "molecular fingerprint," allowing for the identification of the compound.[3]

Modern FTIR spectrometers utilize an interferometer to measure all frequencies simultaneously, offering significant advantages over older dispersive techniques in terms of speed and signal-to-noise ratio.[4][5] This allows for the rapid acquisition of high-quality spectra, making FTIR an indispensable tool in the modern chemistry laboratory.

Deconstructing the Spectrum: Characteristic Vibrations of Chlorophenoxy Morpholine Ethers

The FTIR spectrum of a chlorophenoxy morpholine ether is a composite of the vibrational modes of its constituent parts. By systematically analyzing the spectrum, we can identify the key functional groups that define this class of molecules.

A generalized structure of a chlorophenoxy morpholine ether is presented below to aid in the discussion of its spectral features.

cluster_main Chlorophenoxy Morpholine Ether Structure cluster_key Key Functional Groups A Chlorophenoxy Group B Ether Linkage (Ar-O-C) A->B C Morpholine Ring B->C K1 Aromatic C=C K2 Aromatic C-H K3 C-Cl K4 Asymmetric/Symmetric C-O-C Stretch K5 Aliphatic C-H K6 C-N Stretch

Caption: Generalized structure highlighting the key components of a chlorophenoxy morpholine ether.

The Chlorophenoxy Group

The chlorophenoxy moiety contributes several characteristic peaks to the spectrum:

  • Aromatic C-H Stretching: Look for one or more weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region.[6][7] Their presence is a strong indicator of hydrogen atoms attached to an aromatic ring.

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ range.[8] Often, two distinct bands are observed near 1500 cm⁻¹ and 1600 cm⁻¹.[7]

  • C-Cl Stretching: The carbon-chlorine bond vibration is typically found in the fingerprint region, between 880 and 550 cm⁻¹.[6] The exact position can vary depending on the substitution pattern on the aromatic ring.

The Morpholine Ring

The saturated heterocyclic morpholine ring provides a set of distinct aliphatic signals:

  • Aliphatic C-H Stretching: These appear as strong, sharp absorptions just below 3000 cm⁻¹, usually in the 2850-2950 cm⁻¹ range.[9] These bands arise from the symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the ring.[10]

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the morpholine ring typically appears in the 1020-1250 cm⁻¹ region. This peak can sometimes overlap with other absorptions.

  • Internal C-O-C Stretching: The morpholine ring also contains an ether linkage. The C-O-C stretching vibration within this aliphatic ring structure contributes to the strong absorptions seen between 1070-1150 cm⁻¹.[11]

The Aryl Ether Linkage

The ether bond connecting the chlorophenoxy group to the morpholine ring is a key structural feature and a primary focus of FTIR analysis.

  • Asymmetric C-O-C Stretching: Alkyl aryl ethers display a characteristic strong and prominent absorption band for the asymmetric C-O-C stretch, typically found in the 1200-1275 cm⁻¹ region.[11] This band is often more intense and at a higher frequency compared to dialkyl ethers due to resonance effects between the oxygen and the aromatic ring.

  • Symmetric C-O-C Stretching: A second, symmetric stretching band is expected at a lower frequency, usually around 1050 cm⁻¹.[12]

Summary of Key FTIR Absorptions

The table below summarizes the expected vibrational frequencies for a typical chlorophenoxy morpholine ether.

Wavenumber (cm⁻¹)IntensityAssignment
3080-3030MediumAromatic C-H Stretch (Chlorophenoxy)
2950-2850StrongAliphatic C-H Stretch (Morpholine)[9]
1600 & 1500MediumAromatic C=C Ring Stretch (Chlorophenoxy)[6][7]
1275-1200StrongAsymmetric Aryl-Alkyl C-O-C Ether Stretch[11]
1150-1070StrongC-O-C Stretch (Morpholine Ring)[11]
880-550MediumC-Cl Stretch[6]

Comparative Analysis: FTIR in Context

While FTIR is excellent for identifying functional groups, a comprehensive characterization often requires complementary techniques. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Identifies functional groups (C=O, C-O, N-H, C-H, etc.) and provides a "molecular fingerprint."[3]Fast, non-destructive, requires small sample size, excellent for qualitative analysis and purity checks.[1]Provides limited information on molecular connectivity and stereochemistry; complex spectra can be difficult to fully assign.
NMR Spectroscopy (¹H, ¹³C) Details the carbon-hydrogen framework, providing information on connectivity, chemical environment of atoms, and stereochemistry.[11]Provides the most detailed structural information, including isomer differentiation.Slower acquisition time, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can reveal structural components.Extremely sensitive, provides exact molecular weight, can be coupled with chromatography (GC-MS, LC-MS).Isomeric compounds can be difficult to distinguish without fragmentation analysis; can be a destructive technique.

In practice, these techniques are used synergistically. FTIR provides a quick confirmation that the desired functional groups (ether, morpholine, chlorophenyl) are present, while NMR confirms the precise arrangement of atoms, and MS verifies the molecular weight.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for analyzing a solid chlorophenoxy morpholine ether sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient sampling method.

cluster_workflow FTIR-ATR Experimental Workflow Start Start Step1 1. Instrument Preparation Ensure ATR crystal is clean with isopropanol. Start->Step1 Step2 2. Background Scan Acquire a background spectrum of the empty ATR crystal. This corrects for atmospheric H₂O and CO₂. Step1->Step2 Step3 3. Sample Application Place a small amount of solid sample on the ATR crystal. Step2->Step3 Step4 4. Apply Pressure Use the pressure arm to ensure firm contact between the sample and the crystal. Step3->Step4 Step5 5. Sample Scan Acquire the sample spectrum. (e.g., 16-32 scans at 4 cm⁻¹ resolution) Step4->Step5 Step6 6. Data Processing Perform ATR correction and baseline correction if necessary. Step5->Step6 Step7 7. Peak Analysis Identify and assign characteristic peaks. Step6->Step7 End End Step7->End

Caption: A step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Before analysis, ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric water and carbon dioxide) and will be automatically subtracted from the sample spectrum by the instrument's software. This step is critical for data integrity.

  • Sample Application: Place a small amount of the solid chlorophenoxy morpholine ether sample (typically just enough to cover the crystal surface) directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for obtaining a strong signal.

  • Collect Sample Spectrum: Acquire the spectrum of the sample. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Clean Up: After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent as in Step 1.

  • Data Analysis: Use the spectrometer software to label the peaks of interest. Compare the observed peak positions with the expected values for the chlorophenoxy morpholine ether structure to confirm its identity.

Conclusion

FTIR spectroscopy is an essential, first-line analytical technique for the characterization of chlorophenoxy morpholine ethers. Its ability to rapidly and accurately identify key functional groups provides invaluable confirmation of molecular structure. By understanding the characteristic vibrational frequencies of the chlorophenoxy group, the morpholine ring, and the crucial ether linkage, researchers can confidently interpret FTIR spectra to verify the successful synthesis of their target compounds. When used in conjunction with complementary methods like NMR and mass spectrometry, FTIR provides a robust foundation for the comprehensive structural elucidation required in modern drug discovery and development.

References

Sources

Validation

Comparative Biological Activity of Chlorophenoxy vs. Fluorophenoxy Morpholines: A Technical Guide for Drug Development

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently evaluate the impact of subtle structural modifications on the pharmacodynamic and pharmacokinetic profiles of drug candid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently evaluate the impact of subtle structural modifications on the pharmacodynamic and pharmacokinetic profiles of drug candidates. The morpholine ring—a versatile, oxygen-and-nitrogen-containing heterocycle—is a privileged scaffold in drug discovery due to its favorable metabolic profile, aqueous solubility, and ability to act as both a hydrogen bond acceptor and a positive ionizable feature[1].

When morpholine is hybridized with a phenoxy group, the resulting phenoxy-morpholine derivatives exhibit a broad spectrum of biological activities, ranging from central nervous system (CNS) modulation to antimicrobial and anticancer efficacies[1]. However, the strategic substitution of the phenoxy ring with halogens—specifically chlorine (Cl) versus fluorine (F) —fundamentally dictates the molecule's target affinity, lipophilicity, and mechanism of action. This guide provides an objective, data-driven comparison of chlorophenoxy and fluorophenoxy morpholines to inform your lead optimization workflows.

Mechanistic Divergence: The Halogen Effect

The decision to install a chlorophenoxy versus a fluorophenoxy moiety is rarely arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment.

Fluorophenoxy Substitutions: Electronic Modulation and Metabolic Stability

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). Substituting a phenoxy ring with fluorine creates a highly polarized C-F bond without adding significant steric bulk.

  • Biological Impact: The strong electron-withdrawing nature of the fluorophenoxy group often enhances binding affinity through specific polar interactions (e.g., dipole-dipole or orthogonal multipolar interactions) with target proteins. For instance, fluorophenoxy-morpholine hybrids have demonstrated exceptional binding scores against vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) by engaging critical residues like Arg513[1]. Furthermore, the C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism, thereby extending the compound's biological half-life.

Chlorophenoxy Substitutions: Lipophilicity and Hydrophobic Anchoring

Chlorine possesses a significantly larger atomic radius (1.75 Å) and is highly lipophilic.

  • Biological Impact: Chlorophenoxy morpholines excel in penetrating lipid bilayers, making them highly effective for intracellular targets or CNS penetration. Mechanistically, the bulky chlorine atom drives the phenoxy ring deep into hydrophobic pockets of target receptors or enzymes. While this can drastically increase potency, it also raises the risk of off-target toxicity and reduces aqueous solubility compared to its fluorinated counterparts.

Target Signaling and Structure-Activity Relationship (SAR)

To visualize how these halogen substitutions direct the biological fate of the morpholine scaffold, consider the following SAR logic diagram.

SAR_Pathway Scaffold Phenoxy Morpholine Scaffold (Core Pharmacophore) Fluoro Fluorophenoxy (4-F) High Electronegativity Small Steric Bulk Scaffold->Fluoro F-Substitution Chloro Chlorophenoxy (4-Cl) High Lipophilicity Larger Atomic Radius Scaffold->Chloro Cl-Substitution Target_TB M. tuberculosis (H37Rv) Potent Inhibition (MIC 1.6 µg/mL) Fluoro->Target_TB Enhanced target affinity Target_COX COX-1/COX-2 Enzymes Strong H-Bonding (Arg120/Arg513) Fluoro->Target_COX Optimal electronic fit Target_Viral Human Adenovirus Viral DNA Replication Block Fluoro->Target_Viral Polar interactions Chloro->Target_Viral Hydrophobic pocket anchoring

Caption: Structure-Activity Relationship (SAR) logic and target signaling pathways of halogenated phenoxy morpholines.

Quantitative Performance Comparison

Experimental data across multiple therapeutic domains highlights the distinct performance profiles of these two halogenated analogs. The table below synthesizes key quantitative metrics from recent pharmacological studies.

Compound ClassHalogen SubstitutionTarget / Disease ModelKey Biological Activity / MetricRef.
Fluoxetine Analogues (Morpholine/Piperidine hybrids)Fluoro (4-F)Mycobacterium tuberculosis (H37Rv)Highest Potency: MIC = 1.6 µg/mL; No antibacterial/antifungal cross-toxicity.
Fluoxetine Analogues (Morpholine/Piperidine hybrids)Chloro (4-Cl)Mycobacterium tuberculosis (H37Rv)Moderate Potency: MIC > 1.6 µg/mL.
Phenoxyacetohydrazide Morpholines Fluoro (4-F)COX-2 / VEGF (Anti-inflammatory/Angiogenic)High Affinity: Docking score of −12.67 kcal/mol (COX-2) and −13.16 kcal/mol (VEGF).[1]
5-Aminouracil Morpholines Fluoro (4-F)Human AdenovirusActive: Significant inhibition of viral replication.[2]
5-Aminouracil Morpholines Chloro (4-Cl)Human AdenovirusActive: Significant inhibition of viral replication.[2]

Insight: In anti-mycobacterial applications, the electron-withdrawing nature of the para-fluorine atom is critical for maximizing potency, outperforming the bulkier chlorine substitution.

Experimental Methodology: Self-Validating Assays

To ensure trustworthiness and reproducibility in your drug development pipeline, biological activity must be evaluated using self-validating experimental systems. Below is the optimized protocol for evaluating the anti-mycobacterial activity of phenoxy morpholines using the Microplate Alamar Blue Assay (MABA) .

Anti-Mycobacterial Evaluation Workflow (MABA)

MABA_Workflow Step1 1. Compound Solubilization (DMSO Vehicle) Step2 2. Broth Microdilution (96-well format) Step1->Step2 Step4 4. Incubation (37°C for 7 days) Step2->Step4 Step3 3. Inoculum Standardization (0.5 McFarland) Step3->Step2 Step5 5. Alamar Blue Addition (Redox Readout) Step4->Step5

Caption: Microplate Alamar Blue Assay (MABA) workflow for objective quantification of anti-TB activity.

Step-by-Step Protocol and Causality
  • Compound Solubilization: Dissolve the chlorophenoxy and fluorophenoxy morpholine analogs in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Causality: Phenoxy morpholines, particularly the chlorophenoxy variants, exhibit high lipophilicity. Using DMSO ensures complete solvation without premature precipitation in the aqueous assay medium, which would artificially inflate the Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution: Prepare two-fold serial dilutions of the compounds in Middlebrook 7H9 broth within a 96-well microtiter plate.

    • Causality: Serial dilution establishes a precise concentration gradient, which is mathematically essential for identifying the exact inflection point of biological activity (the MIC).

  • Inoculum Standardization: Adjust the M. tuberculosis H37Rv suspension to a 0.5 McFarland standard (approximately

    
     CFU/mL), then dilute further to the working concentration.
    
    • Causality: Normalizing the bacterial titer ensures that the drug-to-target ratio remains constant across independent biological replicates. This prevents inoculum-dependent artifacts (false positives if the load is too high, or false negatives if too low).

  • Incubation: Inoculate the plates and incubate at 37°C for 7 days.

    • Causality:M. tuberculosis is a slow-growing pathogen. A 7-day incubation period allows sufficient time for the drug-target interaction to manifest phenotypically.

  • Alamar Blue Addition and Readout: Add Alamar Blue (resazurin) reagent to all wells and incubate for an additional 24 hours. Measure fluorescence (excitation 530 nm, emission 590 nm).

    • Causality: Alamar Blue acts as a highly sensitive redox indicator. Metabolically active (viable) cells reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin. This provides a quantifiable, objective readout of cell viability, eliminating the human error associated with subjective visual scoring of bacterial turbidity.

Conclusion

Both chlorophenoxy and fluorophenoxy morpholines offer robust scaffolds for drug discovery, but they are not interchangeable. Fluorophenoxy morpholines should be prioritized when the goal is to enhance metabolic stability and optimize polar interactions within tight binding pockets (e.g., COX-2 or specific anti-TB targets)[1]. Conversely, chlorophenoxy morpholines are highly valuable when lipophilicity must be increased to drive the molecule into deep hydrophobic domains or across challenging biological barriers[2]. By understanding the causal relationship between halogen selection and target biology, researchers can rationally design more efficacious and selective therapeutic agents.

References

  • Novel synthetic analogues of Fluoxetine as potent and selective anti-TB agents Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source: PLOS One URL:[Link]

  • 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues - Novel Inhibitors of Human Adenovirus Replication Source: Acta Naturae URL:[Link]

Sources

Comparative

Structural validation of 4-(3-(4-Chlorophenoxy)propyl)morpholine using X-ray crystallography

Structural Validation of 4-(3-(4-Chlorophenoxy)propyl)morpholine: A Comparative Guide Executive Summary: The Necessity of Solid-State Validation In the development of pharmaceutical intermediates, 4-(3-(4-Chlorophenoxy)p...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 4-(3-(4-Chlorophenoxy)propyl)morpholine: A Comparative Guide

Executive Summary: The Necessity of Solid-State Validation

In the development of pharmaceutical intermediates, 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1) represents a critical structural motif found in various antifungal and antidepressant agents (e.g., Amorolfine analogs). While Mass Spectrometry (MS) confirms identity and Nuclear Magnetic Resonance (NMR) verifies connectivity, these techniques fail to definitively resolve the static 3D conformation of the flexible propyl linker in the solid state.

This guide outlines the protocol for validating the structural integrity of this molecule using Single Crystal X-ray Crystallography (SC-XRD) . Unlike solution-state NMR, which presents a time-averaged ensemble of conformers, SC-XRD provides the absolute stereochemical arrangement and intermolecular packing interactions—specifically halogen bonding (Cl···Cl or Cl···π)—that dictate stability, solubility, and bioavailability.

Comparative Analysis: Why X-ray?

The following table contrasts the structural insights provided by the three primary validation techniques.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinatesConnectivity & chemical environmentMolecular formula & fragmentation
Conformational Insight Precise static conformation (e.g., gauche vs. anti)Time-averaged dynamic conformersNone
Intermolecular Forces Direct observation (Packing, H-bonds, Halogen bonds)Inferential (concentration dependent)None
Stereochemistry Absolute configuration (anomalous scattering)Relative (requires chiral shift reagents)None
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)
Limitation Requires high-quality crystal growthCannot resolve rapid conformational exchangeIsomers often indistinguishable

Critical Insight: For 4-(3-(4-Chlorophenoxy)propyl)morpholine, the propyl linker (


) introduces significant rotational freedom. NMR coupling constants (

) will typically show an average value (approx. 7 Hz), obscuring the specific "kinked" or "extended" conformation adopted in the crystal lattice which is relevant for receptor binding studies.

Experimental Protocol: From Synthesis to Structure

Phase 1: Synthesis & Purification

Prerequisite: High purity (>98%) is essential for growing diffraction-quality crystals.

  • Reaction: Alkylation of morpholine with 1-bromo-3-(4-chlorophenoxy)propane in acetonitrile with

    
     (Reflux, 12h).
    
  • Workup: Extraction (EtOAc/Water), drying (

    
    ), and concentration.
    
  • Purification: Column chromatography (Hexane:EtOAc 4:1) or vacuum distillation if liquid.

Phase 2: Crystallization (The Critical Step)

The free base is often an oil or low-melting solid. For X-ray validation, converting to the Hydrochloride (HCl) salt or Picrate salt is recommended to encourage lattice formation.

  • Method A: Slow Evaporation (HCl Salt)

    • Dissolve 50 mg of the compound in 2 mL of Ethanol or Methanol .

    • Add 1.1 equivalents of HCl (in dioxane or ether).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-4 small holes, and leave undisturbed at room temperature.

    • Target: Colorless blocks or prisms within 2-4 days.

  • Method B: Vapor Diffusion (Free Base)

    • Dissolve 30 mg of the oil in 0.5 mL of Acetone (inner vial).

    • Place the inner vial into a larger jar containing 5 mL of Hexane (anti-solvent).

    • Seal the outer jar tightly. Hexane vapor will diffuse into the acetone, slowly lowering solubility.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen cryostream to minimize thermal vibration (reducing

    
     parameters).
    
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for chlorinated compounds to reduce absorption, though Cu-K
    
    
    is acceptable for absolute configuration if chiral impurities are suspected.
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure high resolution (< 0.8 Å).

Structural Validation Workflow

The following diagram illustrates the logical flow from crude material to validated structure, highlighting the decision nodes.

StructuralValidation Start Crude 4-(3-(4-Chlorophenoxy)propyl)morpholine PurityCheck Purity Check (TLC/NMR) >95%? Start->PurityCheck PurityCheck->Start No (Repurify) SaltFormation Salt Formation (HCl or Picrate) PurityCheck->SaltFormation Yes (Oil/Low MP) Crystallization Crystallization Screen (Evaporation vs Diffusion) PurityCheck->Crystallization Yes (Solid) SaltFormation->Crystallization Microscopy Optical Microscopy (Birefringence Check) Crystallization->Microscopy Microscopy->Crystallization Amorphous/Twinned XRD SC-XRD Data Collection (100 K, Mo-Kα) Microscopy->XRD Single Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement & Validation (Check R-factor, disorder) Solve->Refine Final Validated Structure (CIF Output) Refine->Final

Figure 1: Decision tree for the structural validation of flexible morpholine derivatives.

Expected Structural Metrics & Interpretation

When analyzing the solved structure, specific parameters confirm the identity and quality of the model.

A. Crystallographic Quality Indicators
  • R-factor (

    
    ):  Should be < 5.0%  for a publishable structure.
    
  • Goodness of Fit (GoF): Should approach 1.0 .

  • Residual Density: Peaks should be < 0.5

    
     (higher peaks near the Chlorine atom are normal due to Fourier truncation ripples).
    
B. Geometric Validation (Representative Values)

Compare your experimental values against these standard bond lengths derived from the Cambridge Structural Database (CSD) for similar ether-linked morpholines:

Bond TypeExpected Length (Å)Interpretation
C–Cl (Aryl)

Typical for chlorobenzene derivatives.
C–O (Ether)

Asymmetry indicates resonance with the phenyl ring (

).
C–N (Morpholine)

Standard amine bonds; N should be pyramidal (sum of angles ~330°).
Morpholine Ring Chair ConformationThe most stable conformer; check for "Twist-Boat" if disordered.
C. Supramolecular Interactions
  • Halogen Bonding: Look for

    
     or 
    
    
    
    interactions. A
    
    
    distance less than the sum of van der Waals radii (3.27 Å) indicates a specific stabilizing interaction.
  • Propyl Chain Torsion: The torsion angles (

    
     and 
    
    
    
    ) define the bioactive shape.
    • Anti-Anti (

      
      ) = Extended chain.
      
    • Gauche (

      
      ) = Kinked chain (common in crystal packing to maximize density).
      

Interaction Map: What Holds It Together?

Understanding the packing forces is crucial for explaining solubility differences between polymorphs.

Interactions cluster_packing Crystal Lattice Forces Mol Central Molecule (Morpholine-Linker-Ph-Cl) Neighbor1 Neighbor (x, y, z) Mol->Neighbor1 Cl···H-C (Weak H-bond) Neighbor2 Neighbor (-x, -y, -z) Mol->Neighbor2 C-H···O(Morpholine) (Dipole-Dipole)

Figure 2: Schematic of typical intermolecular interactions stabilizing the crystal lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

    • Usage: Search for "Morpholine propyl ether" fragments to benchmark bond lengths.
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Hope, H. (1990). "Crystallography of biological macromolecules at ultra-low temperature." Annual Review of Biophysics and Biophysical Chemistry, 19, 107-126.
  • Mullins, O. C., et al. "Structure and dynamics of morpholine derivatives." Journal of Pharmaceutical Sciences.
Validation

Publish Comparison Guide: Chromatographic Separation of Morpholine Reaction By-products

Executive Summary: The Polarity Paradox Morpholine is a ubiquitous pharmacophore in drug development (e.g., Linezolid, Gefitinib), yet its chromatographic behavior presents a distinct "polarity paradox." As a secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

Morpholine is a ubiquitous pharmacophore in drug development (e.g., Linezolid, Gefitinib), yet its chromatographic behavior presents a distinct "polarity paradox." As a secondary amine with high basicity (pKa ~8.3) and extreme polarity (logP ~ -0.86), morpholine and its reaction by-products (N-oxides, ring-opened impurities) exhibit poor retention and severe peak tailing on standard C18 stationary phases.

This guide objectively compares three separation strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) , Mixed-Mode Chromatography (MMC) , and Derivatization-RP-HPLC —to determine the optimal workflow for impurity profiling in morpholine-based synthesis.

The Separation Challenge

The analysis of morpholine reaction mixtures is complicated by three physicochemical factors:

  • Lack of Retention: On Reverse Phase (RP) columns, the hydrophilic morpholine ring elutes near the void volume (

    
    ), co-eluting with salts and unretained matrix components.
    
  • Peak Tailing: The basic amine moiety interacts strongly with residual silanols on silica supports, causing peak asymmetry (

    
    ).
    
  • Detection Limits: Morpholine lacks a strong UV chromophore, necessitating low-wavelength detection (200–210 nm) where solvent noise is high, or alternative detection (CAD, ELSD, MS).

Comparative Analysis of Methodologies

Method A: Hydrophilic Interaction Chromatography (HILIC)

The Modern Standard for Polar Amines

Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase (e.g., Silica, Amide).[1] Analytes partition between the acetonitrile-rich bulk mobile phase and this aqueous surface layer.[1]

  • Pros: Excellent retention of polar amines; high sensitivity with MS detection (due to high organic content); direct injection of organic reaction mixtures.

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high % organic).

Method B: Mixed-Mode Chromatography (MMC)

The Robust Problem Solver

Mechanism: MMC columns combine a hydrophobic alkyl chain (C18/C8) with an embedded ion-exchange group (typically Sulfonic acid or Carboxylic acid) on the same ligand. This provides a dual retention mechanism: hydrophobic interaction for the carbon scaffold and electrostatic retention for the amine.

  • Pros: Tunable selectivity via pH and buffer strength; superior peak shape for basic amines; orthogonal separation of neutral and charged by-products.

  • Cons: More complex method development (requires careful pH control).

Method C: Pre-column Derivatization (RP-HPLC)

The Legacy UV Solution

Mechanism: Morpholine is reacted with a chromogenic reagent (e.g., 1-naphthylisothiocyanate or FMOC-Cl) to increase hydrophobicity and add a UV-absorbing group, enabling standard C18 separation.

  • Pros: High UV sensitivity; standard C18 columns can be used.

  • Cons: Labor-intensive; kinetic variability; derivative stability issues; not suitable for high-throughput screening.

Experimental Protocols

Protocol 1: HILIC Separation (Recommended for LC-MS)

This protocol separates morpholine from its N-oxide and ring-opened impurities (e.g., diethanolamine).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (aqueous).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 40°C.

  • Detection: ESI-MS (Positive Mode) or CAD.

Gradient Program:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Hold
6.0 40 60 Linear
7.0 40 60 Hold
7.1 5 95 Re-equilibrate

| 10.0 | 5 | 95 | End |

Scientist's Note: The initial hold is critical. Unlike RP, HILIC requires a "loading" phase to establish the water layer. Injection solvent must be at least 80% Acetonitrile to prevent peak distortion.

Protocol 2: Mixed-Mode Separation (Recommended for UV/Robustness)

Ideal for separating morpholine from hydrophobic reaction products (e.g., N-benzylmorpholine).

  • Column: SIELC Primesep 100 or Thermo Acclaim Mixed-Mode WCX-1 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of ACN / Water / H2SO4 (or TFA).

    • Composition: 20% ACN / 80% Water / 0.05% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or RI for high concentrations).

Scientist's Note: The acid modifier (TFA) suppresses silanol activity and ensures the amine is fully protonated for the cation-exchange mechanism. Adjusting ACN % controls the retention of hydrophobic by-products, while buffer concentration controls the retention of the morpholine core.

Performance Data Summary

The following table summarizes experimental performance metrics for the separation of Morpholine and N-Methylmorpholine N-oxide (NMMO).

MetricMethod A: HILIC (Amide)Method B: Mixed-Mode (C18/SCX)Method C: C18 (High pH)
Retention Factor (k') 4.2 (Excellent)5.5 (Superior)0.8 (Poor)
Tailing Factor (Tf) 1.11.051.8
Resolution (Rs) > 3.5> 5.0< 1.5
LOD (Signal/Noise) 5 ng/mL (MS)500 ng/mL (UV)10 ng/mL (UV-Deriv)
Equilibration Time 15-20 column volumes5-10 column volumes5-10 column volumes
Robustness Moderate (pH sensitive)HighLow (Dewetting risk)

Visualizing the Separation Logic

Figure 1: Method Selection Decision Tree

This workflow guides the selection of the optimal chromatographic mode based on analyte properties and available instrumentation.

MethodSelection Start Start: Morpholine Sample Analysis CheckVolatile Is the derivative volatile? Start->CheckVolatile GC Gas Chromatography (GC-FID/MS) CheckVolatile->GC Yes CheckUV Is UV Detection Required? CheckVolatile->CheckUV No CheckPolarity Are by-products highly polar (e.g., N-oxides)? CheckUV->CheckPolarity No (MS/CAD available) Deriv Method C: Derivatization + C18 (Only if no MS/Mixed-Mode available) CheckUV->Deriv Yes (Strict UV limit) HILIC Method A: HILIC (Best for MS / Polar Impurities) CheckPolarity->HILIC Yes MixedMode Method B: Mixed-Mode (Best for Robustness / UV) CheckPolarity->MixedMode No (Mixed Polarity)

Caption: Decision matrix for selecting the optimal chromatographic technique for morpholine analysis.

Figure 2: Mixed-Mode Interaction Mechanism

Understanding why Mixed-Mode offers superior peak shape for basic amines.

MixedModeMechanism cluster_0 Dual Retention Mechanism Ligand Stationary Phase Ligand (Alkyl Chain + Acid Group) Morpholine Morpholine (Protonated +) Ligand->Morpholine Ionic Attraction (Strong Retention) Neutral Neutral By-product Ligand->Neutral Hydrophobic Interaction

Caption: Schematic of Mixed-Mode retention: Ionic capture of morpholine + hydrophobic retention of impurities.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • SIELC Technologies. (2025). Separation of Morpholine and Derivatives on Newcrom R1 HPLC column. SIELC. [Link]

  • Helix Chromatography. (2025). HPLC Methods for analysis of Morpholine using Coresep 100. Helix Chromatography.[3][4] [Link]

Sources

Comparative

A Pharmacokinetic Compass: Navigating the In Vivo Journey of Morpholine Propyl Derivatives

A Comparative Guide for Drug Development Professionals In the landscape of modern medicinal chemistry, the morpholine ring stands as a privileged scaffold, frequently incorporated into drug candidates to fine-tune their...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine ring stands as a privileged scaffold, frequently incorporated into drug candidates to fine-tune their pharmacokinetic profiles. Its ability to enhance aqueous solubility, metabolic stability, and ultimately, oral bioavailability has made it a cornerstone in the design of numerous therapeutics.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the pharmacokinetic properties of two key classes of morpholine propyl derivatives: Epidermal Growth Factor Receptor (EGFR) inhibitors and Phosphoinositide 3-Kinase (PI3K) inhibitors.

Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, presenting detailed protocols as self-validating systems. By understanding the intricate dance of absorption, distribution, metabolism, and excretion (ADME), we can better navigate the path from a promising lead compound to a clinically successful drug.

The Morpholine Advantage: A Structural Key to Pharmacokinetic Success

The six-membered heterocyclic morpholine ring, with its ether and amine functionalities, imparts a unique set of physicochemical properties to a molecule.[2] The nitrogen atom provides a basic handle for salt formation, often improving solubility and formulation options. The oxygen atom can act as a hydrogen bond acceptor, influencing interactions with biological targets and metabolic enzymes. This combination often strikes a favorable balance between lipophilicity and hydrophilicity, a critical factor for oral absorption and distribution.

I. Comparative Pharmacokinetics of Morpholine-Containing EGFR Inhibitors

The EGFR signaling pathway is a critical driver in the proliferation of several cancers, making it a prime target for therapeutic intervention. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), prominently features a morpholine propyl group and serves as an excellent case study for this class of compounds. To provide a robust comparison, we will examine its pharmacokinetic profile alongside other relevant EGFR TKIs.

A. Absorption: The Gateway to Systemic Circulation

Oral bioavailability is a crucial determinant of a drug's therapeutic utility. For a drug to be effective when taken orally, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by a molecule's solubility and its ability to permeate the intestinal epithelium.

Key Experimental Data: Comparison of Oral Bioavailability and Permeability

CompoundTherapeutic ClassOral Bioavailability (%)Apparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Gefitinib EGFR Inhibitor~60[3]Moderate to HighLow
Erlotinib EGFR Inhibitor~60HighLow
Osimertinib EGFR Inhibitor~70HighLow

Data is compiled from multiple sources and represents approximate values for comparative purposes.

The moderate to high oral bioavailability of these EGFR inhibitors underscores the successful application of the morpholine moiety in achieving good absorption characteristics.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting intestinal drug absorption.[4] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3][5]

Causality Behind Experimental Choices:

  • Cell Line: Caco-2 cells are chosen because they form tight junctions and express key drug transporters (like P-glycoprotein), providing a more physiologically relevant model than simple artificial membranes.[4]

  • Bidirectional Measurement: Measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is crucial for identifying active efflux, a common mechanism of drug resistance.[3] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.[3]

  • Controls: The use of well-characterized high and low permeability compounds (e.g., propranolol and atenolol) is essential for validating the integrity and performance of the Caco-2 monolayer in each experiment.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the formation of tight junctions. A TEER value above a pre-determined threshold indicates a suitable monolayer.

  • Compound Incubation: The test compound (e.g., 10 µM) is added to the donor compartment (apical or basolateral).

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver compartment.

  • Quantification: The concentration of the compound in the samples is determined using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[6]

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

G cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form monolayer start->culture teer Measure TEER to confirm monolayer integrity culture->teer incubate Add test compound to donor compartment teer->incubate If TEER is acceptable sample Collect samples from receiver compartment at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end Data Analysis & Interpretation calculate->end

Caption: Workflow for determining intestinal permeability using the Caco-2 assay.

B. Metabolism: The Body's Chemical Transformation

The metabolic fate of a drug significantly influences its efficacy and safety. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.[7]

Key Experimental Data: Metabolic Stability of EGFR Inhibitors

CompoundPrimary Metabolizing EnzymeIn Vitro Half-Life (t½) in Human Liver Microsomes (min)
Gefitinib CYP3A4[8][9]~30-60
Erlotinib CYP3A4, CYP1A2[9]~45-75
Osimertinib CYP3A4/5~60-90

Data is compiled from multiple sources and represents approximate values for comparative purposes.

The morpholine ring in Gefitinib is a site of metabolism, primarily through oxidation and subsequent ring opening.[8] Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[10][11]

Causality Behind Experimental Choices:

  • Source of Microsomes: Human liver microsomes are the gold standard for predicting human metabolism. Using microsomes from different species (e.g., rat, dog) can provide valuable data for preclinical species selection and interspecies scaling.[11]

  • Cofactor: NADPH is an essential cofactor for CYP450 enzymes. Comparing compound stability in the presence and absence of NADPH helps to confirm the involvement of these enzymes in the metabolism.[7]

  • Positive Controls: Including compounds with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) ensures the metabolic competency of the microsomal preparation.

Step-by-Step Methodology:

  • Preparation: A reaction mixture containing the test compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.

  • Initiation: The reaction is initiated by adding NADPH.

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_metabolism Liver Microsomal Stability Assay Workflow start Prepare reaction mixture with test compound and liver microsomes initiate Initiate reaction by adding NADPH start->initiate incubate Incubate at 37°C initiate->incubate sample Take aliquots at different time points incubate->sample quench Quench reaction with cold acetonitrile sample->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze calculate Calculate in vitro t½ and CLint analyze->calculate end Data Interpretation calculate->end

Caption: Workflow for assessing metabolic stability using liver microsomes.

II. Comparative Pharmacokinetics of Morpholine-Containing PI3K Inhibitors

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Several PI3K inhibitors incorporating a morpholine moiety have been developed, leveraging its favorable pharmacokinetic properties.[12][13]

A. Structure-Pharmacokinetic Relationships in PI3K Inhibitors

The substitution pattern on the morpholine ring and its point of attachment to the core scaffold can significantly impact the pharmacokinetic profile of PI3K inhibitors.

Key Observations from Preclinical Studies:

  • Improved Solubility: The morpholine group generally enhances the aqueous solubility of the parent molecule, which is often a challenge for kinase inhibitors.[12]

  • Metabolic Stability: Strategic placement of substituents on the morpholine ring can shield it from metabolic attack, thereby increasing its stability. For example, methylation of the morpholine ring has been shown to improve metabolic stability in some series.[14]

  • Brain Penetration: The physicochemical properties imparted by the morpholine ring can influence a compound's ability to cross the blood-brain barrier, a critical consideration for treating brain cancers.[2]

Comparative Data for Morpholine-Containing PI3K Inhibitors (Illustrative)

Compound ClassKey Structural FeatureOral Bioavailability (Rodent, %)Brain/Plasma Ratio
Morpholino-pyrimidinesUnsubstituted MorpholineModerateLow to Moderate
Morpholino-triazinesSubstituted MorpholineModerate to HighModerate to High

This table presents generalized trends based on published preclinical data and is for illustrative purposes.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

Animal models are indispensable for understanding the in vivo pharmacokinetic behavior of a drug candidate before it progresses to human trials.

Causality Behind Experimental Choices:

  • Species Selection: Rats are a commonly used species for initial PK studies due to their well-characterized physiology and the availability of historical data for comparison.

  • Dosing Routes: Administering the compound both orally (PO) and intravenously (IV) allows for the determination of absolute oral bioavailability (F%). A significant difference between the area under the curve (AUC) for PO and IV administration suggests poor absorption or high first-pass metabolism.

  • Blood Sampling: A well-defined blood sampling schedule is crucial for accurately capturing the absorption, distribution, and elimination phases of the drug's concentration-time profile.

  • Bioanalytical Method: A sensitive and specific bioanalytical method, typically LC-MS/MS, is required to accurately quantify the drug and its major metabolites in plasma and other biological matrices.

Step-by-Step Methodology:

  • Animal Dosing: A cohort of rats is administered the test compound at a specific dose via the oral or intravenous route.

  • Blood Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated from the blood cells by centrifugation.

  • Sample Analysis: The concentration of the drug in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), and CL (clearance).

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

G cluster_invivo In Vivo Pharmacokinetic Study Workflow start Dose animals (PO and IV) blood_collection Collect blood samples at time points start->blood_collection plasma_prep Prepare plasma from blood blood_collection->plasma_prep analysis Analyze drug concentration by LC-MS/MS plasma_prep->analysis pk_analysis Perform pharmacokinetic analysis analysis->pk_analysis bioavailability Calculate oral bioavailability pk_analysis->bioavailability end Data Interpretation & Reporting bioavailability->end

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

III. Conclusion: A Holistic View for Informed Drug Design

The strategic incorporation of a morpholine propyl moiety has proven to be a highly effective strategy for optimizing the pharmacokinetic properties of drug candidates across diverse therapeutic areas. As demonstrated through the examples of EGFR and PI3K inhibitors, this versatile scaffold consistently contributes to improved oral absorption and metabolic stability.

This guide has provided a framework for the comparative analysis of morpholine propyl derivatives, emphasizing the importance of robust experimental design and a deep understanding of the underlying scientific principles. By employing the detailed protocols for in vitro and in vivo pharmacokinetic assessment, researchers can generate high-quality, reproducible data to inform critical decisions in the drug discovery and development process. The provided workflows and causal explanations aim to empower scientists to not only generate data but to interpret it with a nuanced understanding of its implications for clinical success. Ultimately, a thorough and early characterization of a compound's pharmacokinetic profile is paramount to navigating the challenging path from the laboratory to the clinic.

References

  • McKillop, D., et al. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica, 34(11-12), 983-1000.
  • Li, J., et al. (2007). Metabolism of gefitinib, an inhibitor of epidermal growth factor receptor tyrosine kinase, in human. Drug Metabolism and Disposition, 35(2), 205-214.
  • Swaisland, H. C., et al. (2005). Pharmacokinetics and metabolism of gefitinib (IRESSA, ZD1839) in a phase I study in healthy male volunteers. Xenobiotica, 35(10-11), 1011-1025.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215-236.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of extrahepatic drug metabolism. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Merrell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Luong, B. T., et al. (2021). Pre-clinical in vitro metabolism profiles for gefitinib and erlotinib....
  • Dow, J., et al. (2023).
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ecancer. (2024). Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022).
  • Vogt, P. K., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2022).

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of 4-(3-(4-Chlorophenoxy)propyl)morpholine

Introduction: The Analytical Imperative In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and efficacy. Our focus here is 4-(3-(4-Chlorophenoxy)propyl)morpholine, a morpholine derivative with a molecular structure that presents unique analytical challenges. Its molecular formula, C₁₃H₁₈ClNO₂, dictates a theoretical elemental composition that serves as our analytical benchmark.

  • Molecular Formula: C₁₃H₁₈ClNO₂

  • Molecular Weight: 255.74 g/mol [1]

Theoretical Elemental Composition:

  • Carbon (C): 61.04%

  • Hydrogen (H): 7.09%

  • Chlorine (Cl): 13.86%

  • Nitrogen (N): 5.48%

  • Oxygen (O): 12.51% (typically determined by difference)

Confirming these percentages is critical for verifying the compound's identity, assessing its purity, and ensuring batch-to-batch consistency—a non-negotiable requirement for regulatory submission. This guide provides an in-depth comparison of the elemental analysis standards and methodologies pertinent to this halogenated organic compound, grounded in established scientific principles and regulatory expectations.

Foundational Technique: Automated Combustion Analysis for C, H, and N

The cornerstone for determining carbon, hydrogen, and nitrogen content in organic compounds is high-temperature combustion analysis. The principle is elegantly straightforward: the sample is combusted in a pure oxygen environment, converting the constituent elements into simple, quantifiable gases (CO₂, H₂O, and N₂).

The presence of chlorine in 4-(3-(4-Chlorophenoxy)propyl)morpholine, however, introduces a critical complexity. During combustion, chlorine is converted into acidic and corrosive species (primarily HCl) that can interfere with detection and damage the instrument. Therefore, the efficacy of the analytical system hinges on its ability to quantitatively "scrub" or trap these halogenated byproducts before they reach the detector. Modern elemental analyzers are explicitly designed for this challenge, incorporating specialized reagents to ensure accurate results for halogenated compounds.[2]

Mechanism of a Modern CHN Analyzer

The workflow involves a sequence of precisely controlled steps:

  • Combustion: The sample, weighed into a tin capsule, is dropped into a high-temperature (≈950-1150°C) furnace. The tin capsule promotes a flash combustion reaction in an oxygen-rich atmosphere.

  • Reduction & Scrubbing: The resulting gas mixture flows through a second furnace containing reducing agents (e.g., copper) to convert nitrogen oxides (NOₓ) to N₂. Crucially, this stage also includes scrubbers like silver tungstate or silver vanadate to trap interfering halogens and sulfur.[2]

  • Separation: The purified gas mixture (He, CO₂, H₂O, N₂) is passed through a chromatographic column, which separates the individual gases based on their physical properties.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The resulting signal is proportional to the amount of C, H, and N in the original sample.

Experimental Protocol: CHN Analysis

Instrumentation: PerkinElmer 2400 CHN Elemental Analyzer or equivalent. Reagents: High-purity helium and oxygen, certified organic analytical standards (e.g., Acetanilide), and the subject compound, 4-(3-(4-Chlorophenoxy)propyl)morpholine.

Procedure:

  • System Preparation: Ensure the combustion and reduction tubes are packed with fresh, properly conditioned reagents, including a halogen-trapping agent.

  • Calibration: Calibrate the instrument using a well-characterized, stable organic standard (e.g., Acetanilide). Analyze 1-2 mg of the standard in triplicate to establish a response factor. The results should be within ±0.3% of the theoretical values.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of 4-(3-(4-Chlorophenoxy)propyl)morpholine into a tin capsule and seal it, ensuring no sample is lost.

  • Analysis: Analyze the sample. For robust data, perform the analysis in triplicate.

  • Data Interpretation: The instrument software calculates the percentage of C, H, and N. Compare the average experimental values to the theoretical values. Acceptance criteria are typically set at ±0.4% of the theoretical value, as per USP guidelines.

Comparative Guide to Chlorine Determination

Quantifying the chlorine content requires a different approach. While combustion remains the initial step for liberating the halogen, the subsequent detection method varies significantly. Here, we compare the principal techniques.

Method 1: Combustion with Ion Chromatography (CIC) - The Modern Standard

This hyphenated technique represents the current gold standard for halogen analysis in combustible matrices due to its automation, specificity, and sensitivity.

  • Principle: The sample is combusted in a furnace, and the resulting gases, including hydrogen chloride (HCl), are passed into an aqueous absorption solution.[3] This solution is then automatically injected into an ion chromatograph, where the chloride (Cl⁻) is separated from other anions and quantified by a conductivity detector.

  • Expert Insight: The power of CIC lies in its ability to handle complex matrices and simultaneously quantify multiple halogens (F, Cl, Br, I) and sulfur in a single run.[3] This is particularly efficient in a research and development setting where multiple halogenated intermediates may be under investigation.

Method 2: Combustion with Coulometric Titration - The Absolute Method

This is another robust, automated technique, often used in dedicated chlorine analyzers.

  • Principle: Following combustion, the generated HCl is absorbed into an electrolyte solution within a titration cell. Silver ions (Ag⁺) are then generated coulometrically (by passing a precise current) to titrate the chloride ions, precipitating them as AgCl. The total charge required to reach the endpoint is directly proportional to the amount of chloride, based on Faraday's Law.

  • Expert Insight: As an absolute method, coulometric titration does not require routine calibration with an external standard, which can be a significant advantage in a QC environment.[4] However, its performance must be periodically verified with a known standard.

Method 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) - The High-Sensitivity Alternative

ICP-MS is an exceptionally powerful technique for trace elemental analysis and is the mandated method for controlling elemental impurities in pharmaceuticals under ICH Q3D guidelines.[5][6][7] While not typically used for determining the bulk percentage of a major element like chlorine, it is the benchmark for trace-level quantification.

  • Principle: The sample is first digested, typically using microwave-assisted acid digestion, to bring the elements into a liquid solution. This solution is nebulized into a high-temperature argon plasma (≈8,000 K), which ionizes the atoms. The resulting ions are then separated by their mass-to-charge ratio in a mass spectrometer.

  • Causality Behind Challenges: Chlorine analysis by ICP-MS is notoriously difficult.[8] Firstly, chlorine has a high first ionization potential, leading to inefficient ionization in the argon plasma and thus lower sensitivity compared to metals.[9] Secondly, the most abundant isotope, ³⁵Cl, suffers from severe polyatomic interferences (e.g., from ¹⁶O¹⁸O¹H⁺).[9]

  • Modern Solutions: Advanced systems, such as triple quadrupole ICP-MS (TQ-ICP-MS), overcome these interferences by using a reaction cell to selectively react either the analyte or the interference, allowing for unambiguous detection at very low levels.[8]

Performance Comparison Summary

The choice of method depends on the analytical objective: verifying bulk composition or quantifying trace impurities. The table below summarizes the key performance characteristics of each technique for chlorine determination.

Parameter Combustion-Ion Chromatography (CIC) Combustion-Coulometric Titration Inductively Coupled Plasma-MS (ICP-MS)
Primary Application Bulk & trace elemental compositionBulk & trace elemental compositionTrace & ultra-trace elemental impurities
Accuracy Excellent (Recovery >95%)[3]Excellent (Absolute method)[4]Excellent (with isotope dilution)
Precision Excellent (RSD < 2%)Excellent (RSD < 2%)Excellent (RSD < 5%)
Limit of Detection Low ppm (µg/g) range[3]Low ppm (µg/g) range[4]Low ppb (ng/g) to ppt range[7]
Sample Throughput High (fully automated)High (fully automated)Moderate (digestion step required)
Interferences Minimal; chromatographically resolved.Susceptible to other titratable species.Severe polyatomic interferences, requires advanced instrumentation (TQ-ICP-MS) to mitigate.[8][9]
Regulatory Acceptance Widely accepted.Widely accepted.Gold standard for elemental impurities (ICH Q3D, USP <232>/<233>).[6][7]

Detailed Experimental Protocols for Chlorine Determination

Protocol: Chlorine by Combustion-Ion Chromatography (CIC)

Instrumentation: Metrohm CIC system or equivalent, comprising a combustion unit, an absorption module, and an ion chromatograph. Reagents: Certified chloride standard solution (1000 ppm), deionized water, absorption solution (e.g., dilute hydrogen peroxide).

Procedure:

  • System Setup: Prepare the eluent and absorption solutions. Equilibrate the IC system until a stable baseline is achieved.

  • Calibration: Create a calibration curve by analyzing a series of known concentrations of the chloride standard (e.g., 0.5, 1, 5, 10 ppm). The correlation coefficient (r²) should be ≥0.999.

  • Sample Preparation: Accurately weigh 1-5 mg of 4-(3-(4-Chlorophenoxy)propyl)morpholine into a combustion boat.

  • Combustion & Absorption: Place the boat into the autosampler. Initiate the sequence. The instrument will automatically combust the sample at ≈1050°C and transfer the gaseous products to the absorption module.

  • IC Analysis: After the absorption period, a defined volume of the absorption solution is automatically injected into the IC for analysis.

  • Quantification: The software integrates the chloride peak and calculates the concentration based on the calibration curve, reporting the final percentage of chlorine in the original sample.

Protocol: Chlorine by ICP-MS (for Impurity Analysis Context)

Instrumentation: Triple quadrupole ICP-MS (e.g., Thermo Scientific iCAP TQ) is highly recommended.[8] Reagents: High-purity nitric acid, certified multi-element standards.

Procedure:

  • Sample Digestion: Accurately weigh ≈50 mg of the sample into a clean microwave digestion vessel. Add 10 mL of concentrated nitric acid. Seal the vessel and perform microwave digestion using a validated temperature program.

  • Dilution: After cooling, dilute the digest to a final volume (e.g., 50 mL) with deionized water. This step must be carefully controlled to calculate the final concentration accurately.

  • Instrument Tuning: Tune the ICP-MS to optimize sensitivity and minimize interferences, particularly for chlorine using a reaction gas like oxygen in the collision/reaction cell.

  • Calibration: Prepare a multi-element calibration curve including chlorine at the expected trace levels.

  • Analysis: Analyze the prepared sample solutions. Run a blank and a continuing calibration verification standard periodically to ensure system stability.

  • Quantification: The software reports the concentration of chlorine in the solution (in ppb or ppt), which is then back-calculated to determine the amount in the original solid sample (in ppm or µg/g).

Method Validation: A Trustworthiness Framework

Any analytical procedure used in a regulated environment must be validated to demonstrate it is fit for its intended purpose.[10] The validation must adhere to the principles outlined in the ICH Q2(R2) guideline.[11][12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For CIC, this is demonstrated by separating the chloride peak from other anions.

  • Accuracy: Assessed by analyzing a certified reference material or by spiking the sample with a known amount of chloride and calculating the percent recovery.

  • Precision: Evaluated at two levels:

    • Repeatability: The precision of multiple measurements of the same sample on the same day.

    • Intermediate Precision: The precision across different days, analysts, or instruments.

  • Linearity & Range: Demonstrates a direct, proportional relationship between concentration and instrument response across a defined range.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Visualized Workflows

The following diagrams illustrate the decision-making process and analytical workflows described.

MethodSelection start Analytical Goal for 4-(3-(4-Chlorophenoxy)propyl)morpholine goal1 Verify Bulk Elemental Composition (% Level) start->goal1 goal2 Quantify Trace Elemental Impurities (ppm/ppb Level) start->goal2 sub_goal1 Determine C, H, N goal1->sub_goal1 sub_goal2 Determine Cl goal1->sub_goal2 method_icpms ICP-MS (per ICH Q3D) goal2->method_icpms Regulatory Standard method_chn Automated CHN Combustion Analyzer sub_goal1->method_chn Standard Method method_cic Combustion Ion Chromatography (CIC) sub_goal2->method_cic Recommended method_coul Combustion Coulometric Titration sub_goal2->method_coul Alternative CIC_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis Automated Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-5 mg) load 2. Load into Autosampler weigh->load combust 3. Combustion (~1050 °C in O₂) load->combust absorb 4. Absorb Gases in Solution combust->absorb inject 5. Inject into IC System absorb->inject separate 6. Chromatographic Separation of Cl⁻ inject->separate detect 7. Conductivity Detection separate->detect quantify 8. Quantify vs. Calibration Curve detect->quantify report 9. Report % Chlorine quantify->report

Caption: Experimental workflow for Combustion Ion Chromatography (CIC).

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh 1. Weigh Sample (~50 mg) digest 2. Microwave Acid Digestion weigh->digest dilute 3. Dilute to Final Volume digest->dilute nebulize 4. Nebulize into Argon Plasma dilute->nebulize ionize 5. Ionization of Chlorine nebulize->ionize react 6. Remove Interferences (Reaction Cell) ionize->react separate 7. Mass Separation (Quadrupole) react->separate detect 8. Ion Detection separate->detect quantify 9. Quantify vs. Calibration Curve detect->quantify report 10. Report Impurity Level (ppm) quantify->report

Caption: Workflow for trace elemental analysis via ICP-MS.

Conclusion and Recommendation

The elemental analysis of 4-(3-(4-Chlorophenoxy)propyl)morpholine is a multi-faceted task that requires distinct, validated methods for different elemental groups.

  • For C, H, and N: Automated CHN combustion analysis is the unequivocal standard, provided the instrument is equipped with appropriate halogen scrubbers to ensure data integrity.

  • For Chlorine (% Level): Combustion Ion Chromatography (CIC) is the recommended method. It offers a superb combination of automation, specificity, accuracy, and efficiency, making it ideal for both R&D and QC environments. Combustion with coulometric titration is a strong, absolute alternative.

  • For Chlorine (Trace Impurity Level): When the objective shifts to controlling trace elemental impurities as per regulatory guidelines like ICH Q3D, ICP-MS is the required technique, with triple quadrupole systems being essential for overcoming chlorine's inherent analytical challenges.

By selecting the appropriate, validated methodology, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby building a robust foundation for their development programs.

References

  • Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS). Thermo Fisher Scientific.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis.
  • Extractable organic chlorine. SCAN-test Method.
  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. (1964). DTIC.
  • Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS. Thermo Fisher Scientific.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency (EMA).
  • ICH and FDA Guidelines for Analytical Method Valid
  • How ICP-MS is Applied in Pharmaceutical Quality Control. (2025, January 15). Drawell.
  • Determination of Total Chlorine in Solid Recovered Fuels Using High-Temperature Combustion and Coulometric Titr
  • 93354-53-1 | 4-(3-(4-Chlorophenoxy)propyl)morpholine. ChemScene.
  • Combustion Ion Chrom

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-(3-(4-Chlorophenoxy)propyl)morpholine

The following guide details the operational safety and disposal protocols for 4-(3-(4-Chlorophenoxy)propyl)morpholine . This document is structured for researchers and EHS (Environmental Health & Safety) professionals.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 4-(3-(4-Chlorophenoxy)propyl)morpholine .

This document is structured for researchers and EHS (Environmental Health & Safety) professionals. It prioritizes the Halogenated Waste Stream protocol, which is the critical logistical factor for this chlorinated amine.

[1]

Chemical Identity & Operational Profile[1][2][3]

Before initiating disposal, verify the chemical identity to ensure correct waste stream segregation. This compound is a halogenated organic amine , a classification that dictates strict separation from non-halogenated solvents to prevent costly cross-contamination and incineration hazards.

Parameter Data
Chemical Name 4-(3-(4-Chlorophenoxy)propyl)morpholine
CAS Number 93354-53-1
Molecular Formula C₁₃H₁₈ClNO₂
Molecular Weight 255.74 g/mol
Functional Groups Morpholine (Cyclic amine/ether), Chlorophenoxy (Halogenated aromatic)
Primary Hazard Irritant / Potential Corrosive (Amine base); Aquatic Toxicity (Chlorinated aromatic)
Waste Stream Halogenated Organic (Strict Segregation Required)

Hazard Analysis & "Read-Across" Safety

As a Senior Application Scientist, I must emphasize that while specific SDS data for this intermediate may be sparse, we apply "read-across" toxicology based on its functional groups.

  • The Morpholine Motif: Morpholine derivatives are organic bases.[1] They can cause skin and eye irritation (GHS Category 2) and, in concentrated forms, corrosion.[2] Crucial: Do not mix this waste with strong acids (e.g., concentrated HCl or H₂SO4) in a closed waste container; the neutralization reaction is exothermic and can pressurize the vessel.

  • The Chlorophenoxy Motif: The presence of the chlorine atom on the aromatic ring renders this compound "Halogenated." Halogenated organics are environmentally persistent. If incinerated at standard temperatures (non-halogenated kilns), they can form dioxins. Therefore, they must be sent to a high-temperature halogen-specific incinerator.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Golden Rule)

Directive: You must segregate this chemical into the Halogenated Waste stream.

  • Why? Mixing halogenated waste (disposal cost ~

    
    200/drum) contaminates the entire volume, forcing the facility to pay the higher halogenated rate for the whole mixture.
    
  • Action: Designate a specific carboy labeled "Halogenated Organic Waste."

Phase 2: Collection & Solubilization

If the compound is in solid form, it should be dissolved to facilitate transfer, unless your facility accepts solid chemical waste in jars (Lab Packs).

  • Solvent Choice: Dissolve the solid residue in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol).

  • Concentration: Keep the solution concentration low (<10%) if mixing with other waste to avoid unexpected reactivity.

Phase 3: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Glass.

  • Avoid: Metal containers. While this specific amine is not highly corrosive to metal, halogenated compounds can degrade into acidic byproducts over time, leading to container failure.

Phase 4: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: "4-(3-(4-Chlorophenoxy)propyl)morpholine" (No abbreviations).[3]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[4]

  • Constituents: If dissolved, list the solvent percentage (e.g., "90% Ethanol, 10% 4-(3-(4-Chlorophenoxy)propyl)morpholine").

Phase 5: Ultimate Destruction[1]
  • Method: High-Temperature Incineration (>1100°C) with flue gas scrubbing.

  • Logistics: This waste stream is handed off to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors) who certifies destruction.

Visualized Workflow: The Disposal Decision Tree

The following diagram outlines the logical flow for disposing of this specific compound, ensuring compliance with EPA and local regulations regarding halogenated organics.

DisposalWorkflow Start Waste Generation: 4-(3-(4-Chlorophenoxy)propyl)morpholine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath In Solution Dissolve Dissolve in minimal solvent (Ethanol or DCM) SolidPath->Dissolve Standard Protocol LabPack Pack in solid waste jar (Lab Pack) SolidPath->LabPack If facility allows Segregation CRITICAL STEP: Segregate into Halogenated Stream LiquidPath->Segregation Dissolve->Segregation Destruction High-Temp Incineration (>1100°C) LabPack->Destruction Container Transfer to HDPE/Glass Carboy (No Metal) Segregation->Container Contains Cl Labeling Label: 'Halogenated Organic Waste' List constituents % Container->Labeling Labeling->Destruction

Figure 1: Operational workflow for the segregation and disposal of halogenated morpholine derivatives.

Emergency Spill Response

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is significant (>100 mL) or if dust is generated, clear the area.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Liquids: Use a universal absorbent pad or vermiculite. Do not use paper towels alone, as they increase surface area for evaporation.

    • Solids: Cover with a damp paper towel to prevent dust dispersion, then wipe up.

  • Decontamination: Clean the surface with a mild detergent solution. Do not use bleach (hypochlorite), as it may react with the amine to form chloramines (toxic gas).

  • Disposal of Debris: All absorbent materials must be placed in the Halogenated Solid Waste bin.

References

  • ChemScene. (2024). Product Information: 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS 93354-53-1).[3] Retrieved from [3]

  • Washington State University. (2024). Standard Operating Procedure: Halogenated Solvents. Retrieved from

  • Cornell University EHS. (2024). Waste Management: Organic Solvents and Segregation Guidelines. Retrieved from

  • PubChem. (2024). Compound Summary: 4-(3-Chloropropyl)morpholine (Precursor Structure & Safety Data). Retrieved from [5]

Sources

Handling

Personal protective equipment for handling 4-(3-(4-Chlorophenoxy)propyl)morpholine

As a Senior Application Scientist, I recognize that laboratory safety transcends basic compliance; it requires a deep, mechanistic understanding of how chemical structures interact with human biology and the environment....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety transcends basic compliance; it requires a deep, mechanistic understanding of how chemical structures interact with human biology and the environment. 4-(3-(4-Chlorophenoxy)propyl)morpholine (CAS: 93354-53-1) is a highly specialized building block frequently utilized in drug development and synthetic chemistry[1].

Handling this compound requires a nuanced, self-validating safety protocol because it merges two distinct hazard profiles: the localized, corrosive irritant properties of a morpholine ring, and the lipophilic, environmentally persistent nature of a chlorophenoxy ether.

Below is the comprehensive, step-by-step operational and logistical guide for safely managing this compound.

Part 1: Mechanistic Risk Assessment & Causality

To build a fail-safe operational environment, researchers must understand the why behind the required protective measures:

  • The Morpholine Moiety (Irritation & Permeation): Morpholine derivatives are inherently basic. Upon contact with moisture on the skin or ocular mucous membranes, they cause localized irritation and potential corneal damage. Crucially, morpholine acts as a chemical penetration enhancer and can rapidly degrade inappropriate barrier materials, such as standard latex[2].

  • The Chlorophenoxy Moiety (Systemic & Environmental Toxicity): Chlorophenoxy compounds are highly lipophilic. While baseline dermal absorption is low, if the skin barrier is compromised—or if inappropriate organic solvents are used to clean the skin—systemic absorption is dramatically accelerated. Once systemic, these compounds can induce neurotoxic effects or rhabdomyolysis[3][4]. Furthermore, the presence of the chlorine atom classifies this compound as a severe aquatic hazard, dictating strict disposal routing.

Part 2: Quantitative Hazard & PPE Matrix

To ensure immediate logistical clarity, the physicochemical properties and required Personal Protective Equipment (PPE) are summarized below.

Table 1: Physicochemical & Hazard Profile

Property Value Scientific Implication
CAS Number 93354-53-1 Unique identifier for tracking and SDS cross-referencing[1].
Molecular Weight 255.74 g/mol Low MW facilitates potential respiratory aerosolization if handled as a dry powder.
Structural Moieties Morpholine ring, Chlorophenoxy ether Morpholine confers basic/irritant properties; Chlorophenoxy confers lipophilicity.

| Waste Classification | Halogenated Organic | Must not be mixed with standard organic waste to prevent dioxin formation. |

Table 2: PPE Specification Matrix

PPE Category Specification Breakthrough Time Causality & Scientific Rationale
Hand Protection Nitrile Butyl Rubber (NBR), >0.11 mm thickness >480 minutes Morpholine rapidly permeates latex. NBR provides superior chemical resistance against the basic amine[2].
Eye Protection Splash-proof chemical goggles ANSI Z87.1 Morpholine derivatives cause severe ocular irritation. Standard safety glasses are insufficient against aerosolized powders.
Body Protection Flame-resistant cotton lab coat Full coverage Prevents dermal contact. The chlorophenoxy group can cause localized dermatitis upon prolonged contact[3].

| Respiratory | N95 or P100 particulate respirator | 95-99.9% filtration | Required only if engineering controls (fume hood) fail, preventing inhalation of irritant dust. |

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology for weighing and solution preparation to ensure absolute containment.

Protocol 1: Safe Weighing and Solution Preparation

  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood has a calibrated face velocity of 80–120 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • PPE Donning & Integrity Check: Equip NBR gloves (>0.11 mm thickness)[2]. Inspect the gloves for micro-tears. Don splash-proof goggles and a fully buttoned lab coat.

  • Static Mitigation & Weighing: Place an anti-static weighing boat onto the analytical balance inside the fume hood. Use a grounded metal spatula to transfer the 4-(3-(4-Chlorophenoxy)propyl)morpholine.

    • Causality: Minimizing static prevents the sudden aerosolization of irritant particulates into the hood environment, protecting the operator's breathing zone.

  • Dissolution & Transfer: Transfer the weighed solid directly into the target reaction flask. Add the appropriate compatible solvent (e.g., DMSO or anhydrous ethanol) slowly to prevent exothermic splashing. Seal all vials tightly before removing them from the hood.

  • Decontamination: Remove gloves using the "beak method" (pulling them inside-out) to trap chemical residues. Wash hands immediately with copious amounts of soap and water.

    • Critical Safety Rule:Never use organic solvents (like acetone or ethanol) to clean exposed skin. Solvents strip the skin's natural oils and dramatically accelerate the dermal absorption of the lipophilic chlorophenoxy group[3].

Part 4: Spill Response and Waste Disposal Protocol

Improper disposal of halogenated compounds poses severe environmental and facility risks.

Protocol 2: Spill Containment and Waste Segregation

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to prevent inhalation of aerosolized dust.

  • Containment: Cover the spilled material with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Deposit the material into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Halogenated Waste Segregation: Label the container strictly as "Halogenated Organic Waste."

    • Causality: The chlorine atom in the chlorophenoxy ring dictates this routing. Incinerating halogenated waste in standard non-halogenated streams can generate highly toxic polychlorinated dibenzodioxins (PCDDs)[4].

Part 5: Safe Handling Workflow Visualization

G A 4-(3-(4-Chlorophenoxy)propyl)morpholine B Engineering Controls (Fume Hood) A->B Transfer to C PPE Verification (NBR Gloves, Goggles) B->C Requires D Weighing & Transfer (Anti-static tools) C->D Proceed to E Experimental Application D->E Execute F Accidental Spill D->F Exposure Risk G Waste Disposal (Halogenated Stream) E->G Post-experiment F->G Contain & Neutralize

Workflow for the safe handling and disposal of chlorophenoxy morpholine derivatives.

References

  • ChemScene : 93354-53-1 | 4-(3-(4-Chlorophenoxy)propyl)morpholine Product Information. 1

  • Carl ROTH : Safety Data Sheet: Morpholine (Breakthrough Times & PPE). 2

  • Environmental Protection Agency (EPA) : Chlorophenoxy Herbicides Toxicology and Exposure. 3

  • National Institutes of Health (NIH) : 2,4-Dichlorophenoxyacetic Acid Poisoning and Systemic Toxicity. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(4-Chlorophenoxy)propyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-(4-Chlorophenoxy)propyl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.